molecular formula C9H10BrNO2 B1375257 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine CAS No. 1451390-75-2

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Cat. No.: B1375257
CAS No.: 1451390-75-2
M. Wt: 244.08 g/mol
InChI Key: NEGUYDTYMGKHMB-UHFFFAOYSA-N
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Description

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-3-(oxolan-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-9-8(2-1-4-11-9)13-7-3-5-12-6-7/h1-2,4,7H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGUYDTYMGKHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with pyridine derivatives standing out for their prevalence in a vast array of pharmaceuticals and biologically active compounds.[1] Within this class, 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine emerges as a highly functionalized and versatile building block. Its unique architecture, combining a reactive brominated pyridine core with a stereochemically rich tetrahydrofuran ether linkage, offers medicinal chemists a powerful tool for scaffold decoration and property modulation. The bromine atom serves as a key handle for sophisticated carbon-carbon and carbon-heteroatom bond formations, primarily through transition-metal-catalyzed cross-coupling reactions.[2][3] Simultaneously, the tetrahydrofuran moiety can enhance aqueous solubility, modulate metabolic stability, and provide specific vectors for hydrogen bonding interactions with biological targets. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and potential applications of this compound, designed for researchers and professionals engaged in drug discovery and development.

Molecular Profile and Physicochemical Properties

Accurate identification is the first step in any chemical workflow. The fundamental identifiers for 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine are summarized below.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 1049023-88-2 [4]
Molecular Formula C₉H₁₀BrNO₂ [4]
Molecular Weight 244.09 g/mol [4]
IUPAC Name 2-bromo-3-(oxolan-3-yloxy)pyridine

| MDL Number | MFCD21162926 |[4] |

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. While comprehensive experimental data for this specific molecule is not widely published, the following table outlines its known properties.

Table 2: Physicochemical Properties

Property Value Notes
Appearance Off-white to light yellow solid Based on typical appearance of similar compounds.
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). Limited solubility in water is expected. Inferred from its structural components.
Melting Point Not available in cited literature.
Boiling Point Not available in cited literature.

| Hazard | Irritant | |

Synthesis and Chemical Reactivity

2.1. Proposed Synthetic Pathway: Williamson Ether Synthesis

The most logical and field-proven approach to constructing the ether linkage in 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is the Williamson ether synthesis. This venerable reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then displaces a halide or other suitable leaving group from an alkyl substrate.

In this specific case, the synthesis would proceed by reacting 2-Bromo-3-hydroxypyridine with a tetrahydrofuran derivative bearing a leaving group at the 3-position, such as 3-bromotetrahydrofuran or 3-tosyloxytetrahydrofuran.

Causality Behind Experimental Choices:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for the quantitative deprotonation of the weakly acidic pyridinol hydroxyl group to form the corresponding sodium salt. Its insolubility in many organic solvents facilitates reaction monitoring and workup.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is selected to dissolve the reactants, particularly the polar alkoxide intermediate, without interfering with the nucleophilic substitution (SN2) mechanism.

  • Leaving Group: A good leaving group (e.g., bromide, tosylate) on the tetrahydrofuran ring is crucial for an efficient SN2 reaction.

Synthesis_Workflow cluster_reaction Reaction Vessel Reactant1 2-Bromo-3-hydroxypyridine Step1 Deprotonation (Formation of Pyridin-3-olate) Reactant1->Step1 Reactant2 3-Halotetrahydrofuran (X = Br, OTs) Step2 SN2 Attack (Ether Formation) Reactant2->Step2 Base NaH Base->Step1 Solvent DMF Solvent->Step2 Step1->Step2 Product 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine Step2->Product Aqueous Workup & Purification

Caption: Williamson ether synthesis workflow.

2.2. Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established chemical principles. Researchers should perform their own optimization and safety assessments.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-3-hydroxypyridine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration) via syringe and stir the solution until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • SN2 Reaction: Add a solution of 3-tosyloxytetrahydrofuran (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.

2.3. Chemical Reactivity

The reactivity of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is dominated by the C2-bromo substituent . This position is highly susceptible to a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug synthesis. These include:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Stille Coupling: Reaction with organostannanes to form C-C bonds.

This reactivity makes the molecule an excellent scaffold for introducing diverse chemical functionalities at the 2-position of the pyridine ring.

Spectroscopic Signature for Structural Verification

Confirmation of the molecular structure is paramount. While specific experimental spectra for this compound are not publicly available, its characteristic NMR signals can be reliably predicted based on established principles of chemical shifts and coupling constants. This predictive analysis serves as a self-validating system for any researcher who synthesizes or procures this material.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Position Predicted ¹H Shift (ppm), Multiplicity Predicted ¹³C Shift (ppm) Notes
Pyridine H-4 ~7.3-7.5, dd ~125 Coupled to H-5 and H-6.
Pyridine H-5 ~7.1-7.3, dd ~120 Coupled to H-4 and H-6.
Pyridine H-6 ~7.9-8.1, dd ~145 Most downfield pyridine proton due to proximity to nitrogen.
THF H-3' (CH-O) ~5.0-5.2, m ~78 Proton on the carbon bearing the ether oxygen.
THF H-2', H-4' (CH₂) ~3.8-4.1, m ~68, ~70 Diastereotopic protons adjacent to the ether oxygens.
THF H-5' (CH₂) ~2.1-2.4, m ~32 Protons on the carbon furthest from the ring oxygen.
Pyridine C-2 (C-Br) N/A ~142 Carbon bearing the bromine atom.

| Pyridine C-3 (C-O) | N/A | ~155 | Carbon bearing the ether linkage. |

Note: Predictions are based on standard additive models and analysis of similar structures.[5][6] Actual values may vary depending on solvent and experimental conditions.

Utility in Medicinal Chemistry and Drug Development

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is not just a chemical entity but a strategic tool for drug design. Its value lies in its role as a versatile intermediate for constructing complex molecules with potential therapeutic applications, such as kinase inhibitors or receptor modulators.[7][8]

Strategic Application Workflow: The typical workflow involves using the bromo-group as an anchor point for a key coupling reaction that builds the core of the target molecule. The tetrahydrofuran ether moiety is often retained in the final structure to fine-tune physicochemical properties.

Drug_Dev_Logic Start 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (Building Block) Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Intermediate Key Intermediate Coupling->Intermediate Partner Coupling Partner (Boronic Acid, Amine, etc.) Partner->Coupling Modification Further Synthetic Modifications (Optional) Intermediate->Modification Final Biologically Active Target Molecule Intermediate->Final Direct use Modification->Final

Caption: Role as a building block in drug discovery.

Hazard Assessment and Handling Protocols

Given its classification as an irritant and the general hazards associated with brominated pyridines, stringent safety protocols must be followed. The following guidelines are based on data from analogous compounds.[9][10]

Table 4: GHS Hazard Information (Inferred)

Hazard Class Category Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure no skin is exposed.

  • Respiratory Protection: If working outside a fume hood or with fine powders, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from strong oxidizing agents.

Conclusion

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is a well-designed chemical building block with significant potential for application in research, particularly in the synthesis of novel pharmaceutical agents. Its key features—a reactive bromine handle for versatile cross-coupling and a property-modulating tetrahydrofuran ether group—provide a robust platform for the rapid generation of molecular diversity. A thorough understanding of its synthesis, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in the laboratory.

References

  • 2-Bromo-3,5-difluoropyridine | C5H2BrF2N | CID 2783241 - PubChem. Available from: [Link]

  • 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem. Available from: [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available from: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. Available from: [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. Available from: [Link]

  • (PDF) Quantum chemical study on 2-bromo-3-hydroxy-6-methyl pyridine- A D. F. T. study. Available from: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available from: [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC - NIH. Available from: [Link]

  • Pyridine synthesis - Organic Chemistry Portal. Available from: [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. Available from: [Link]

  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0203479) - NP-MRD. Available from: [Link]

  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing). Available from: [Link]

  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed. Available from: [Link]

  • CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof - Google Patents.
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Sources

An In-Depth Technical Guide to 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (CAS Number: 1049023-88-2), a pivotal building block in contemporary pharmaceutical synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical properties, synthesis, applications, and the critical role it plays as a key intermediate, particularly in the development of targeted cancer therapies.

Introduction: The Strategic Importance of a Unique Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, present in a significant number of FDA-approved drugs. Its derivatives are integral to the development of therapeutic agents across various disease areas, including oncology, central nervous system disorders, and infectious diseases. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological properties.

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine has emerged as a compound of significant interest due to its unique trifunctional nature. The bromine atom at the 2-position serves as a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The ether-linked tetrahydrofuran moiety at the 3-position can influence solubility, metabolic stability, and binding interactions with biological targets. The pyridine nitrogen itself offers a site for potential hydrogen bonding and salt formation, further modulating the molecule's pharmacokinetic and pharmacodynamic profile. This combination of features makes it a highly valuable intermediate for the construction of complex, biologically active molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is essential for its effective use in synthesis and for the characterization of its downstream products. While extensive experimental data for this specific compound is not widely published, a combination of data from closely related analogues and computational predictions provides a reliable profile.

PropertyValueSource/Method
CAS Number 1049023-88-2Chemical Abstracts Service
Molecular Formula C₉H₁₀BrNO₂---
Molecular Weight 244.09 g/mol ---
Appearance Likely a solid at room temperatureBased on related structures
Melting Point Not reported; predicted to be in the range of solid compoundsPrediction
Boiling Point Not reported---
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.General knowledge of similar compounds

Analytical Characterization:

The identity and purity of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine are typically confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural integrity of the molecule. The proton NMR spectrum would be expected to show characteristic signals for the pyridine ring protons, the tetrahydrofuran ring protons, and the methine proton at the ether linkage.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the C-O-C ether linkage and the aromatic C-Br bond.

  • High-Performance Liquid Chromatography (HPLC): Employed to assess the purity of the compound.

Synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine: A Step-by-Step Protocol

The synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is most efficiently achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages. This process involves the reaction of an alkoxide with a suitable alkyl halide or sulfonate. In this case, the alkoxide is generated from 2-bromo-3-hydroxypyridine, a commercially available starting material.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 2-bromo-3-hydroxypyridine and a reactive derivative of 3-hydroxytetrahydrofuran as the key precursors.

G TM 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine Precursors 2-Bromo-3-hydroxypyridine + 3-Iodo-tetrahydrofuran TM->Precursors Williamson Ether Synthesis

Figure 1: Retrosynthetic approach to the target molecule.
Detailed Experimental Protocol

The following protocol is adapted from procedures described in the patent literature, specifically WO 2013/134298 A1, which discloses the synthesis of this compound as an intermediate for Anaplastic Lymphoma Kinase (ALK) inhibitors.

Step 1: Formation of the Alkoxide

  • To a solution of 2-bromo-3-hydroxypyridine (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base (1.1 equivalents) at 0 °C. Sodium hydride (NaH) is a common choice for this deprotonation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt of 2-bromo-3-hydroxypyridine will be observed.

Step 2: Williamson Ether Synthesis

  • To the freshly prepared alkoxide solution, add a solution of 3-iodotetrahydrofuran (1.2 equivalents) in the same solvent, dropwise at room temperature. The use of an iodide as the leaving group is advantageous due to its high reactivity in Sₙ2 reactions.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine as a pure solid.

G cluster_0 Synthesis Workflow A Start: 2-Bromo-3-hydroxypyridine B Deprotonation with NaH in DMF A->B C Formation of Sodium 2-bromo-3-pyridinoxyl-ate B->C D Reaction with 3-Iodo-tetrahydrofuran C->D E Work-up and Extraction D->E F Purification by Column Chromatography E->F G Final Product: 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine F->G

Figure 2: Synthetic workflow for the preparation of the target compound.

Application in Drug Discovery: A Key Intermediate for ALK Inhibitors

The primary and most significant application of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is as a crucial intermediate in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a receptor tyrosine kinase that, when genetically altered (e.g., through chromosomal rearrangement), can become a potent oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][2]

The EML4-ALK fusion gene, for instance, leads to the constitutive activation of the ALK kinase domain, which in turn activates downstream signaling pathways like the RAS-ERK, JAK-STAT, and PI3K-AKT pathways.[2] This aberrant signaling promotes cell proliferation, survival, and ultimately, tumor growth.[3]

G cluster_0 ALK Signaling Pathway in NSCLC EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS JAK JAK EML4_ALK->JAK PI3K PI3K EML4_ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Sources

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the heterocyclic compound 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine . In the absence of extensive published experimental data for this specific molecule, this document leverages established principles of physical organic chemistry, spectroscopic theory, and comparative analysis with structurally related compounds to provide reliable estimations and detailed procedural outlines for empirical determination. This approach ensures a robust and scientifically grounded resource for researchers handling or considering this compound in their work.

Molecular Structure and Core Characteristics

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is a substituted pyridine derivative. The core structure consists of a pyridine ring brominated at the 2-position and bearing a tetrahydrofuran-3-yloxy substituent at the 3-position. The presence of the bromine atom, the ether linkage, and the heterocyclic rings imparts a unique combination of electronic and steric properties that are crucial for its reactivity and physical behavior.

PropertyValueSource
CAS Number 1049023-88-2[1]
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.09 g/mol [1]
Hazard Identification Irritant

Predicted Physicochemical Properties

Melting and Boiling Points

The melting and boiling points of a substance are dictated by the strength of its intermolecular forces. For the target molecule, these include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonding. The presence of the polar C-Br bond and the ether oxygen, in addition to the nitrogen atom in the pyridine ring, suggests a significant dipole moment, leading to stronger intermolecular attractions than in a non-polar analogue.

Compared to simpler bromopyridines, the addition of the tetrahydrofuran-3-yloxy group increases the molecular weight and size, which is expected to raise the boiling point. For instance, 2-bromo-3-methylpyridine has a reported boiling point of 218-219 °C. Given the larger substituent, the boiling point of our target compound is likely to be higher.

The melting point is influenced by both intermolecular forces and the efficiency of crystal lattice packing. The asymmetry of the molecule and the flexible tetrahydrofuran ring may disrupt efficient packing, potentially leading to a moderate melting point. For comparison, 2-bromo-3-pyridinol, which can form strong hydrogen bonds, has a melting point of 185-188 °C[2], and 2-amino-5-bromo-3-hydroxypyridine melts at 200 °C. While our target molecule lacks the strong hydrogen bonding of these examples, it is expected to be a solid at room temperature with a melting point likely in the range of 80-120 °C.

Estimated Properties:

PropertyEstimated ValueRationale
Melting Point 80 - 120 °CSolid at room temperature is expected due to its molecular weight and polarity. The lack of strong H-bonding suggests a lower melting point than hydroxylated analogues.
Boiling Point > 220 °CHigher molecular weight and polarity compared to 2-bromo-3-methylpyridine (b.p. 218-219 °C)[1] suggest a higher boiling point.
Solubility Profile

The "like dissolves like" principle is a cornerstone of solubility prediction. The molecule possesses both polar (pyridine ring, ether linkage, C-Br bond) and non-polar (hydrocarbon portions of the tetrahydrofuran ring) characteristics.

  • Polar Solvents (e.g., Water, Ethanol, Methanol): The presence of heteroatoms capable of acting as hydrogen bond acceptors (the nitrogen of the pyridine ring and the ether oxygen) suggests some solubility in polar protic solvents. However, the overall size of the molecule and the presence of the non-polar hydrocarbon regions will likely limit its aqueous solubility. It is expected to be sparingly soluble in water but should exhibit better solubility in polar organic solvents like methanol and ethanol.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The molecule has significant non-polar character, which should allow for some solubility in non-polar solvents.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): These solvents are often excellent choices for compounds with a mix of polar and non-polar features. It is predicted that 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine will be readily soluble in these solvents.

Predicted Solubility:

SolventPredicted Solubility
WaterSparingly soluble
Methanol, EthanolSoluble
Dichloromethane, ChloroformReadily Soluble
Tetrahydrofuran, Ethyl AcetateReadily Soluble
Hexane, TolueneSlightly to moderately soluble

Predicted Spectroscopic Data

The structural features of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine give rise to a predictable spectroscopic fingerprint.

¹H NMR Spectroscopy

The proton NMR spectrum will be complex due to the presence of multiple, distinct proton environments.

  • Pyridine Ring Protons (3H): These will appear in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing bromine atom and the electron-donating ether group will influence their chemical shifts. The proton at C4 will likely be a doublet of doublets, the proton at C5 a multiplet, and the proton at C6 a doublet of doublets.

  • Tetrahydrofuran Ring Protons (7H): These will be in the upfield region. The proton at C3 (methine) will be a multiplet, likely around δ 4.5-5.0 ppm, shifted downfield by the adjacent oxygen. The protons on C2, C4, and C5 will give rise to complex multiplets in the range of δ 1.8-4.2 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show 9 distinct signals.

  • Pyridine Ring Carbons (5C): The carbon bearing the bromine (C2) will be significantly shielded. The other aromatic carbons will appear in the typical range of δ 120-150 ppm.

  • Tetrahydrofuran Ring Carbons (4C): The carbon attached to the ether oxygen (C3) will be the most downfield of the THF carbons (around δ 70-80 ppm). The other THF carbons will be in the range of δ 25-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the functional groups present.

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹

  • C-O stretching (ether): A strong band around 1050-1150 cm⁻¹

  • C-Br stretching: Below 1000 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A prominent peak at m/z 243 and 245 in an approximate 1:1 ratio, characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation: Expect fragmentation patterns corresponding to the loss of the tetrahydrofuran ring, the bromine atom, and other characteristic cleavages.

Experimental Determination of Physical Properties

The following section outlines standard, self-validating protocols for the experimental determination of the key physical properties of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range. Impurities typically depress and broaden the melting point range.[3]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.

  • Measurement:

    • The capillary tube is placed in the apparatus.

    • The sample is heated rapidly to about 20 °C below the expected melting point.

    • The heating rate is then slowed to 1-2 °C per minute to ensure thermal equilibrium.

    • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4]

Causality and Trustworthiness: A sharp melting range (0.5-1 °C) is a strong indicator of high purity. A broad range suggests the presence of impurities. The calibration of the thermometer is critical for accuracy.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Grind Grind Sample Pack Pack Capillary Grind->Pack Place Place in Apparatus Pack->Place Heat_Fast Rapid Heat Place->Heat_Fast Heat_Slow Slow Heat Heat_Fast->Heat_Slow Record_Start Record T_start Heat_Slow->Record_Start Record_End Record T_end Record_Start->Record_End Range Determine Melting Range Record_End->Range Purity Assess Purity Range->Purity

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro-Boiling Point Determination

  • Sample Preparation: A small amount of the liquid sample (or molten solid) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • Apparatus: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

  • Measurement:

    • The apparatus is heated gradually.

    • A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the substance.

    • Heating is stopped, and the bath is allowed to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is the boiling point at the recorded atmospheric pressure.[5]

Causality and Trustworthiness: This method is reliable for small sample sizes. The boiling point is pressure-dependent, so it is crucial to record the atmospheric pressure at the time of measurement.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_cooling Cooling & Measurement Sample Sample in Test Tube Capillary Invert Capillary Sample->Capillary Attach Attach to Thermometer Capillary->Attach Heat Heat in Bath Attach->Heat Bubbles Observe Bubbles Heat->Bubbles Cool Cool Slowly Bubbles->Cool Liquid_Enters Liquid Enters Capillary Cool->Liquid_Enters Record_BP Record Boiling Point Liquid_Enters->Record_BP

Caption: Workflow for Micro-Boiling Point Determination.

Solubility Determination

Principle: The solubility of a solute in a solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Methodology: Qualitative Assessment

  • Procedure:

    • Place a small, measured amount of the solute (e.g., 10 mg) into a test tube.

    • Add a small volume of the solvent (e.g., 0.5 mL) in portions, with vigorous shaking after each addition.

    • Observe whether the solute dissolves completely.

  • Classification:

    • Soluble: If the entire solid dissolves.

    • Sparingly soluble: If a small portion of the solid dissolves.

    • Insoluble: If the solid does not appear to dissolve.[6]

Causality and Trustworthiness: This qualitative method provides a practical understanding of the compound's solubility in various solvent systems, which is critical for designing reaction conditions, purification protocols (e.g., extraction and crystallization), and formulation strategies.

SolubilityWorkflow Start Start with Solute AddSolvent Add Solvent Start->AddSolvent Shake Vigorous Shaking AddSolvent->Shake Observe Observe Shake->Observe Decision Does it Dissolve? Observe->Decision Soluble Soluble Decision->Soluble Completely Sparingly Sparingly Soluble Decision->Sparingly Partially Insoluble Insoluble Decision->Insoluble Not at all

Caption: Workflow for Qualitative Solubility Assessment.

Conclusion

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is a molecule with a rich set of physicochemical properties derived from its unique combination of a brominated pyridine ring and a tetrahydrofuran ether substituent. While awaiting comprehensive experimental characterization, the predictive analysis presented in this guide, grounded in fundamental chemical principles and comparative data, offers a valuable and trustworthy resource for scientists. The outlined experimental protocols provide a clear path for the empirical validation of these properties, ensuring that future work with this compound can be conducted with a high degree of scientific rigor.

References

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  • University of Toronto. (2021). EXPERIMENT (1) DETERMINATION OF MELTING POINTS. Retrieved from [Link]

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  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • JoVE. (2020). Boiling Points - Procedure. Retrieved from [Link]

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  • University of Waterloo. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of the novel compound, 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. In the dynamic landscape of pharmaceutical research and development, a thorough understanding of a compound's solubility is paramount. Poor solubility can create significant hurdles in drug absorption and bioavailability, ultimately impacting therapeutic efficacy. This document serves as a technical resource, offering both theoretical insights and practical methodologies for determining the solubility of this specific molecule.

Structural and Physicochemical Considerations

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, with the molecular formula C9H10BrNO2, possesses a unique combination of a brominated pyridine ring and a tetrahydrofuran moiety linked by an ether bond. This structure imparts a moderate degree of polarity. The presence of the bromine atom and the ether oxygen introduces electronegative regions, while the pyridine ring and tetrahydrofuran ring contribute to its overall size and potential for van der Waals interactions.

Table 1: Predicted Solubility of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighThe polar nature of the molecule, with its nitrogen and oxygen atoms, is expected to interact favorably with these solvents.
Polar Protic Water, Ethanol, MethanolLow to ModerateThe presence of heteroatoms allows for some hydrogen bonding, but the overall hydrophobic character of the aromatic and cyclic structures may limit aqueous solubility.
Nonpolar Hexane, TolueneLowThe significant polarity of the molecule is unlikely to be well-solvated by nonpolar solvents.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. Two primary types of solubility assays are commonly employed in drug discovery: kinetic and thermodynamic solubility.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[3][4][5] This method is high-throughput and provides an early indication of potential solubility issues.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Aqueous Buffer Addition: Add a fixed volume of the DMSO stock solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.[6]

  • Separation of Precipitate: Filter the samples or centrifuge the plate to pellet the precipitated compound.

  • Quantification: Analyze the concentration of the compound remaining in the supernatant using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[3][7]

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Diagram 1: Experimental Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Serial Dilution in DMSO stock->dilute add_buffer Add to Aqueous Buffer dilute->add_buffer incubate Incubate & Shake add_buffer->incubate separate Filter/Centrifuge incubate->separate quantify Quantify Supernatant (HPLC/LC-MS) separate->quantify analyze Determine Kinetic Solubility quantify->analyze

A schematic of the kinetic solubility determination workflow.

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[7] This is a more accurate and fundamentally important measure of solubility.

  • Compound Addition: Add an excess amount of solid 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine to a series of vials containing different solvents or aqueous buffers of varying pH.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3][6]

  • Phase Separation: Allow the solid to settle, or separate the solid and liquid phases by filtration or centrifugation.

  • Sample Preparation: Carefully take an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method such as HPLC-UV.[7] A standard curve of the compound should be prepared for accurate quantification.

  • Data Analysis: The thermodynamic solubility is the average concentration of the saturated solution from replicate measurements.

Diagram 2: Logical Relationship in Thermodynamic Solubility

G compound Solid Compound (Excess) equilibrium Equilibrium (Agitation, Time, Temp) compound->equilibrium solvent Solvent System (e.g., Buffer pH 7.4) solvent->equilibrium saturated_solution Saturated Solution equilibrium->saturated_solution solid_phase Undissolved Solid equilibrium->solid_phase

The principle of achieving equilibrium in thermodynamic solubility.

Factors Influencing Solubility and Causality in Experimental Design

Several factors can influence the solubility of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, and understanding these is critical for designing meaningful experiments.

  • pH: The pyridine nitrogen in the molecule is basic and can be protonated at acidic pH. This protonation would increase the polarity and likely enhance aqueous solubility. Therefore, determining solubility at different pH values (e.g., pH 2, 7.4, and 9) is crucial to understand its behavior in different physiological environments.[7]

  • Temperature: Solubility is generally temperature-dependent. For drug development purposes, conducting solubility studies at physiological temperature (37°C) in addition to room temperature provides more relevant data.

  • Crystalline Form: The solid-state properties, including the crystalline form (polymorph) of the compound, can significantly impact its thermodynamic solubility. It is important to characterize the solid form used in the experiments.

  • Ionic Strength: The presence of salts in the buffer can affect solubility. Using buffers with physiological ionic strength, such as PBS, is recommended for biologically relevant measurements.

The choice between kinetic and thermodynamic solubility assays depends on the stage of drug discovery.[5] Early-stage screening often relies on the higher throughput of kinetic assays, while lead optimization and preclinical development demand the more accurate data from thermodynamic assays.[5]

Self-Validating Protocols and Data Integrity

To ensure the trustworthiness of the generated solubility data, the experimental protocols should incorporate self-validating elements:

  • Standard Curve: A multi-point standard curve with appropriate linearity (e.g., R² > 0.99) is essential for accurate quantification in both kinetic and thermodynamic assays.

  • Controls: Include positive and negative control compounds with known high and low solubility to validate the assay performance.

  • Replicates: All measurements should be performed in at least triplicate to assess the precision and reproducibility of the results.

  • Visual Inspection: For thermodynamic solubility, visual confirmation of the presence of excess solid at the end of the equilibration period is a simple yet effective check.

Conclusion

While specific solubility data for 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is not yet publicly documented, this guide provides a robust framework for its determination. Based on its chemical structure, the compound is predicted to be soluble in polar aprotic solvents and have limited to moderate aqueous solubility. The detailed experimental protocols for kinetic and thermodynamic solubility assays, along with the rationale behind the experimental design, will enable researchers to generate high-quality, reliable data. A thorough understanding of the solubility of this compound is a critical step in its journey through the drug development pipeline.

References

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5521-5525. Available from: [Link]

  • Symax Laboratories. 2 Bromo Iodopyridine. Available from: [Link]

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Spectroscopic Characterization of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of the novel compound 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by empirical data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust theoretical framework for the spectroscopic identification and characterization of this and similar molecules.

Introduction

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is a heterocyclic compound incorporating a brominated pyridine ring linked via an ether bond to a tetrahydrofuran moiety. The unique combination of these functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine are detailed below.

Molecular Structure and Atom Numbering:

Caption: Molecular structure of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine with atom numbering for NMR assignments.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the tetrahydrofuran ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Comparative Data
~ 8.1 - 8.3Doublet of doublets (dd)1HH-6The proton ortho to the pyridine nitrogen is expected to be the most deshielded. In 2-bromopyridine, H-6 appears around δ 8.3-8.4 ppm.[1]
~ 7.4 - 7.6Doublet of doublets (dd)1HH-4This proton is influenced by the adjacent bromine and ether oxygen. Its chemical shift will be downfield compared to unsubstituted pyridine.
~ 7.2 - 7.3Doublet of doublets (dd)1HH-5The proton at C-5 will be influenced by the adjacent aromatic protons.
~ 5.0 - 5.2Multiplet (m)1HH-3'The proton on the carbon bearing the ether linkage will be significantly deshielded.
~ 3.8 - 4.2Multiplet (m)4HH-2', H-5'The methylene protons adjacent to the ring oxygen in tetrahydrofuran are deshielded. In 3-hydroxytetrahydrofuran, these protons appear in this region.[2]
~ 2.1 - 2.4Multiplet (m)2HH-4'The methylene protons at the C-4' position of the tetrahydrofuran ring are expected to be the most shielded.

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm) Assignment Rationale and Comparative Data
~ 155 - 160C-3The carbon atom bearing the electron-donating ether group will be significantly shielded compared to its position in 2-bromopyridine. In 3-methoxypyridine, the C-3 signal is around δ 155 ppm.[3]
~ 148 - 152C-6The carbon adjacent to the nitrogen is expected to be downfield. In 2-bromopyridine, the C-6 signal is around δ 150.3 ppm.[1]
~ 140 - 143C-2The carbon atom attached to the bromine will be deshielded. In 2-bromopyridine, the C-2 signal is at approximately δ 142.4 ppm.[1]
~ 125 - 129C-4Aromatic CH carbon. In 2-bromopyridine, the C-4 appears around δ 128.4 ppm.[1]
~ 120 - 124C-5Aromatic CH carbon. In 2-bromopyridine, the C-5 is observed around δ 122.8 ppm.[1]
~ 78 - 82C-3'The carbon atom directly attached to the ether oxygen will be significantly deshielded.
~ 68 - 72C-2', C-5'The methylene carbons adjacent to the ring oxygen in the tetrahydrofuran moiety. In 3-hydroxytetrahydrofuran, these carbons appear in this range.[4]
~ 30 - 35C-4'The methylene carbon at the C-4' position of the tetrahydrofuran ring.
Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Rationale and Comparative Data
~ 3100 - 3000C-H stretching (aromatic)Characteristic for C-H bonds on the pyridine ring.
~ 2980 - 2850C-H stretching (aliphatic)Characteristic for the C-H bonds of the tetrahydrofuran ring.
~ 1600 - 1450C=C and C=N stretchingTypical for the pyridine ring system. 2-bromopyridine shows absorptions in this region.[5]
~ 1250 - 1000C-O stretching (ether)A strong, characteristic band for the aryl-alkyl ether and the cyclic ether linkages is expected in this region. The absence of a broad O-H stretch around 3300 cm⁻¹ would confirm the ether linkage.[6]
~ 1100 - 1000C-Br stretchingThe C-Br stretching vibration is expected in the fingerprint region.
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Molecular Ion:

The molecular formula is C₉H₁₀BrNO₂. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in two molecular ion peaks of approximately equal intensity.

  • [M]⁺: m/z = 243 (with ⁷⁹Br)

  • [M+2]⁺: m/z = 245 (with ⁸¹Br)

Predicted Fragmentation Pathway:

The fragmentation of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is expected to proceed through several key pathways.

G M [M]+. m/z 243/245 F1 Loss of C4H7O (tetrahydrofuranyl radical) m/z 172/174 M->F1 - C4H7O• F2 Loss of Br m/z 164 M->F2 - Br• F3 Loss of C4H8O2 (tetrahydrofuran-3-ol) m/z 155/157 M->F3 - C4H8O2 F4 [C4H7O]+ m/z 71 M->F4 Cleavage of C-O bond

Caption: Predicted major fragmentation pathways for 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine.

Key Predicted Fragments:

m/z (for ⁷⁹Br/⁸¹Br) Proposed Fragment Structure Fragmentation Pathway
243/245[C₉H₁₀BrNO₂]⁺Molecular ion
172/174[C₅H₃BrNO]⁺Loss of the tetrahydrofuranyl radical (C₄H₇O•)
164[C₉H₁₀NO₂]⁺Loss of a bromine radical (Br•)
155/157[C₅H₃BrN]⁺Cleavage of the ether bond with loss of tetrahydrofuran-3-ol
71[C₄H₇O]⁺Tetrahydrofuranyl cation

Experimental Methodologies

The acquisition of high-quality spectroscopic data is crucial for accurate structural determination. The following are generalized, standard operating procedures for the characterization of a novel organic compound such as 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) to confirm assignments.

IR Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or an attenuated total reflectance (ATR) accessory can be used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., electron ionization - EI, or electrospray ionization - ESI) is used.

  • Sample Introduction: The sample can be introduced directly via a probe or, more commonly, through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Data Acquisition: The mass spectrum is acquired over a suitable mass range to observe the molecular ion and key fragments. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and molecular formula confirmation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. The predicted NMR, IR, and MS data, derived from the analysis of analogous structures, offer a valuable resource for the identification and characterization of this novel compound. It is anticipated that this theoretical framework will be a useful starting point for researchers and will be validated by future experimental studies.

References

  • National Institute of Standards and Technology. (n.d.). 2-Bromopyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxypyridine - 4.1.1 13C NMR Spectra. National Center for Biotechnology Information. Retrieved from [Link]

  • Fay, L. B., Huynh-Ba, T., & Blank, I. (2000). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 48(4), 1282–1287.
  • Katoh, A., Harada, K., & Saito, R. (2006). Synthesis and characterization of Fe(III) and Pb(II) complexes with 3-hydroxypyridine-2(1H)-thiones. Hemoglobin, 30(1), 81–92.
  • Master Organic Chemistry. (2016, November 29). IR Spectroscopy: 4 Practice Problems. Retrieved from [Link]

  • Salem, M. A. I., & El-Dean, A. M. K. (2013). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 3(1), 1-8.
  • Royal Society of Chemistry. (n.d.). CP/MAS NMR studies on binding environment of CH3CN in Cu(i) complexes with disilane-bridged bis(methylpyridine) ligands. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved from [Link]

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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This document provides a comprehensive framework for the investigation of the mechanism of action of the novel small molecule, 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. In the absence of pre-existing biological data for this compound, we propose a scientifically rigorous, hypothesis-driven approach to systematically uncover its pharmacological profile. Our central working hypothesis is that 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine functions as a kinase inhibitor, a premise grounded in the well-established prevalence of the substituted pyridine scaffold in numerous approved and investigational kinase-targeting therapeutics.[1][2][3][4][5] This guide will detail a multi-faceted research plan, encompassing chemical synthesis, computational target prediction, extensive in vitro screening, and detailed mechanistic studies, designed to not only test our primary hypothesis but also to potentially uncover novel biological activities.

Introduction and Rationale

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active agents.[3][4] Its ability to form key hydrogen bond interactions, particularly with the hinge region of protein kinases, has rendered it a cornerstone of kinase inhibitor design.[1][2] Furthermore, the tetrahydrofuran moiety is a common constituent of natural products and FDA-approved drugs, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. The combination of these two motifs in 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine presents a compelling case for its investigation as a potential therapeutic agent.

Given the vastness of the human kinome and its profound involvement in a plethora of diseases, particularly oncology and inflammatory conditions, the identification of novel, selective kinase inhibitors remains an area of intense research.[6][7][8] This guide outlines a logical, stepwise progression to systematically evaluate 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine as a putative kinase inhibitor and to thoroughly characterize its mechanism of action.

Synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

To enable biological evaluation, a reliable synthetic route to the title compound is paramount. We propose a straightforward two-step synthesis commencing from commercially available 2-bromo-3-hydroxypyridine.[9][10]

Proposed Synthetic Pathway

The synthesis will be achieved via a Williamson ether synthesis, a robust and well-established method for the formation of ethers.[11][12][13]

  • Step 1: Deprotonation of 2-Bromo-3-hydroxypyridine. The phenolic proton of 2-bromo-3-hydroxypyridine is acidic and can be readily removed by a suitable base to form the corresponding alkoxide.

  • Step 2: Nucleophilic Substitution. The resulting alkoxide will then act as a nucleophile, displacing a leaving group from 3-halotetrahydrofuran (e.g., 3-bromotetrahydrofuran) in an S(_N)2 reaction to yield the desired ether product.[11][13]

Detailed Experimental Protocol

Materials:

  • 2-Bromo-3-hydroxypyridine

  • 3-Bromotetrahydrofuran

  • Sodium hydride (NaH) or Potassium carbonate (K(_2)CO(_3))

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-bromo-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add 3-bromotetrahydrofuran (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until completion.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine.

Characterization: The structure and purity of the synthesized compound will be confirmed by \¹H NMR, \¹³C NMR, and high-resolution mass spectrometry (HRMS).

Computational Target Prediction and Hypothesis Refinement

To narrow the scope of our experimental investigation and to prioritize potential kinase targets, a comprehensive in silico analysis will be performed.

Methodology

We will employ a multi-pronged computational approach, leveraging both ligand-based and structure-based methods.[14][15][16][17]

  • Pharmacophore-Based Screening: The structure of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine will be used to generate a 3D pharmacophore model. This model will then be used to screen against a database of known kinase inhibitor pharmacophores to identify kinases that are likely to bind to our compound of interest.

  • Molecular Docking: In parallel, we will perform molecular docking studies against a panel of representative kinase crystal structures. This will allow us to predict the binding mode and estimate the binding affinity of our compound within the ATP-binding pocket of various kinases.

  • Kinase Selectivity Prediction Servers: We will utilize established web-based tools such as KinasePred to predict the kinase selectivity profile of our compound based on machine learning models trained on large datasets of known kinase inhibitors.[15]

Expected Outcomes

The computational analysis is expected to provide a ranked list of putative kinase targets for 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. This information will be instrumental in designing our initial in vitro screening cascade.

In Vitro Kinase Screening Cascade

The cornerstone of our investigation will be a systematic in vitro screening campaign to empirically determine the kinase inhibitory activity of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine.

Primary Screen: Broad Kinome Profiling

The initial screen will involve profiling the compound against a large, representative panel of kinases to obtain a broad overview of its selectivity.

Experimental Protocol:

  • Platform: A commercially available kinase screening platform, such as Eurofins' KINOMEscan™ or Reaction Biology's Kinase HotSpot™, will be utilized.[18][19] These platforms offer rapid and cost-effective screening against hundreds of kinases.

  • Assay Format: A competition binding assay format is preferred for the primary screen as it is less prone to artifacts from compound fluorescence or assay-specific interference.

  • Compound Concentration: The compound will be screened at a single high concentration (e.g., 10 µM) to identify any significant interactions.

  • Data Analysis: The results will be expressed as a percentage of control, with a significant reduction in binding indicating potential inhibitory activity.

Data Presentation:

Kinase Target % Inhibition at 10 µM Kinase Family
Kinase A95%TK
Kinase B88%CMGC
Kinase C15%AGC
.........

A hypothetical representation of primary screening data.

Secondary Screen: Dose-Response and IC(_50) Determination

Kinases that show significant inhibition in the primary screen will be subjected to a secondary screen to determine the potency of the compound.

Experimental Protocol:

  • Assay Format: A biochemical activity-based assay, such as the ADP-Glo™ Kinase Assay or a TR-FRET-based assay, will be employed.[7][20][21][22] These assays directly measure the catalytic activity of the kinase.

  • Dose-Response: The compound will be tested over a range of concentrations (e.g., 10-point, 3-fold serial dilution) to generate a dose-response curve.

  • Data Analysis: The half-maximal inhibitory concentration (IC(_50)) will be calculated by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation:

Kinase Target IC(_50) (nM)
Kinase A50
Kinase B250

A hypothetical representation of secondary screening data.

Elucidation of the Mechanism of Action

For the most potent and selective kinase "hits" identified in the screening cascade, a series of in-depth mechanistic studies will be conducted.

Mode of Inhibition Studies

These experiments will determine how 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine interacts with its target kinase(s).

Experimental Protocol:

  • ATP Competition Assay: Kinase activity assays will be performed in the presence of varying concentrations of both the inhibitor and ATP. The data will be analyzed using Lineweaver-Burk or Michaelis-Menten kinetics to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

  • Substrate Competition Assay: A similar set of experiments will be performed with varying concentrations of the kinase substrate to determine the mode of inhibition with respect to the substrate.

Cell-Based Target Engagement and Pathway Analysis

To confirm that the compound inhibits the target kinase in a cellular context, a series of cell-based assays will be performed.

Experimental Protocol:

  • Target Phosphorylation Assay: A cell line expressing the target kinase will be treated with the compound, and the phosphorylation status of the kinase's known downstream substrates will be assessed by Western blotting or a quantitative immunoassay.[23]

  • Cellular Proliferation/Viability Assay: The effect of the compound on the proliferation and/or viability of cell lines known to be dependent on the activity of the target kinase will be evaluated.

Proposed Experimental Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Silico Analysis cluster_2 In Vitro Screening cluster_3 Mechanism of Action Studies Synthesis Synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine Characterization NMR, HRMS Synthesis->Characterization PrimaryScreen Primary Kinome Screen (Single Concentration) Characterization->PrimaryScreen Pharmacophore Pharmacophore Screening Docking Molecular Docking Prediction Kinase Selectivity Prediction Prediction->PrimaryScreen SecondaryScreen IC50 Determination (Dose-Response) PrimaryScreen->SecondaryScreen Hits MOA Mode of Inhibition (ATP Competition) SecondaryScreen->MOA Cellular Cell-Based Assays (Target Engagement) MOA->Cellular

Caption: Proposed workflow for elucidating the mechanism of action.

Structure-Activity Relationship (SAR) Studies

Following the successful identification and validation of a kinase target, preliminary SAR studies will be initiated to guide the design of more potent and selective analogs. This will involve the synthesis and evaluation of a small library of compounds with modifications to the pyridine ring, the tetrahydrofuran moiety, and the ether linkage. The insights gained from these studies will be crucial for any future lead optimization efforts.[3][4]

Conclusion

This technical guide presents a comprehensive and logical research plan for the elucidation of the mechanism of action of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. By adopting a hypothesis-driven approach, centered on the premise of kinase inhibition, we have outlined a clear path from chemical synthesis and computational analysis to rigorous in vitro and cell-based biological evaluation. The successful execution of this plan will not only reveal the pharmacological profile of this novel compound but also has the potential to identify a new chemical scaffold for the development of targeted therapeutics.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Eurofins Discovery. KINOMEscan Technology.
  • Feng, Y., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • Zhang, J., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • ResearchGate. (2022, June 23). How to synthesizer of 3-hydroxy pyridine?
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  • Google Patents. (2015). CN105175320A - Preparation method of 3-hydroxypyridine.
  • Google Patents. (1977). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
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  • Feng, Y., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed.
  • Promega Corporation. Kinase Activity Assays.
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  • ACS Medicinal Chemistry Letters. (2014). Computational Modeling of Kinase Inhibitor Selectivity.
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  • Google Patents. (1965). US3218330A - Preparation of 3-hydroxypyridine.
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Unlocking the Therapeutic Potential of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a strategic framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel chemical entity, 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. By leveraging a combination of in silico prediction and robust experimental validation, this document outlines a comprehensive workflow to elucidate the compound's mechanism of action and pave the way for its potential development as a therapeutic agent.

Part 1: Foundational Analysis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

The journey of drug discovery begins with a thorough understanding of the lead molecule. 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is a unique small molecule incorporating two key pharmacophoric motifs: a substituted pyridine ring and a tetrahydrofuran (THF) moiety.

The pyridine ring is a "privileged" scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and neurological effects.[3][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking interactions with biological targets.

The tetrahydrofuran (THF) ring, a saturated five-membered cyclic ether, is also a common feature in many natural products and pharmaceuticals.[5][6] The oxygen atom in the THF ring can act as a hydrogen bond acceptor, and the ring's conformation can provide a specific three-dimensional orientation for interacting with a target's binding pocket.[7] The inclusion of a THF moiety can also favorably modulate a compound's physicochemical properties, such as solubility and metabolic stability.[8]

The combination of these two moieties in 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine presents a compelling case for exploring its biological potential. The bromo-substituent on the pyridine ring also offers a handle for further chemical modification and the development of structure-activity relationships (SAR).

Part 2: In Silico Target Prediction: A Data-Driven Approach

Prior to embarking on extensive and resource-intensive experimental screening, a robust in silico analysis can provide valuable insights into the likely biological targets of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. This computational approach helps to prioritize experimental efforts and focus on the most promising target classes.

Ligand-Based and Structure-Based Virtual Screening

A multi-pronged virtual screening strategy should be employed. This involves:

  • Similarity Searching: Comparing the 2D and 3D structure of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine against databases of known bioactive compounds (e.g., ChEMBL, PubChem). This can identify compounds with similar structures and known biological targets, suggesting potential targets for our query molecule.

  • Pharmacophore Modeling: Developing a 3D pharmacophore model based on the key chemical features of the molecule (hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings). This model can then be used to screen virtual libraries of protein structures to identify potential binding partners.

  • Molecular Docking: Docking the 3D structure of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine into the binding sites of a panel of high-priority biological targets (e.g., kinases, G-protein coupled receptors (GPCRs), and ion channels). The docking scores and binding poses can help to predict the likelihood of a productive interaction.

Predictive Modeling of ADMET Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for its successful development. Various computational models can predict key parameters such as:

  • Aqueous solubility

  • Blood-brain barrier permeability

  • Plasma protein binding

  • Potential for metabolism by cytochrome P450 enzymes

  • Potential for off-target toxicity (e.g., hERG inhibition)

This predictive data helps to de-risk the compound at an early stage and guide future chemical optimization.

Part 3: Experimental Target Validation: From Hypothesis to Evidence

The predictions from in silico analysis must be rigorously tested through a tiered experimental approach. The following sections outline a logical progression of assays to confirm target engagement and elucidate the functional consequences of this interaction.

Tier 1: Primary Target Engagement Assays

The initial goal is to confirm a direct physical interaction between 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine and its predicted biological target.

Workflow for Primary Target Engagement

G cluster_0 In Silico Prediction cluster_1 Tier 1: Target Engagement Predicted Targets (e.g., Kinases, GPCRs) Predicted Targets (e.g., Kinases, GPCRs) Biochemical Assays Biochemical Assays Predicted Targets (e.g., Kinases, GPCRs)->Biochemical Assays  Select appropriate assay format Biophysical Assays Biophysical Assays Predicted Targets (e.g., Kinases, GPCRs)->Biophysical Assays  Orthogonal validation

Caption: Workflow for primary target engagement assays.

3.1.1. Kinase Inhibition Assays

Given that many pyridine-containing compounds are kinase inhibitors, this is a high-priority target class to investigate.[9][10]

Protocol: TR-FRET Kinase Assay

  • Principle: This assay measures the inhibition of kinase activity by detecting the phosphorylation of a substrate. A europium-labeled anti-phospho-substrate antibody and an APC-labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the europium and APC into close proximity and generating a FRET signal.

  • Materials:

    • Recombinant kinase

    • Biotinylated substrate peptide

    • ATP

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (in DMSO)

    • Europium-labeled anti-phospho-substrate antibody

    • Streptavidin-APC

    • Stop buffer (e.g., 10 mM EDTA)

  • Procedure:

    • Prepare a serial dilution of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine in DMSO.

    • In a 384-well plate, add 2 µL of the compound dilution.

    • Add 4 µL of a solution containing the kinase and substrate peptide in assay buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP in assay buffer.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of stop buffer containing the europium-labeled antibody and streptavidin-APC.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET enabled plate reader (ex: 320 nm, em: 620 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the emission at 665 nm to 620 nm. Plot the ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Hypothetical Kinase Inhibition Data

Kinase TargetIC₅₀ (nM)
Kinase A50
Kinase B>10,000
Kinase C800

3.1.2. GPCR Binding Assays

Protocol: Radioligand Binding Assay

  • Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

  • Materials:

    • Cell membranes expressing the target GPCR

    • Radiolabeled ligand (e.g., [³H]-agonist or antagonist)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

    • 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (in DMSO)

    • Non-specific binding control (e.g., a high concentration of unlabeled ligand)

    • Scintillation cocktail

  • Procedure:

    • In a 96-well filter plate, add cell membranes, radiolabeled ligand, and the test compound or vehicle.

    • Incubate for a defined period at a specific temperature to reach equilibrium.

    • Rapidly filter the plate and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log of the compound concentration to determine the IC₅₀ or Kᵢ value.

Tier 2: Cell-Based Functional Assays

Once target engagement is confirmed, the next step is to assess the compound's effect on cellular function.

Workflow for Cell-Based Functional Assays

G cluster_0 Confirmed Target Engagement cluster_1 Tier 2: Functional Assays Active Compound Active Compound Signaling Pathway Analysis Signaling Pathway Analysis Active Compound->Signaling Pathway Analysis  Measure downstream effects Cellular Phenotype Assays Cellular Phenotype Assays Signaling Pathway Analysis->Cellular Phenotype Assays  Correlate with cellular response

Caption: Workflow for cell-based functional assays.

3.2.1. Cellular Signaling Pathway Analysis

Protocol: Western Blotting for Phospho-Protein Levels

  • Principle: This technique is used to detect changes in the phosphorylation state of key signaling proteins downstream of the target kinase.

  • Procedure:

    • Culture cells to 80-90% confluency.

    • Treat cells with various concentrations of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total protein as a loading control.

3.2.2. Cell Viability and Proliferation Assays

Protocol: MTT Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis: Plot the percent cell viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 4: Preliminary Structure-Activity Relationship (SAR) Studies

The initial biological data provides a foundation for designing and synthesizing analogs of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine to improve its potency, selectivity, and ADMET properties.

Proposed Modifications:

  • Modification of the Pyridine Ring: Explore different substituents at other positions of the pyridine ring to probe for additional interactions with the target.

  • Modification of the Tetrahydrofuran Ring: Investigate the effect of stereochemistry at the 3-position of the THF ring. Synthesize and test both the (R)- and (S)-enantiomers. Also, explore different ring sizes (e.g., tetrahydropyran).

  • Replacement of the Bromo-Substituent: The bromo-group can be replaced with other functionalities using cross-coupling reactions to explore new chemical space and modulate the compound's properties.

Part 5: Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to elucidating the biological targets of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. By integrating in silico prediction with a tiered experimental validation strategy, researchers can efficiently identify and characterize the mechanism of action of this novel compound. The initial focus on high-probability target classes such as kinases and GPCRs, followed by cell-based functional assays, provides a clear path to understanding the compound's therapeutic potential. The subsequent exploration of SAR will be critical for optimizing its drug-like properties. The journey from a novel chemical entity to a potential therapeutic is a challenging one, but the systematic approach detailed herein provides a solid foundation for success.

References

  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry.
  • ChemicalBook. (n.d.). 2-broMo-3-((tetrahydrofuran-3-yl)oxy)pyridine | 1049023-88-2.
  • Matrix Scientific. (n.d.). 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • Trivedi, J. C., et al. (2013). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central.
  • Google Patents. (n.d.). WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • PubMed. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors.
  • ResearchGate. (2025). Newer biologically active pyridines: A potential review.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
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  • Regulations.gov. (2021). US Patent No. 8829195.
  • NIH. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • R Discovery. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
  • Google Patents. (n.d.). WO2013154878A1 - Heterocyclic compounds and uses thereof.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines.
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Methodological & Application

Synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, a valuable heterocyclic building block for pharmaceutical and materials science research. The primary method detailed is a robust Williamson ether synthesis, starting from commercially available 2-bromopyridin-3-ol. This document offers a step-by-step protocol, mechanistic explanations for key experimental choices, safety precautions, and in-process validation checkpoints. The aim is to equip researchers with a reliable and well-understood procedure to obtain the target compound with high purity and yield.

Introduction and Synthetic Strategy

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous approved drugs.[1] Functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The target molecule, 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, incorporates a flexible, polar tetrahydrofuran (THF) ether linkage at the 3-position, a common strategy to improve solubility and introduce a potential hydrogen bond acceptor. The bromine atom at the 2-position serves as a versatile synthetic handle for subsequent cross-coupling reactions.

The core transformation is the formation of an ether bond between the hydroxyl group of 2-bromopyridin-3-ol and the 3-position of a tetrahydrofuran ring. Two primary strategies are considered for this O-alkylation:

  • Williamson Ether Synthesis: This classic SN2 reaction involves the deprotonation of the pyridinol to form a potent nucleophile (a pyridinolate anion), which then displaces a leaving group on an electrophilic tetrahydrofuran derivative.[2][3] This method is generally cost-effective, scalable, and high-yielding when optimized.

  • Mitsunobu Reaction: This reaction allows for the coupling of an alcohol and a pronucleophile (in this case, the pyridinol) under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[4][5] While effective, it generates stoichiometric amounts of triphenylphosphine oxide and hydrazide byproducts, which can complicate purification.

For its robustness and straightforward purification, this guide will focus on the Williamson ether synthesis. We will detail the protocol using (R/S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate (tosylate) as the alkylating agent, a common and effective choice due to the excellent leaving group ability of the tosylate anion.

Reaction Mechanism and Rationale

The Williamson ether synthesis proceeds via a two-step, one-pot process involving an acid-base reaction followed by a nucleophilic substitution.

Williamson_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Pyridinol 2-Bromopyridin-3-ol Alkoxide Sodium 2-bromopyridin-3-olate (Nucleophile) Pyridinol->Alkoxide + NaH - H₂ Base NaH Product 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine Alkoxide->Product SN2 Displacement THF_OTs (R/S)-Tetrahydrofuran-3-yl tosylate (Electrophile) THF_OTs->Product Byproducts H₂ (gas) + NaOTs

Caption: Mechanism of the Williamson Ether Synthesis.

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is chosen as the base. It is a strong, non-nucleophilic base that irreversibly deprotonates the acidic hydroxyl group of 2-bromopyridin-3-ol (pKa ≈ 8.7). This ensures complete formation of the pyridinolate anion, maximizing the concentration of the active nucleophile. The only byproduct is hydrogen gas, which is easily removed from the reaction system.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an ideal solvent. It is a polar aprotic solvent, which effectively solvates the sodium cation of the intermediate salt without solvating the nucleophilic oxygen anion, thereby enhancing its reactivity. Its high boiling point also allows for a wide range of reaction temperatures. Anhydrous conditions are critical as NaH reacts violently with water.

  • Temperature Control: The initial deprotonation is performed at 0 °C to moderate the exothermic reaction and control the rate of hydrogen gas evolution. The subsequent SN2 displacement is gently heated (e.g., to 60-70 °C) to provide sufficient thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale.

Materials and Equipment
Reagent/MaterialGradeSupplierQuantityMolar Eq.
2-Bromopyridin-3-ol99%Sigma-Aldrich1.74 g (10.0 mmol)1.0
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich0.44 g (11.0 mmol)1.1
(R/S)-Tetrahydrofuran-3-yl tosylate98%Combi-Blocks2.58 g (10.5 mmol)1.05
Anhydrous DMF≥99.8%Acros Organics40 mL-
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific~300 mL-
Saturated NaCl solution (Brine)-Lab Prepared~100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR~10 g-
Silica Gel60 Å, 230-400 meshSorbent TechnologiesAs needed-

Equipment: 100 mL three-necked round-bottom flask, magnetic stirrer and stir bar, thermometer, nitrogen inlet/outlet, dropping funnel, heating mantle, separatory funnel, rotary evaporator, glass chromatography column.

Step-by-Step Procedure

Workflow A 1. Setup & Inert Atmosphere (N₂ purge, dry glassware) B 2. Reagent Addition (Dissolve pyridinol in DMF) A->B C 3. Deprotonation (Add NaH portion-wise at 0 °C) B->C D 4. Alkylation (Add THF-OTs, heat to 65 °C) C->D Stir for 30 min E 5. Reaction Monitoring (TLC until SM consumed) D->E Stir for 4-6 hours F 6. Quench & Work-up (Cool, add H₂O, extract with EtOAc) E->F G 7. Purification (Wash, dry, concentrate) F->G H 8. Chromatography (Silica gel, Hexane/EtOAc gradient) G->H I 9. Characterization (NMR, MS) H->I

Sources

Application Note & Protocol: Synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, a key heterocyclic building block for pharmaceutical and medicinal chemistry research. The protocol leverages the Williamson ether synthesis, a robust and classical method for the formation of ether linkages. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol, and provide insights into critical experimental parameters, characterization, and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to construct complex pyridyl ether scaffolds.

Introduction: The Strategic Importance of Pyridyl Ethers

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of modern drug design. When functionalized as a pyridyl ether, this motif offers a stable, yet conformationally influential, linkage that is critical for modulating a compound's pharmacokinetic and pharmacodynamic properties.[4]

The target molecule, 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, combines this valuable pyridyl ether core with two additional points of chemical diversity: a bromine atom, ideal for subsequent cross-coupling reactions, and a tetrahydrofuran moiety, which can enhance solubility and metabolic stability. The synthesis of such unsymmetrical ethers is reliably achieved through the Williamson ether synthesis.[5] This SN2-based reaction, first reported by Alexander Williamson in 1850, remains one of the most fundamental and versatile methods for ether formation in the organic chemist's toolkit.[6]

Reaction Principle and Mechanistic Rationale

The Williamson ether synthesis is a two-step process that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7][8]

  • Deprotonation: An alcohol is treated with a strong base to form a highly nucleophilic alkoxide (or, in this case, a pyridyloxide).[9]

  • Nucleophilic Attack: The resulting alkoxide attacks an electrophilic carbon atom bearing a good leaving group (typically a halide or sulfonate), displacing it to form the new ether linkage.[7][10]

For the synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, a critical strategic choice must be made. The two possible disconnections are:

  • Route A: 2-Bromo-3-hydroxypyridine (nucleophile precursor) + 3-halotetrahydrofuran (electrophile).

  • Route B: 3-hydroxytetrahydrofuran (nucleophile precursor) + 2,3-dibromopyridine (electrophile).

Route B is synthetically unviable because SN2 reactions on sp²-hybridized carbons (like those on an aryl or pyridyl ring) are strongly disfavored.[10] Therefore, Route A is the only logical pathway. The reaction involves the deprotonation of the hydroxyl group on 2-bromo-3-hydroxypyridine to form the pyridyloxide anion, which then attacks the electrophilic C3 carbon of an activated tetrahydrofuran derivative.

Reaction_Scheme R1 2-Bromo-3-hydroxypyridine node_arrow1 R1->node_arrow1 1. R2 3-Halotetrahydrofuran (X = Br, I, OTs) R2->node_arrow1 Base Base (e.g., NaH, K2CO3) Base->node_arrow1 Solvent Solvent (e.g., DMF, DMSO) Solvent->node_arrow1 P 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine node_plus1 + node_arrow1->P 2. Nucleophilic Attack (SN2) node_arrow2

Caption: General reaction scheme for the Williamson ether synthesis of the target molecule.

Critical Experimental Parameters: A Scientist's Perspective

Simply following a recipe is insufficient; understanding the causality behind each parameter is key to success, scalability, and troubleshooting.

  • Choice of Base: The acidity of the hydroxyl group on 2-bromo-3-hydroxypyridine is comparable to that of phenol. While powerful, non-nucleophilic bases like sodium hydride (NaH) are highly effective and ensure complete deprotonation, they require strictly anhydrous conditions.[10] For operational simplicity and safety, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent alternatives.[5] Cesium carbonate, in particular, can accelerate SN2 reactions through the "cesium effect," which involves the formation of a looser, more reactive ion pair.

  • Solvent System: The ideal solvent must be polar and aprotic to solvate the counter-ion (e.g., Na⁺, K⁺) while leaving the pyridyloxide nucleophile "bare" and highly reactive.[5] Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are superior choices that significantly increase reaction rates compared to solvents like THF or acetonitrile.[9]

  • The Electrophile and Leaving Group: The electrophile, 3-substituted tetrahydrofuran, is a secondary carbon. This presents the primary challenge for this synthesis: a competing E2 elimination side reaction.[6][10] To mitigate this:

    • Use a Good Leaving Group: While 3-bromotetrahydrofuran is commercially available, converting the more accessible 3-hydroxytetrahydrofuran to a tosylate (-OTs) or mesylate (-OMs) often provides a better leaving group, facilitating the desired SN2 pathway.[6]

    • Control Temperature: Keep the reaction temperature as low as reasonably possible to favor the SN2 reaction, which has a lower activation energy than the E2 elimination.

  • Inert Atmosphere: The pyridyloxide intermediate is sensitive to oxidation and reaction with atmospheric moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for preventing side reactions and achieving high yields.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks (TLC) and a robust purification strategy.

Materials and Reagents
ReagentCAS NumberMol. Weight ( g/mol )QuantityMoles (mmol)Notes
2-Bromo-3-hydroxypyridine6602-32-0174.001.00 g5.75Starting nucleophile precursor.
Sodium Hydride (60% in oil)7646-69-740.00276 mg6.90 (1.2 eq)Handle with extreme care.
3-Bromotetrahydrofuran20645-77-6151.011.04 g6.90 (1.2 eq)Alternative: 3-((p-tolylsulfonyl)oxy)tetrahydrofuran.
Anhydrous DMF68-12-273.0920 mL-Sure/Seal™ or freshly distilled.
Ethyl Acetate141-78-688.11~150 mL-For extraction and chromatography.
Hexanes110-54-386.18~150 mL-For chromatography.
Saturated NH₄Cl (aq)600-57-7-~50 mL-For quenching.
Brine (Saturated NaCl)7647-14-5-~50 mL-For washing.
Step-by-Step Methodology

Workflow A 1. Setup & Inerting - Flame-dry glassware. - Purge with Nitrogen. B 2. Deprotonation - Dissolve 2-bromo-3-hydroxypyridine in DMF. - Add NaH portion-wise at 0°C. - Stir for 30 min. A->B C 3. SN2 Reaction - Add 3-bromotetrahydrofuran dropwise at 0°C. - Allow to warm to RT. - Stir for 12-18h. B->C D 4. Reaction Monitoring - Check progress via TLC. (e.g., 30% EtOAc/Hexanes) C->D In-process Control E 5. Work-up - Cool to 0°C. - Quench with sat. NH4Cl. - Extract with Ethyl Acetate (3x). C->E D->C F 6. Purification - Wash combined organic layers (H2O, Brine). - Dry over Na2SO4. - Concentrate in vacuo. E->F G 7. Chromatography - Purify crude oil via silica gel column. (Gradient elution: 5% to 30% EtOAc/Hexanes) F->G H 8. Characterization - Analyze pure fractions by NMR, MS. - Yield determination. G->H

Caption: A step-by-step experimental workflow for the synthesis.

  • Preparation (Inert Atmosphere): Under a stream of nitrogen, add 2-Bromo-3-hydroxypyridine (1.00 g, 5.75 mmol) and anhydrous DMF (20 mL) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Alkoxide Formation: Cool the solution to 0°C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 276 mg, 6.90 mmol) in small portions. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes. The solution should become a clear, homogeneous suspension of the sodium pyridyloxide.

  • Nucleophilic Substitution: Add 3-bromotetrahydrofuran (1.04 g, 6.90 mmol) dropwise to the stirring suspension at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Let the reaction stir at room temperature for 12-18 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 30:70 ethyl acetate/hexanes mobile phase. The product should have a higher Rf value than the starting hydroxypyridine.

  • Work-up: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water (~30 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 30% ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate in vacuo to afford 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine as a clear oil or low-melting solid.

Product Characterization and Validation

Confirming the structure and purity of the final compound is a non-negotiable step for ensuring the reliability of downstream applications.

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the pyridine ring protons (typically in the δ 7.0-8.2 ppm range), the methine proton of the THF ring adjacent to the ether oxygen (δ ~4.8-5.2 ppm, multiplet), and the methylene protons of the THF ring (δ ~2.0-2.4 and ~3.8-4.2 ppm).

  • ¹³C NMR (101 MHz, CDCl₃): Look for signals corresponding to the five pyridine carbons, and the four distinct carbons of the tetrahydrofuran ring, with the C-O carbons appearing furthest downfield.

  • High-Resolution Mass Spectrometry (HRMS): The mass spectrum should show the molecular ion peaks [M+H]⁺ with the characteristic isotopic pattern for a molecule containing one bromine atom (a near 1:1 ratio for the M and M+2 peaks).

  • Purity: Purity should be ≥95% as determined by NMR and/or HPLC analysis.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Incomplete deprotonation (wet reagents/solvent).2. Poor leaving group.3. Inactive base.1. Ensure all reagents and solvents are strictly anhydrous. Use freshly opened bottles or distill solvents.2. Switch to a tosylate or mesylate derivative of 3-hydroxytetrahydrofuran.3. Use a fresh bottle of NaH.
Significant Starting Material Remains 1. Insufficient equivalents of base or electrophile.2. Reaction time too short.1. Re-run the reaction using 1.2-1.5 equivalents of both the base and the electrophile.2. Allow the reaction to proceed for 24 hours, monitoring by TLC.
Formation of Elimination Byproduct 1. Reaction temperature is too high.2. Base is too sterically hindered or too strong for a secondary halide.1. Maintain the reaction temperature at room temperature or slightly below.2. Consider using a milder base like K₂CO₃ or Cs₂CO₃, which can be less prone to inducing elimination.
Difficult Purification 1. Mineral oil from NaH dispersion co-elutes with the product.1. Before work-up, add hexanes to the reaction mixture, stir, and decant the solvent to wash away the mineral oil. Repeat 2-3 times.

Conclusion

The Williamson ether synthesis provides a reliable and scalable route to 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. By carefully controlling key parameters—namely the choice of base, solvent, and reaction temperature—chemists can effectively manage the competing elimination pathway and achieve high yields of the desired pyridyl ether. This protocol offers a robust foundation for the synthesis of this and structurally related molecules, enabling the advancement of discovery programs in medicinal chemistry and beyond.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Autechaux. (n.d.). The Crucial Role of 2-Bromo-3-hydroxypyridine in Modern Pharmaceutical Synthesis. [Link]

  • ACS Publications. (1959). Pyridyl-Substituted Alkamine Ethers as Antihistaminic Agents. Journal of Medicinal and Pharmaceutical Chemistry. [Link]

  • PubMed Central (PMC). (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • PubMed Central (PMC). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

Sources

Application Note & Protocol: Synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, a valuable heterocyclic building block. Pyridine derivatives are crucial intermediates in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.[1] This protocol details a robust and efficient method utilizing the Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ether linkages.[2][3][4] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, outline safety protocols, and describe methods for the characterization and validation of the final product.

Introduction and Synthetic Strategy

The target molecule, 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, incorporates a brominated pyridine core functionalized with a tetrahydrofuran moiety via an ether bond. This structure presents multiple points for further chemical modification, making it an attractive intermediate for creating libraries of novel compounds in drug discovery programs.

The selected synthetic strategy is the Williamson ether synthesis . This classical SN2 reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[2][5] In this specific application, the synthesis proceeds in two key stages:

  • Deprotonation: The hydroxyl group of 2-Bromo-3-hydroxypyridine is deprotonated using a strong, non-nucleophilic base, sodium hydride (NaH), to form a potent sodium pyridinolate nucleophile.[3]

  • Nucleophilic Substitution (SN2): The resulting alkoxide attacks the electrophilic carbon of 3-bromotetrahydrofuran, displacing the bromide leaving group to form the desired ether product.

This approach is favored for its reliability, high yields when using primary or secondary alkyl halides, and the commercial availability of the starting materials.[5][6]

Synthetic_Workflow Figure 1: Overall Synthetic Scheme Reactant1 2-Bromo-3-hydroxypyridine Intermediate Sodium 2-bromo-3-pyridinolate (in situ) Reactant1->Intermediate + NaH - H2 (gas) Reactant2 3-Bromotetrahydrofuran Product 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine Reactant2->Product S_N2 Attack Base Sodium Hydride (NaH) in Anhydrous DMF Intermediate->Product Characterization_Flow Figure 2: Post-Synthesis Validation Workflow Purified_Product Purified Product from Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR Structural Elucidation MS Mass Spectrometry (HRMS or GC-MS) Purified_Product->MS Molecular Weight Verification IR FT-IR Spectroscopy Purified_Product->IR Functional Group ID Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed

Sources

Application Notes and Protocols for the Recrystallization of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the methodologies for the purification of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (CAS No. 1049023-88-2) via recrystallization.[1][2] Addressing the absence of established protocols for this specific compound, this document provides a systematic approach for researchers to develop a robust purification procedure. It combines foundational recrystallization principles with detailed, actionable protocols for solvent screening and both single-solvent and multi-solvent recrystallization techniques. The causality behind experimental choices is explained to empower researchers in adapting and optimizing these methods for their specific purity requirements.

Introduction: The Rationale for Recrystallization

Recrystallization remains a cornerstone technique in synthetic chemistry for the purification of solid compounds. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[3] An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, ideally, remain in the "mother liquor" due to their lower concentration or different solubility profile.[4]

The success of this technique is critically dependent on the selection of an appropriate solvent. An optimal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[3][5] This differential ensures maximum recovery of the purified solid upon cooling. For novel or sparsely documented compounds like 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, a systematic solvent screening is the mandatory first step.

Compound Analysis and Predicted Solubility

Compound: 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine CAS Number: 1049023-88-2[1][2] Molecular Structure: Chemical structure of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Structural Analysis: The molecule possesses several key functional groups that dictate its polarity and potential interactions with solvents:

  • Pyridine Ring: A polar aromatic heterocycle.

  • Bromo Substituent: Contributes to molecular weight and introduces some polarizability.

  • Ether Linkage (-O-): A polar functional group capable of hydrogen bond acceptance.

  • Tetrahydrofuran (THF) Ring: A cyclic ether, contributing to the overall polarity.

Based on this structure, 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is anticipated to be a polar molecule. Therefore, it is expected to have limited solubility in nonpolar solvents (e.g., hexanes, cyclohexane) and greater solubility in polar solvents (e.g., alcohols, acetone, ethyl acetate). The adage "like dissolves like" is a guiding principle in solvent selection.[3]

Protocol I: Systematic Solvent Screening

This protocol outlines a small-scale, systematic approach to identify a suitable solvent or solvent system for recrystallization.

Objective: To determine the solubility of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine in a range of common laboratory solvents at room temperature and at their boiling points.

Materials:

  • Crude 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

  • Test tubes (e.g., 13x100 mm)

  • Heat gun or sand bath

  • Vortex mixer

  • Selection of solvents (see Table 1)

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

  • Room Temperature Test: To each test tube, add the selected solvent dropwise (e.g., 0.5 mL at a time) while agitating or vortexing. Observe if the solid dissolves completely at room temperature.

    • Ideal Outcome: The compound is sparingly soluble or insoluble at room temperature. If it dissolves readily, the solvent is unsuitable for single-solvent recrystallization but may be useful as the "good" solvent in a multi-solvent system.[3]

  • Hot Solubility Test: If the compound did not dissolve at room temperature, gently heat the test tube using a heat gun or sand bath until the solvent begins to boil. Add more solvent in small portions until the solid fully dissolves.

    • Ideal Outcome: The compound dissolves completely in a minimal amount of hot solvent.

  • Cooling and Crystal Formation: Once a saturated solution is formed at high temperature, allow the test tube to cool slowly to room temperature, and then in an ice-water bath. Observe for the formation of crystals.

    • Ideal Outcome: Abundant, well-formed crystals precipitate from the solution upon cooling. Oiling out (formation of a liquid layer instead of solid crystals) indicates that the solvent may be too good or that the melting point of the compound is below the boiling point of the solvent.

  • Data Compilation: Record all observations in a structured table.

Table 1: Hypothetical Solvent Screening Data for 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

SolventPolarityBoiling Point (°C)Solubility at 25°CSolubility at Boiling PointObservations Upon CoolingSuitability
n-HexaneNonpolar69InsolubleInsolubleNo dissolutionPoor (Potential anti-solvent)
TolueneNonpolar111Sparingly SolubleSolubleSlow crystal growthGood Candidate
DichloromethanePolar Aprotic40SolubleVery SolublePoor recoveryPoor (Too soluble)
Ethyl AcetatePolar Aprotic77Sparingly SolubleVery SolubleGood crystal formationExcellent Candidate
AcetonePolar Aprotic56SolubleVery SolublePoor recoveryPoor (Too soluble)
IsopropanolPolar Protic82Sparingly SolubleSolubleGood crystal formationExcellent Candidate
EthanolPolar Protic78SolubleVery SolubleOiled out initiallyPoor (Consider for solvent pair)
WaterPolar Protic100InsolubleInsolubleNo dissolutionPoor (Potential anti-solvent)

Interpretation of Hypothetical Results: Based on the hypothetical data, Isopropanol , Ethyl Acetate , and Toluene are promising candidates for single-solvent recrystallization. Ethanol and Dichloromethane are too effective as solvents at room temperature, leading to poor recovery. Hexane and Water are poor solvents and could be considered as anti-solvents (the "poor" solvent) in a multi-solvent system.[6][7]

Protocol II: Single-Solvent Recrystallization (Isopropanol)

This protocol is based on the hypothetical finding that isopropanol is an excellent recrystallization solvent.

Objective: To purify crude 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine using a single-solvent system.

Workflow Diagram:

G A 1. Dissolution: Dissolve crude solid in minimum hot isopropanol B 2. Hot Filtration (Optional): Filter to remove insoluble impurities A->B If solids remain C 3. Cooling: Allow filtrate to cool slowly to room temp, then in an ice bath A->C If solution is clear B->C D 4. Crystal Formation: Induce crystallization if necessary C->D E 5. Isolation: Collect crystals by vacuum filtration D->E F 6. Washing: Wash crystals with cold isopropanol E->F G 7. Drying: Dry crystals under vacuum F->G

Caption: Single-Solvent Recrystallization Workflow.

Procedure:

  • Dissolution: Place the crude 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine in an Erlenmeyer flask. Add a small amount of isopropanol and heat the mixture to boiling (using a hot plate). Continue adding hot isopropanol in small portions until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This is a critical step to avoid premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Protocol III: Multi-Solvent Recrystallization (Ethanol/Water)

This method is employed when no single solvent has the ideal solubility characteristics. It uses a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent" or "poor" solvent).[8][9]

Objective: To purify the compound using a solvent pair where it is too soluble in the first and insoluble in the second.

Workflow Diagram:

G A 1. Dissolution: Dissolve crude solid in minimum hot ethanol B 2. Addition of Anti-Solvent: Add water dropwise to the hot solution until cloudy A->B C 3. Re-clarification: Add a few drops of hot ethanol to redissolve B->C D 4. Cooling & Crystallization: Cool slowly to room temp, then in an ice bath C->D E 5. Isolation & Washing: Collect crystals by vacuum filtration, wash with cold ethanol/water mixture D->E F 6. Drying: Dry crystals under vacuum E->F

Caption: Multi-Solvent Recrystallization Workflow.

Procedure:

  • Dissolution: Dissolve the crude solid in a minimal amount of boiling ethanol in an Erlenmeyer flask.

  • Induce Saturation: While keeping the solution hot, add water (the anti-solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-clarification: Add a few drops of hot ethanol, just enough to make the solution clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of ethanol and water (in the same approximate ratio determined in steps 2-3).

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting and Key Considerations

  • Oiling Out: If the compound separates as an oil, it may be due to the boiling point of the solvent being higher than the melting point of the solute, or the solution being supersaturated. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may not be sufficiently saturated. Try scratching the inside of the flask with a glass rod at the meniscus to provide a surface for nucleation. Alternatively, add a "seed crystal" from a previous batch. If these fail, some solvent may need to be evaporated to increase the concentration.

  • Purity Assessment: The purity of the recrystallized material should be assessed by techniques such as melting point analysis (a sharp melting range indicates high purity) and chromatography (e.g., HPLC, TLC).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be aware of the flammability and toxicity of the solvents used. Avoid open flames when working with flammable solvents like hexane, ethanol, and ethyl acetate.

  • Refer to the Safety Data Sheet (SDS) for 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine and all solvents before commencing work.

References

  • PubMed Central (PMC). (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • PubChem. (n.d.). 2-Bromo-3-fluoro-4-methoxypyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. Retrieved from [Link]

  • YouTube. (2021, February 6). recrystallization & purification of N-bromosuccinimide. ChemHelp ASAP. Retrieved from [Link]

  • PubMed. (n.d.). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Google Patents. (n.d.). Preparation method of 2-bromo-5-aldehyde pyridine.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Google Patents. (n.d.). Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • ResearchGate. (n.d.). Recrystallization experiments on [Ag(py)2]ReO4 (2c) with various solvents. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. Retrieved from [Link]

  • Unknown Source. (n.d.). 4.
  • American Chemical Society. (2025, December 5).
  • MDPI. (2025, November 20).

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Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged structure in drug design. Specifically, the introduction of substituents at the 3-position, such as the (tetrahydrofuran-3-yl)oxy group, can significantly modulate a molecule's physicochemical properties, including solubility, metabolic stability, and target engagement. The target molecule, 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, is a valuable building block for the synthesis of novel chemical entities, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents.[1][2]

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds, a critical transformation in the synthesis of complex organic molecules.[3] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse library of boronic acids and their derivatives have led to its widespread adoption in both academic and industrial settings.[3][4] This document provides a detailed guide to the application of the Suzuki coupling reaction for the functionalization of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, offering mechanistic insights and robust experimental protocols.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate.[6] This is often the rate-determining step of the reaction.[5]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9] The halide on the palladium complex is replaced by the organic group from the boronate.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired carbon-carbon bond in the product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5][7]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X (L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-B(OR)2 + Base) Pd(II)_Complex->Transmetalation Pd(II)_Diorgano_Complex R-Pd(II)-R' (L2) Transmetalation->Pd(II)_Diorgano_Complex Reductive_Elimination Reductive Elimination Pd(II)_Diorgano_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki coupling of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine with various aryl and heteroaryl boronic acids. Optimization of reaction parameters may be necessary to achieve the highest yields for specific substrates.

General Considerations:
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, and reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst.[10]

  • Catalyst Selection: A variety of palladium catalysts can be employed. For 2-bromopyridines, common choices include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃ with a suitable phosphine ligand.[11][12] The choice of ligand can significantly impact reaction efficiency.

  • Base Selection: The base plays a crucial role in activating the boronic acid.[8] Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., KF).[9][10] The choice of base can depend on the lability of functional groups present in the coupling partners.

  • Solvent System: A mixture of an organic solvent and water is often beneficial for the Suzuki coupling, as it can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[6] Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[9]

Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids

This protocol is suitable for the coupling of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine with a range of electron-rich, electron-poor, and sterically hindered arylboronic acids.

Materials:

  • 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Procedure:

  • To the reaction vessel, add 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) to the reaction vessel.

  • Stir the reaction mixture at 90 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times.

Materials:

  • 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

  • Arylboronic acid pinacol ester (1.5 equivalents)

  • Pd(dppf)Cl₂ (0.05 equivalents)

  • Cs₂CO₃ (2.5 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (0.5 mmol), the arylboronic acid pinacol ester (0.75 mmol), Pd(dppf)Cl₂ (0.025 mmol), and Cs₂CO₃ (1.25 mmol).

  • Add the 1,4-dioxane/water mixture (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 15-30 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product by flash column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Reactants: - 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine - Boronic Acid/Ester - Palladium Catalyst - Base Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Reagents->Inert_Atmosphere Solvent Add Solvent System (e.g., Dioxane/Water) Inert_Atmosphere->Solvent Heating Heat Reaction Mixture (Conventional or Microwave) Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Aqueous Workup (Extraction with Organic Solvent) Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Figure 2. A generalized experimental workflow for the Suzuki coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of a generic 2-bromopyridine with various arylboronic acids, which can serve as a predictive guide for reactions with 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃Dioxane100890-98
34-Trifluoromethylphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O110680-90
42-Thiopheneboronic acidPd(dppf)Cl₂ (10)Na₃PO₄Dioxane/H₂O801670-85[11]
53-Pyridinylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄Dioxane1101275-88

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve conversion. The purity of the reagents, particularly the boronic acid, is critical.

  • Decomposition of Starting Material: Protodeboronation (loss of the boronic acid group) can be a significant side reaction, especially with electron-deficient heteroaryl boronic acids.[10] Using a milder base (e.g., KF) or anhydrous conditions may mitigate this issue.

  • Formation of Homocoupled Byproducts: The formation of biaryl byproducts from the homocoupling of the boronic acid can occur. This can sometimes be suppressed by using a lower catalyst loading or a different ligand.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors. By understanding the underlying mechanism and the key reaction parameters, scientists can efficiently access a wide range of novel substituted pyridine derivatives for applications in drug discovery and materials science.

References

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus de l'Académie des Sciences.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC - NIH.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • Suzuki reaction. Wikipedia.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. NIH.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. DDDT.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). DOI.
  • Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Publishing.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025).
  • The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Open Access Home Page.
  • Discovery of orally active 3-pyridinyl-tropane as a potent nociceptin receptor agonist for the management of cough. PubMed.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the Buchwald-Hartwig amination of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. This reaction is a cornerstone for the synthesis of 2-amino-3-alkoxypyridine derivatives, which are prevalent scaffolds in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings of this palladium-catalyzed cross-coupling reaction, offering insights into the selection of catalysts, ligands, and bases to ensure a high-yielding and reproducible transformation. This document is intended for researchers, scientists, and professionals in the field of drug development, providing them with a robust and well-validated protocol.

Introduction: The Strategic Importance of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds in organic synthesis.[1][2] This palladium-catalyzed cross-coupling reaction provides a versatile and efficient method for the synthesis of aryl and heteroaryl amines from the corresponding halides or triflates.[2][3] Traditional methods for C-N bond formation often require harsh reaction conditions and have limited substrate scope. The Buchwald-Hartwig amination, in contrast, offers milder conditions and a broad tolerance for various functional groups, making it an indispensable tool in modern synthetic chemistry.[1]

The target substrate, 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, presents a unique synthetic challenge and opportunity. The resulting 2-amino-3-((tetrahydrofuran-3-yl)oxy)pyridine core is a valuable building block for the synthesis of novel pharmaceutical agents. The ether linkage at the 3-position introduces a degree of conformational constraint and potential for hydrogen bonding, which can be exploited in drug design. This guide will provide a detailed protocol for the successful amination of this specific and valuable substrate.

The Catalytic Cycle: A Mechanistic Perspective

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]

Buchwald_Hartwig_Mechanism cluster_reactants Reactants Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II)_Complex Pd(II) Intermediate (Ar-Pd(II)-Br)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amido_Complex Pd(II) Amido Complex (Ar-Pd(II)-NR'R'')L Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Product Aminated Product (Ar-NR'R'') Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd(0)L Aryl_Halide 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (Ar-Br) Aryl_Halide->Oxidative_Addition Amine Amine (HNR'R'') Amine->Amine_Coordination Base Base Base->Amine_Coordination

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, inserting into the C-Br bond to form a Pd(II) intermediate.[3] The reactivity of the aryl halide generally follows the trend I > Br > Cl.[5] For our substrate, the C-Br bond is sufficiently reactive for this step.

  • Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species. The choice of base is critical and depends on the pKa of the amine and the tolerance of other functional groups in the molecule.

  • Reductive Elimination: This is the final and product-forming step where the C-N bond is formed, and the desired aminated product is released from the palladium center. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[3][4]

Experimental Protocol

This protocol is designed for the Buchwald-Hartwig amination of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine with a generic primary or secondary amine. Reaction conditions may need to be optimized for specific amines.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine≥97%Commercially available
Amine (Primary or Secondary)≥98%Commercially available
Palladium(II) Acetate (Pd(OAc)₂)≥99.9% trace metals basisCommercially available
Xantphos≥98%Commercially available
Sodium tert-butoxide (NaOtBu)≥97%Commercially available
TolueneAnhydrous, ≥99.8%Commercially available
Schlenk flask or sealed vial---Standard laboratory supplier
Magnetic stirrer with heating---Standard laboratory supplier
Inert gas (Argon or Nitrogen) supplyHigh purity---
Standard glassware for workup and purification---Standard laboratory supplier
Reaction Setup and Execution

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pd(OAc)₂, Xantphos, and NaO-t-Bu to a dry Schlenk flask. B 2. Evacuate and backfill the flask with inert gas (3x). A->B C 3. Add anhydrous toluene via syringe. B->C D 4. Add 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. C->D E 5. Add the amine coupling partner. D->E F 6. Heat the reaction mixture at 100-110 °C with vigorous stirring. E->F G 7. Monitor reaction progress by TLC or LC-MS. F->G H 8. Cool to room temperature and quench with saturated aq. NH₄Cl. G->H I 9. Extract with an organic solvent (e.g., EtOAc). H->I J 10. Dry the organic layer and concentrate. I->J K 11. Purify by column chromatography. J->K

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (1-2 mol%), Xantphos (1.2-2.4 mol%), and sodium tert-butoxide (1.4 equivalents). The use of a slightly higher catalyst loading may be beneficial for this electron-rich substrate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.1 M solution with respect to the aryl bromide).

  • Add 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (1.0 equivalent).

  • Add the amine coupling partner (1.2 equivalents).

  • Reaction: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously. The tetrahydrofuran-3-yloxy group is electron-donating, which can make the C-Br bond less reactive, thus requiring slightly elevated temperatures.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-3-((tetrahydrofuran-3-yl)oxy)pyridine derivative.

Rationale for Reagent Selection
ComponentChoiceRationale
Palladium Source Pd(OAc)₂A common, relatively air-stable, and effective palladium(II) precatalyst that is reduced in situ to the active Pd(0) species.[3]
Ligand XantphosA bulky, electron-rich bisphosphine ligand with a large bite angle. This ligand is known to be effective for the amination of challenging substrates, including heteroaryl halides, and can help to prevent catalyst deactivation.[6][7] Its steric bulk can also favor the reductive elimination step.
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base that is effective in deprotonating a wide range of amines.[8] For more sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) could be considered, although this may require higher temperatures or longer reaction times.[8]
Solvent TolueneA non-polar, high-boiling solvent that is commonly used for Buchwald-Hartwig aminations.[5] Anhydrous conditions are crucial to prevent catalyst deactivation and side reactions.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. Use a fresh bottle of palladium catalyst and ligand.
Poorly soluble baseIf using a solid base, ensure it is finely powdered and that the reaction is stirred vigorously.
Substrate is too electron-richIncrease the reaction temperature to 120 °C. Consider using a more electron-donating ligand, such as RuPhos or BrettPhos, which have shown efficacy with electron-rich aryl halides.[6]
Formation of dehalogenated byproduct β-hydride eliminationThis can be a side reaction, especially with certain amines.[5] Using a bulkier ligand can sometimes suppress this pathway.
Difficult purification Polar productThe product may be highly polar due to the amine and ether functionalities. Consider using a more polar eluent system for chromatography or reverse-phase chromatography if necessary. A mild acidic wash during workup can sometimes help remove basic impurities.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere. They are also toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage. Handle in a glovebox or under an inert atmosphere.

  • Solvents: Toluene is flammable and has associated health risks. Always work in a well-ventilated fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of 2-amino-3-((tetrahydrofuran-3-yl)oxy)pyridine derivatives. By carefully selecting the catalyst, ligand, and base, and by adhering to a robust experimental protocol, researchers can achieve high yields of the desired products. The protocol and insights provided in this application note should serve as a valuable resource for scientists engaged in the synthesis of novel chemical entities for drug discovery and development.

References

  • Kashani, S. K., Jessiman, J. E., & Steves, J. E. (2020).
  • Wikipedia. (2023).
  • Chemistry LibreTexts. (2023).
  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Heravi, M. M., Zadsirjan, V., & Malmir, M. (2018).
  • Wikipedia. (2023).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2022, April 3). YouTube.
  • ACS GCI Pharmaceutical Roundtable. (2016).

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Application Notes: 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (CAS No. 1049023-88-2) as a versatile building block in modern drug discovery. We will explore its synthesis, functional group compatibility, and application in constructing complex molecular architectures, particularly for the development of kinase inhibitors. The protocols herein are designed to be robust and reproducible, grounded in established chemical principles and supported by authoritative literature.

Introduction: A Building Block of Strategic Importance

The design of novel therapeutic agents often relies on the use of sophisticated, functionalized heterocyclic scaffolds. 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is a prime example of a building block that combines two key structural motifs of high value in medicinal chemistry: the 2-bromopyridine core and a tetrahydrofuran (THF) ether substituent.

  • The 2-Bromopyridine Scaffold: This moiety serves as a highly versatile synthetic handle. The bromine atom at the 2-position is strategically placed for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This allows for the controlled and efficient introduction of diverse aryl, heteroaryl, and amino substituents, which is a cornerstone of modern library synthesis and lead optimization.[1]

  • The Tetrahydrofuran (THF) Moiety: Saturated oxygen heterocycles like THF are increasingly recognized for their positive impact on the physicochemical properties of drug candidates.[2] The THF ring can improve aqueous solubility, act as a hydrogen bond acceptor, and provide a three-dimensional vector to orient substituents for optimal target engagement.[3] Notably, the THF motif is found in numerous FDA-approved drugs, including the HIV protease inhibitor Darunavir, highlighting its acceptance and utility in pharmaceutical design.[4][5]

By combining these two features, 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine offers a pre-packaged solution for chemists to rapidly generate novel compounds with desirable drug-like properties.

PropertyValue
CAS Number 1049023-88-2
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Appearance Off-white to light yellow solid

Synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

The title compound can be reliably synthesized from the commercially available precursor, 2-Bromo-3-hydroxypyridine (CAS 6602-32-0).[6][7] Among several possible etherification strategies, the Mitsunobu reaction offers a mild and highly efficient route, proceeding with a predictable inversion of stereochemistry at the alcohol center if a chiral starting material is used.[8][9]

Protocol: Mitsunobu Etherification

This protocol describes the synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine from 2-Bromo-3-hydroxypyridine and (R/S)-3-hydroxytetrahydrofuran.

Causality: The Mitsunobu reaction is chosen over alternatives like the Williamson ether synthesis to avoid the use of strong bases (e.g., NaH) which could be incompatible with other functional groups and to ensure high yields under mild conditions.[10][11] The reaction proceeds via the activation of the alcohol with a phosphine-azodicarboxylate adduct, which is then displaced by the pyridinol nucleophile in an Sₙ2 fashion.[12]

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Workup A 1. Dissolve 2-Bromo-3-hydroxypyridine, (R/S)-3-hydroxytetrahydrofuran, & PPh₃ in anhydrous THF. B 2. Cool solution to 0 °C (ice-water bath). A->B C 3. Add DIAD dropwise over 30 minutes. B->C D 4. Maintain at 0 °C for 1 hour. C->D E 5. Warm to RT and stir for 16h. D->E F 6. Quench & Aqueous Workup. E->F G 7. Purify via column chromatography. F->G

Caption: Mitsunobu Reaction Workflow.

Materials & Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount
2-Bromo-3-hydroxypyridine174.001.05.00 g
(R/S)-3-Hydroxytetrahydrofuran88.111.23.6 g
Triphenylphosphine (PPh₃)262.291.511.3 g
Diisopropyl azodicarboxylate (DIAD)202.211.58.7 mL
Anhydrous Tetrahydrofuran (THF)--100 mL

Step-by-Step Procedure:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 2-Bromo-3-hydroxypyridine (5.00 g, 28.7 mmol), (R/S)-3-hydroxytetrahydrofuran (3.04 g, 34.5 mmol), and triphenylphosphine (11.3 g, 43.1 mmol).

  • Add anhydrous THF (100 mL) and stir until all solids have dissolved.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (8.5 mL, 43.1 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 16-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product, which contains triphenylphosphine oxide and the DIAD-hydrazine byproduct, is purified by silica gel column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine as a solid.

Application in Lead Generation: Palladium Cross-Coupling

The true synthetic power of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is realized in its application as a substrate for palladium-catalyzed cross-coupling reactions. The C2-bromo position is highly activated for both C-C and C-N bond formation.

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details a general procedure for the coupling of an aryl or heteroaryl boronic acid to the 2-position of the pyridine ring, a key step in building biaryl scaffolds common in kinase inhibitors.[13][14]

Causality: The Suzuki-Miyaura coupling is one of the most robust and functional-group-tolerant methods for C(sp²)-C(sp²) bond formation.[15] The choice of a palladium catalyst with appropriate ligands (e.g., a phosphine ligand) is critical for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[15]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Combine 2-Br-3-(THF-oxy)pyridine, boronic acid, base (e.g., K₂CO₃), and Pd catalyst/ligand in a flask. B 2. Add solvent (e.g., Dioxane/H₂O). A->B C 3. Degas the mixture (e.g., N₂ bubbling). B->C D 4. Heat reaction to 80-100 °C for 4-12 hours. C->D E 5. Cool to RT, filter, and perform aqueous workup. D->E F 6. Purify via column chromatography or recrystallization. E->F

Caption: Suzuki-Miyaura Coupling Workflow.

Exemplary Reaction & Reagents:

ReagentM.W. ( g/mol )Equivalents
2-Bromo-3-((THF-3-yl)oxy)pyridine244.091.0
4-Methoxyphenylboronic acid151.961.3
Pd(dppf)Cl₂816.640.05
Potassium Carbonate (K₂CO₃)138.212.5
Solvent System--
1,4-Dioxane / Water4:1 (v/v)

Step-by-Step Procedure:

  • To a reaction vial, add 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (100 mg, 0.41 mmol), 4-methoxyphenylboronic acid (70 mg, 0.53 mmol), and potassium carbonate (142 mg, 1.03 mmol).

  • Add Pd(dppf)Cl₂ (17 mg, 0.02 mmol).

  • Evacuate and backfill the vial with nitrogen or argon three times.

  • Add degassed 1,4-dioxane (2.0 mL) and degassed water (0.5 mL).

  • Seal the vial and place it in a preheated heating block at 90 °C.

  • Stir the reaction for 4-12 hours, monitoring by LC-MS for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the desired biaryl product.

Application in Drug Design: A Scaffold for Kinase Inhibitors

A primary application for molecules derived from 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is in the development of protein kinase inhibitors. The ATP-binding site of most kinases contains a structurally conserved "hinge region" that forms key hydrogen bonds with the adenine ring of ATP.[16]

Type I and II kinase inhibitors are designed to mimic this interaction.[17] Heterocycles, particularly those containing appropriately positioned nitrogen atoms like pyridine, are exceptional "hinge-binders".[18][19] By using the Suzuki or Buchwald-Hartwig reactions, a diverse array of substituents can be appended to the C2 position, while the pyridine nitrogen is positioned to form a critical hydrogen bond with the kinase hinge backbone, anchoring the inhibitor in the active site.

G cluster_0 Kinase Hinge Region (Protein Backbone) cluster_1 Inhibitor Scaffold cluster_2 Key Hinge_NH --NH-- Hinge_CO --C=O-- Inhibitor N Pyridine Ring Inhibitor:N->Hinge_NH H-Bond key R¹ = Aryl/Heteroaryl (from Suzuki) or NHR' (from Buchwald-Hartwig) R² = O-Tetrahydrofuran-3-yl

Caption: Pyridine scaffold as a kinase hinge-binder.

The 3-((tetrahydrofuran-3-yl)oxy) group further enhances the molecule's potential. It can occupy solvent-exposed regions, improve solubility, and form additional interactions with the kinase protein, thereby increasing potency and selectivity.

Conclusion

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is a high-value, strategically designed building block for medicinal chemistry. Its synthesis is straightforward from commercially available starting materials. The compound's true utility lies in its dual functionality: a versatile 2-bromopyridine handle for robust palladium-catalyzed diversification and a beneficial tetrahydrofuran moiety for improving drug-like properties. The protocols and rationale provided in this guide demonstrate its immediate applicability in constructing libraries of novel compounds, particularly for the discovery of next-generation kinase inhibitors.

References

  • Britton, R., et al. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry, 61(24), 10996-11020.

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259.

  • R Discovery. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.

  • Roskoski, R. Jr. (2015). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Pharmacological Research, 91, 1-11.

  • Wikipedia. (n.d.). Mitsunobu reaction.

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

  • Fernández, L., et al. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 20(2), 120.

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.

  • ResearchGate. (n.d.). Designing of kinase hinge binders: A medicinal chemistry perspective.

  • ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities.

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.

  • Fernández, L., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 20(2), 120.

  • Engel, J., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Medicinal Chemistry, 56(5), 1957-1969.

  • Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1729.

  • Kelly, C. B., et al. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 13(11), 2956-2959.

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.

  • Hossain, M., et al. (2022). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. RSC Medicinal Chemistry, 13(10), 1167-1197.

  • Shestakov, A. S., et al. (2022). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. RSC Advances, 12(45), 29285-29294.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • Wang, Y., et al. (2020). Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders. Future Medicinal Chemistry, 12(23), 2145-2161.

  • ResearchGate. (n.d.). Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols a.

  • Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.

  • Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.

  • Tokyo Chemical Industry. (n.d.). 2-Bromo-3-hydroxypyridine.

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.

  • Vitaku, E., et al. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry, 61(24), 10996-11020.

  • ChemTube3D. (n.d.). Mitsunobu Reaction Overview Full mechanism.

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

  • Chen, H., et al. (2021). How Ligands Interact with the Kinase Hinge. ChemRxiv.

  • Sigma-Aldrich. (n.d.). 2-Bromo-3-pyridinol 99.

  • ResearchGate. (2025). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.

  • Pharmarecipereview.com. (n.d.). The Crucial Role of 2-Bromo-3-hydroxypyridine in Modern Pharmaceutical Synthesis.

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Application Notes and Protocols: 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine as a Pivotal Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Kinase Inhibitors and the Role of Novel Intermediates

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1][2] A significant challenge in this field is the design of potent and selective inhibitors, as many kinases share a high degree of structural homology in their ATP-binding sites. This has driven medicinal chemists to explore novel molecular scaffolds and synthetic intermediates that can confer unique binding properties and improved pharmacological profiles.

One such class of inhibitors targets Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[3] Aberrant BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[1][3] The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, valued for its ability to form key hydrogen bonds within the ATP-binding pocket. The strategic functionalization of this core structure is paramount for achieving desired potency and selectivity. This document provides a detailed guide to the synthesis and application of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine , a key intermediate for the development of next-generation kinase inhibitors, with a particular focus on BTK inhibitors.

The Intermediate: 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (CAS No. 1049023-88-2) is a strategically designed building block for kinase inhibitor synthesis.[4] Its structure incorporates two key features:

  • A 2-bromopyridine core: The bromine atom at the 2-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the efficient introduction of various aryl or heteroaryl groups, which can be tailored to interact with specific regions of the kinase active site.

  • A 3-((tetrahydrofuran-3-yl)oxy) substituent: This ether-linked, non-planar, saturated heterocyclic group can enhance solubility, improve metabolic stability, and provide a three-dimensional structural element that can lead to increased selectivity and potency by accessing unique pockets within the target kinase.

The combination of these features makes this intermediate particularly valuable for constructing complex, polycyclic kinase inhibitors.

Physicochemical Properties
PropertyValue
CAS Number 1049023-88-2
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol

Synthesis and Application Workflow

The general workflow for utilizing 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine in kinase inhibitor synthesis involves a two-stage process: first, the synthesis of the intermediate itself, followed by its incorporation into a larger, more complex molecule, typically via a cross-coupling reaction.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Kinase Inhibitor Core Assembly A 2-Bromo-3-hydroxypyridine C Williamson Ether Synthesis A->C B 3-Hydroxytetrahydrofuran (or protected equivalent) B->C D 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine C->D Formation of Ether Linkage E 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine G Suzuki-Miyaura Coupling E->G F Aryl/Heteroaryl Boronic Acid/Ester F->G H Core Kinase Inhibitor Scaffold G->H C-C Bond Formation

Caption: General workflow for the synthesis and utilization of the intermediate.

Experimental Protocols

Part 1: Synthesis of Intermediate 6 (2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine)

This protocol is adapted from the procedures described in patent WO 2014/173289 A1.[5][6] The synthesis is achieved via a Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide (or in this case, a tosylate).[7]

Reaction Scheme:

2-Bromo-3-hydroxypyridine + (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate → 2-Bromo-3-(((S)-tetrahydrofuran-3-yl)oxy)pyridine

Materials:

  • 2-Bromo-3-hydroxypyridine

  • (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 2-bromo-3-hydroxypyridine (1.0 eq) in DMF, add cesium carbonate (2.0 eq).

  • Addition of Electrophile: Add a solution of (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate (1.2 eq) in DMF to the reaction mixture.

  • Reaction Conditions: Stir the resulting mixture at 60 °C for 16 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 times).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-3-(((S)-tetrahydrofuran-3-yl)oxy)pyridine as the desired product.

Causality and Insights:

  • Choice of Base: Cesium carbonate is a strong yet relatively mild base, effective in deprotonating the phenolic hydroxyl group of 2-bromo-3-hydroxypyridine to form the nucleophilic phenoxide. Its high solubility in DMF facilitates the reaction.

  • Leaving Group: A tosylate is an excellent leaving group, making the tetrahydrofuran moiety susceptible to nucleophilic attack by the pyridinoxide in an Sₙ2-type reaction.

  • Solvent: DMF is a polar aprotic solvent that is well-suited for Sₙ2 reactions as it solvates the cation (Cs⁺) while leaving the anion (the nucleophile) relatively free and reactive.

  • Temperature: Heating to 60 °C provides sufficient energy to overcome the activation barrier of the reaction without promoting significant side reactions or decomposition.

Part 2: Application in the Synthesis of a Fused Heterocyclic BTK Inhibitor

The synthesized intermediate is a key building block for more complex molecules. The 2-bromo functionality is ideal for a Suzuki-Miyaura cross-coupling reaction to form a C-C bond, a critical step in building the core of many kinase inhibitors. This protocol is also adapted from patent WO 2014/173289 A1.[5][6]

Reaction Scheme:

2-Bromo-3-(((S)-tetrahydrofuran-3-yl)oxy)pyridine + (Boronic acid/ester partner) → Fused Heterocyclic Kinase Inhibitor

Materials:

  • 2-Bromo-3-(((S)-tetrahydrofuran-3-yl)oxy)pyridine (Intermediate from Part 1)

  • A suitable boronic acid or boronic ester partner (e.g., a pyrazole boronic ester)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a reaction vessel, combine 2-bromo-3-(((S)-tetrahydrofuran-3-yl)oxy)pyridine (1.0 eq), the pyrazole boronic ester partner (1.2 eq), and sodium carbonate (3.0 eq).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.1 eq), to the degassed mixture.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 16 hours under an inert atmosphere. Monitor the reaction for the disappearance of starting materials.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filtration and Extraction: Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude material via flash column chromatography to yield the desired final product.

Causality and Insights:

  • Catalyst System: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, known for its high activity and stability. The dppf ligand is crucial for the catalytic cycle, facilitating both the oxidative addition and reductive elimination steps.

  • Base and Solvent System: The aqueous sodium carbonate provides the basic conditions necessary to activate the boronic ester for transmetalation to the palladium center. The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.

  • Inert Atmosphere: The exclusion of oxygen is critical for preventing the oxidation and deactivation of the Pd(0) active catalyst.

The Target: Bruton's Tyrosine Kinase (BTK) and its Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway.[8] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, such as phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation.[8] In B-cell malignancies, this pathway is often constitutively active, driving uncontrolled cell growth. Inhibitors that block the ATP-binding site of BTK prevent its kinase activity, thereby shutting down this pro-survival signaling.

G BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK phosphorylates & activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 generates Downstream Downstream Signaling (e.g., NF-κB, MAPK) DAG_IP3->Downstream activates Proliferation B-Cell Proliferation & Survival Downstream->Proliferation promotes Inhibitor BTK Inhibitor (Derived from Intermediate) Inhibitor->BTK INHIBITS

Caption: Simplified BTK signaling pathway and the point of intervention.

Conclusion and Future Perspectives

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine represents a highly valuable and versatile intermediate for the synthesis of sophisticated kinase inhibitors. Its design rationally combines a reactive handle for cross-coupling with a solubilizing, three-dimensional moiety that can enhance the pharmacological properties of the final compound. The protocols outlined herein provide a robust and reproducible pathway for both the synthesis of the intermediate and its subsequent application in the construction of potent BTK inhibitors. As the demand for more selective and effective kinase inhibitors continues to grow, the strategic use of such well-designed intermediates will be critical for accelerating the drug discovery process and delivering novel therapeutics to patients in need.

References

  • BeiGene, Ltd. (2014). Fused heterocyclic compounds as protein kinase inhibitors. WO2014173289A1.
  • Cushman, M., et al. (2018). The development of Bruton's tyrosine kinase (BTK) inhibitors from 2012 to 2017: A mini-review. European Journal of Medicinal Chemistry, 151, 222-235. [Link]

  • Hoffmann-La Roche. (2018). Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk. Bioorganic & Medicinal Chemistry Letters, 28(20), 3424-3428. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Pharmacyclics LLC. (2014). Pyrazolopyrimidine compounds as kinase inhibitors. WO2014039899A1.
  • WIPO Patentscope. (2014). WO/2014/173289 FUSED HETEROCYCLIC COMPOUNDS AS PROTEIN KINASE INHIBITORS. Retrieved from [Link]

  • Zhong, Y., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(24), 7544. [Link]

  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Singh, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185. [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • Google Patents. (2014). WO 2014/173289 A1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wang, A., et al. (2015). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. Proceedings of the National Academy of Sciences, 112(31), 9606-9611. [Link]

  • ResearchGate. (n.d.). Signaling pathways involving Bruton's tyrosine kinase (BTK). Retrieved from [Link]

  • Google Patents. (2012). WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.). Retrieved from [Link]

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Application Notes and Protocols: The Strategic Use of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine in the Synthesis of Novel Neuroactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for CNS Drug Discovery

In the landscape of medicinal chemistry, the quest for novel central nervous system (CNS) agents with improved efficacy and selectivity remains a paramount challenge. Among the myriad of heterocyclic scaffolds, substituted pyridines represent a cornerstone in the design of neuroactive compounds due to their ability to engage in key interactions with biological targets. This application note delves into the synthesis and utility of a highly versatile building block, 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine , a key intermediate in the development of potent and selective modulators of nicotinic acetylcholine receptors (nAChRs).

The unique structural arrangement of this compound, featuring a bromine atom for facile cross-coupling reactions and a tetrahydrofuran moiety, offers a strategic advantage in the synthesis of diverse libraries of neuroactive candidates. The tetrahydrofuran ring, in particular, can serve as a crucial pharmacophoric element, influencing solubility, metabolic stability, and receptor binding affinity. This guide provides detailed protocols for the synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine and its subsequent elaboration into a potent neuroactive compound, highlighting its significance for researchers and professionals in drug development.

Core Synthesis: Preparation of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

The synthesis of the title compound is achieved through a straightforward and efficient O-alkylation of 2-bromo-3-hydroxypyridine with a suitable tetrahydrofuran derivative. This reaction leverages the nucleophilicity of the hydroxyl group on the pyridine ring to displace a leaving group on the tetrahydrofuran moiety.

Synthetic Workflow Overview

A 2-Bromo-3-hydroxypyridine D 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine A->D B Tetrahydrofuran-3-yl tosylate B->D C Base (e.g., Cs2CO3) Solvent (e.g., DMF) C->D

Caption: Synthesis of the target intermediate.

Detailed Experimental Protocol: Synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

This protocol is adapted from established procedures for O-alkylation of hydroxypyridines.

Materials:

  • 2-Bromo-3-hydroxypyridine (1.0 eq)

  • (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate (1.2 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-bromo-3-hydroxypyridine (1.0 g, 5.75 mmol) in DMF (20 mL) is added cesium carbonate (3.75 g, 11.5 mmol).

  • The mixture is stirred at room temperature for 10 minutes.

  • (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate (1.78 g, 6.90 mmol) is added, and the resulting mixture is heated to 80 °C.

  • The reaction is stirred at 80 °C for 16 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water (50 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine (2 x 30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine as a solid.

Expected Yield: 70-85%

Rationale for Experimental Choices:

  • Base: Cesium carbonate is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl group of the pyridine, facilitating the subsequent alkylation. Its high solubility in DMF contributes to a homogeneous reaction mixture.

  • Solvent: DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction, as it effectively solvates the cesium cation without interfering with the nucleophilicity of the phenoxide.

  • Leaving Group: The tosylate group on the tetrahydrofuran moiety is an excellent leaving group, ensuring an efficient reaction rate.

Application in Neuroactive Compound Synthesis: A Case Study

The strategic placement of the bromine atom at the 2-position of the pyridine ring allows for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of a wide range of aryl and heteroaryl substituents, leading to the rapid generation of diverse compound libraries for biological screening.

Exemplary Synthesis of an α7 nAChR Modulator

This section details the synthesis of a potent α7 nicotinic acetylcholine receptor modulator starting from 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. The target molecule's structure is representative of a class of compounds with potential therapeutic applications in cognitive disorders and neuroinflammation.

Synthetic Workflow: Suzuki-Miyaura Coupling

A 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine D Final Neuroactive Compound (α7 nAChR Modulator) A->D B Arylboronic Acid Derivative B->D C Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) C->D

Caption: Suzuki coupling for C-C bond formation.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a degassed solution of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (500 mg, 2.05 mmol) in a mixture of 1,4-dioxane (15 mL) and water (5 mL) is added the corresponding arylboronic acid (2.46 mmol).

  • Potassium carbonate (566 mg, 4.10 mmol) and Pd(dppf)Cl₂ (84 mg, 0.10 mmol) are then added.

  • The reaction mixture is degassed with argon for 10 minutes and then heated to 90 °C under an argon atmosphere.

  • The reaction is stirred at 90 °C for 12 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water (30 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired neuroactive compound.

Expected Yield: 60-80%

Structure-Activity Relationship (SAR) Insights

The tetrahydrofuran moiety is not merely a passive solubilizing group; it often plays a crucial role in the pharmacodynamics and pharmacokinetics of the final compound.

MoietyPotential Contribution to Bioactivity
Tetrahydrofuran Ring Can act as a hydrogen bond acceptor, influencing receptor binding. The stereochemistry of the ether linkage can be critical for optimal receptor fit. Also, it can improve metabolic stability and CNS penetration.
Pyridine Core Provides a rigid scaffold for the presentation of substituents and can engage in π-π stacking or hydrogen bonding with the target receptor.
Substituent at C2 The nature of the aryl or heteroaryl group introduced via cross-coupling is a primary determinant of potency and selectivity for specific nAChR subtypes.

Studies on related nAChR modulators have shown that the nature and orientation of ether-linked substituents on the pyridine ring significantly impact receptor subtype selectivity. For instance, in a series of α7 nAChR positive allosteric modulators, the size and electronic properties of the group at the 3-position of the pyridine were found to be critical for activity.

Conclusion

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is a valuable and versatile building block for the synthesis of novel neuroactive compounds, particularly modulators of nicotinic acetylcholine receptors. Its straightforward synthesis and the reactivity of the bromine atom allow for the efficient construction of diverse chemical libraries. The protocols provided herein offer a solid foundation for researchers to explore the chemical space around this privileged scaffold in the pursuit of next-generation CNS therapeutics. The careful consideration of the role of the tetrahydrofuran moiety in the design of new analogs will be crucial for the development of compounds with optimized pharmacological profiles.

References

  • Patent WO 2014/087318 A1: Preparation of pyridine derivatives as alpha-7 nicotinic acetylcholine receptor modul
  • Clark, R. B., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry, 57(10), 3966-3983.
  • Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the alpha 7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience, 25(17), 4396-4405.
  • Cheung, W. S., et al. (2002). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. The Journal of Organic Chemistry, 67(23), 7982-7985.
  • Gao, Y., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 28(4), 1729.

Application Notes and Protocols for Pyridine-Based Compounds in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial searches for the specific compound, 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine , did not yield publicly available research linking it directly to applications in Alzheimer's disease. Therefore, providing a detailed, validated protocol for this specific molecule is not feasible without speculating on its properties.

However, the structural motifs of your compound—a substituted pyridine core with an ether-linked saturated heterocycle (tetrahydrofuran)—are characteristic of a promising class of molecules currently under investigation for neurodegenerative disorders. This guide has been developed to provide a comprehensive framework for the evaluation of novel pyridine-based compounds in the context of Alzheimer's disease, drawing upon established methodologies and the known mechanisms of related molecules.

This document will serve as a detailed guide, empowering you to design and execute a robust preclinical evaluation of novel compounds sharing these structural features.

Introduction: The Rationale for Pyridine Scaffolds in Alzheimer's Drug Discovery

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, making multi-target-directed ligands (MTDLs) a particularly promising therapeutic strategy.[1] The pyridine ring is a "privileged" scaffold in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs. Its ability to form hydrogen bonds, participate in pi-stacking interactions, and act as a bioisosteric replacement for a phenyl ring makes it a versatile core for designing molecules that can interact with key biological targets in AD pathology.

The primary pathological hallmarks of Alzheimer's disease include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. These events lead to synaptic dysfunction, neuronal loss, and cognitive decline. The cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes to cognitive symptoms, has also been a cornerstone of AD drug development.[2]

Pyridine-containing compounds have been successfully designed to target several key aspects of AD pathology:

  • Acetylcholinesterase (AChE) Inhibition: To increase synaptic levels of acetylcholine.[2][3]

  • Amyloid-β Aggregation Inhibition: To prevent the formation of toxic Aβ oligomers and plaques.[3]

  • BACE-1 Inhibition: To reduce the production of Aβ peptides from the amyloid precursor protein (APP).[3]

  • Metal Chelation: To sequester metal ions like copper and zinc that are implicated in Aβ aggregation and oxidative stress.[3]

Potential Mechanisms of Action for Novel Pyridine Derivatives

A novel compound like "2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine" would be rationally investigated for several potential mechanisms based on its structural alerts. The pyridine nitrogen can act as a hydrogen bond acceptor, while the overall scaffold provides a template for interaction with enzyme active sites or protein-protein interfaces.

Workflow for Preliminary Mechanistic Investigation

Below is a generalized workflow for the initial screening of a novel pyridine compound to determine its primary mechanism of action in the context of Alzheimer's disease.

G cluster_0 Initial Compound Screening cluster_1 Secondary Validation & Elucidation cluster_2 Outcome Compound Novel Pyridine Compound AChE_Assay Acetylcholinesterase (AChE) Inhibition Assay Compound->AChE_Assay Test for cholinergic activity Abeta_Assay Aβ Aggregation Inhibition Assay Compound->Abeta_Assay Test for anti-amyloid activity Neuro_Assay Neuroprotection Assay (e.g., against Aβ toxicity) Compound->Neuro_Assay Test for neuroprotective effects Kinetic_Studies Enzyme Kinetic Studies (for AChE inhibitors) AChE_Assay->Kinetic_Studies If active TEM_Analysis TEM/ThT Assay (for Aβ aggregation) Abeta_Assay->TEM_Analysis If active Cell_Viability Cell Viability/Toxicity (e.g., SH-SY5Y cells) Neuro_Assay->Cell_Viability Confirm non-toxicity and protective effect Lead_Compound Identification as Lead Candidate for further in vivo studies Kinetic_Studies->Lead_Compound TEM_Analysis->Lead_Compound Cell_Viability->Lead_Compound

Caption: High-level workflow for the initial in vitro evaluation of a novel pyridine compound for Alzheimer's disease research.

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for the evaluation of a novel pyridine-based compound.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method, which measures the activity of AChE by quantifying the production of thiocholine as it reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Objective: To determine the concentration at which the test compound inhibits 50% of AChE activity (IC₅₀).

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Donepezil (as a positive control)

  • Test compound (e.g., 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and Donepezil in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of a serial dilution of the test compound or Donepezil to the appropriate wells.

    • Add 50 µL of phosphate buffer to all wells.

    • Add 25 µL of AChE solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of DTNB solution to all wells.

    • Initiate the reaction by adding 25 µL of ATCI solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Compound Reported AChE IC₅₀ (nM) Reference
Donepezil~30-60 nM[2]
Tacrine~223 nM[2]
Compound P3 (a pyrazolo[3,4-b]pyridine derivative)4.8 nM[3]
Protocol 2: In Vitro Amyloid-β (1-42) Aggregation Inhibition Assay

This protocol uses Thioflavin T (ThT), a fluorescent dye that binds to the beta-sheet structures of aggregated Aβ fibrils, to monitor the extent of aggregation.

Objective: To determine the ability of the test compound to inhibit the self-induced aggregation of Aβ₁₋₄₂ peptides.

Materials:

  • Human Amyloid-β (1-42) peptide

  • Thioflavin T (ThT)

  • Test compound

  • Curcumin or a known Aβ aggregation inhibitor (as a positive control)

  • Phosphate buffer (pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Aβ₁₋₄₂ Preparation:

    • Dissolve Aβ₁₋₄₂ peptide in a suitable solvent (e.g., hexafluoroisopropanol), aliquot, and lyophilize.

    • Immediately before use, reconstitute the peptide in a small volume of DMSO and then dilute to the final working concentration in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, combine the Aβ₁₋₄₂ solution with various concentrations of the test compound or positive control.

    • Incubate the plate at 37°C for 24-48 hours with gentle agitation to promote fibril formation.

  • ThT Fluorescence Measurement:

    • After incubation, add ThT solution to each well.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition using the formula: % Inhibition = [(F_control - F_sample) / F_control] * 100, where F is the fluorescence intensity.

    • Determine the IC₅₀ value for aggregation inhibition.

    • For qualitative confirmation, Transmission Electron Microscopy (TEM) can be used to visualize the morphology of Aβ aggregates in the presence and absence of the test compound.[3]

Protocol 3: Neuroprotection Assay in a Cellular Model

This protocol assesses the ability of a test compound to protect neuronal cells from Aβ-induced toxicity. The human neuroblastoma cell line SH-SY5Y is commonly used for this purpose.

Objective: To evaluate if the test compound can mitigate the cytotoxic effects of Aβ₁₋₄₂ oligomers on neuronal cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

  • Prepared Aβ₁₋₄₂ oligomers

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plate

Procedure:

  • Cell Culture:

    • Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of the test compound for 2-4 hours.

    • After pre-treatment, add pre-aggregated Aβ₁₋₄₂ oligomers to the wells (except for the control wells) to induce toxicity.

    • Incubate for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Dissolve the formazan crystals by adding DMSO or a solubilization solution.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Compare the viability of cells treated with Aβ alone versus those pre-treated with the test compound plus Aβ. A significant increase in viability indicates a neuroprotective effect.[1]

Conclusion and Future Directions

The protocols outlined above provide a foundational framework for the initial preclinical evaluation of novel pyridine-based compounds for Alzheimer's disease. Should a compound like "2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine" demonstrate promising activity in these in vitro assays—for instance, by showing potent AChE inhibition, anti-aggregation properties, or neuroprotective effects—the subsequent steps would involve more detailed mechanistic studies. These could include enzyme kinetics, molecular docking to predict binding modes, and ultimately, evaluation in animal models of Alzheimer's disease to assess in vivo efficacy, pharmacokinetics, and blood-brain barrier permeability. The pyridine scaffold continues to be a rich source of inspiration for the development of new therapeutics for complex neurological disorders.

References

  • MDPI. (n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. Retrieved from [Link]

  • PubMed. (1996). Substituted (pyrroloamino)pyridines: potential agents for the treatment of Alzheimer's disease. J Med Chem, 39(2), 582-7. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Pyridine alkaloids with activity in the central nervous system. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Coumarin–Pyridine Hybrids as Potent Multi-Target Directed Ligands Aiming at Symptoms of Alzheimer's Disease. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common synthetic challenges.

Introduction

The synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is a critical step in the development of various pharmaceutical compounds. The ether linkage between the pyridine and tetrahydrofuran moieties is typically formed through a nucleophilic substitution reaction. The two most common and effective methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction. Each route presents its own set of challenges and optimization parameters. This guide will explore both methods in a question-and-answer format to directly address potential issues you may encounter in your experiments.

Core Synthetic Pathways

Two principal routes are generally employed for the synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. The choice between these pathways often depends on the available starting materials, desired stereochemistry, and scale of the reaction.

cluster_0 Williamson Ether Synthesis cluster_1 Mitsunobu Reaction start1 2-Bromo-3-hydroxypyridine base Base (e.g., NaH, K2CO3) start1->base Deprotonation reactant1 Activated Tetrahydrofuran-3-ol (e.g., Tosylate or Mesylate) product 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine reactant1->product base->product Nucleophilic Attack start2 2-Bromo-3-hydroxypyridine reagents DEAD/DIAD & PPh3 start2->reagents reactant2 Tetrahydrofuran-3-ol reactant2->reagents product2 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine reagents->product2 Redox Condensation

Caption: Overview of the two primary synthetic routes to 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine.

Troubleshooting Guide & FAQs

Part 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide or sulfonate.[1] In this case, the sodium or potassium salt of 2-bromo-3-hydroxypyridine acts as the nucleophile, attacking an activated form of tetrahydrofuran-3-ol.

Q1: I am observing low to no product formation in my Williamson ether synthesis. What are the likely causes and how can I improve the yield?

A1: Low yield in a Williamson ether synthesis can stem from several factors. Let's break down the most common issues and their solutions.

  • Inefficient Deprotonation of 2-Bromo-3-hydroxypyridine: The first step is the formation of the pyridinoxide, which is the active nucleophile. If this step is incomplete, the reaction will not proceed efficiently.

    • Troubleshooting:

      • Choice of Base: For a phenolic hydroxyl group on a pyridine ring, a moderately strong base is typically required. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydride (NaH) are often more effective, especially if the reaction is sluggish. NaH irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide.

      • Solvent: Ensure you are using an appropriate aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). These solvents solvate the cation of the base, leaving the alkoxide more nucleophilic. Ensure your solvent is anhydrous, as water will quench the base and the alkoxide.

      • Reaction Time and Temperature: Allow sufficient time for the deprotonation to complete before adding the electrophile. This can be monitored by the cessation of hydrogen gas evolution when using NaH.

  • Poor Leaving Group on the Tetrahydrofuran Moiety: The rate of the Sₙ2 reaction is highly dependent on the quality of the leaving group. A hydroxyl group is a poor leaving group and must be activated.

    • Troubleshooting:

      • Activation of Tetrahydrofuran-3-ol: Convert the hydroxyl group of tetrahydrofuran-3-ol into a better leaving group, such as a tosylate (-OTs) or a mesylate (-OMs). This is typically achieved by reacting tetrahydrofuran-3-ol with tosyl chloride or mesyl chloride in the presence of a base like pyridine or triethylamine.

      • Halide as a Leaving Group: While less common for this specific transformation, converting the alcohol to a halide (e.g., bromide or iodide) is another option.

  • Side Reactions: The primary competing reaction in a Williamson ether synthesis is elimination (E2), especially if the electrophile is sterically hindered or if the base is very strong and bulky.

    • Troubleshooting:

      • Reaction Temperature: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. Higher temperatures favor elimination over substitution.

      • Choice of Base: If elimination is a significant issue, consider using a less sterically demanding base.

Q2: My reaction is complete, but I am struggling with the purification of the final product. What are the best practices for isolating pure 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine?

A2: Purification can be challenging due to the polar nature of the product and potential byproducts.

  • Work-up Procedure:

    • Quench the reaction carefully, especially if using NaH, by slowly adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and brine to remove any remaining inorganic salts and DMF.

  • Chromatography:

    • Column Chromatography: This is the most common method for purifying the product. A silica gel column is typically used.

    • Solvent System: A gradient elution is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexane/ethyl acetate 1:1 or even pure ethyl acetate). The exact ratio will need to be determined by thin-layer chromatography (TLC).

    • TLC Analysis: Use TLC to monitor the reaction progress and to identify the fractions containing the pure product during column chromatography. A suitable TLC mobile phase might be a 3:1 mixture of hexane and ethyl acetate.

Experimental Protocol: Williamson Ether Synthesis

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Sₙ2 Reaction cluster_2 Step 3: Work-up and Purification A Dissolve 2-bromo-3-hydroxypyridine in anhydrous DMF B Add NaH portion-wise at 0°C A->B C Stir at room temperature until H2 evolution ceases B->C D Cool the reaction mixture to 0°C C->D E Add a solution of tetrahydrofuran-3-yl tosylate in DMF dropwise D->E F Allow to warm to room temperature and stir overnight E->F G Quench with water F->G H Extract with ethyl acetate G->H I Wash with water and brine H->I J Dry over Na2SO4 and concentrate I->J K Purify by column chromatography J->K

Caption: A typical experimental workflow for the Williamson ether synthesis of the target molecule.

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Ensures complete and irreversible deprotonation of the phenol.
Solvent Anhydrous DMF or THFAprotic polar solvents that enhance the nucleophilicity of the alkoxide.
Leaving Group Tosylate (-OTs) or Mesylate (-OMs)Excellent leaving groups that facilitate the Sₙ2 reaction.
Temperature 0°C to room temperatureMinimizes side reactions like elimination.
Purification Silica Gel Column ChromatographyEffective for separating the polar product from non-polar impurities.
Part 2: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry.[2][3] It utilizes a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Q3: I am getting a low yield in my Mitsunobu reaction, and I'm observing a lot of unreacted starting material. What could be the problem?

A3: Low conversion in a Mitsunobu reaction often points to issues with the reagents or reaction conditions.

  • Reagent Quality:

    • DEAD/DIAD: These reagents can decompose over time. Use freshly opened or purified reagents.

    • PPh₃: Triphenylphosphine can oxidize to triphenylphosphine oxide. Use fresh, high-purity PPh₃.

    • Solvent: The reaction is highly sensitive to moisture. Use anhydrous solvents, typically THF or dichloromethane (DCM).

  • Order of Addition: The order of addition of reagents is crucial for the success of the Mitsunobu reaction.

    • Recommended Procedure:

      • Dissolve the 2-bromo-3-hydroxypyridine, tetrahydrofuran-3-ol, and PPh₃ in anhydrous THF.

      • Cool the solution to 0°C.

      • Add the DEAD or DIAD dropwise to the cooled solution. Adding the azodicarboxylate last to the pre-formed mixture of the other components is critical for minimizing side reactions.[4]

  • Acidity of the Nucleophile: The pKa of the nucleophile (2-bromo-3-hydroxypyridine) should ideally be below 15 for the reaction to proceed efficiently. The hydroxyl group of 2-bromo-3-hydroxypyridine is sufficiently acidic for this reaction.

Q4: The purification of my product from the Mitsunobu reaction is complicated by the presence of triphenylphosphine oxide and the reduced azodicarboxylate. How can I effectively remove these byproducts?

A4: The removal of Mitsunobu byproducts is a common challenge.

  • Crystallization: In some cases, the desired product can be crystallized from the reaction mixture, leaving the byproducts in the mother liquor. Alternatively, the byproducts may sometimes be selectively crystallized.

  • Chromatography:

    • Column Chromatography: This is the most reliable method. Triphenylphosphine oxide and the reduced azodicarboxylate are generally more polar than the desired ether product. A carefully chosen gradient elution on silica gel can effectively separate these components.

    • Byproduct Polarity: Triphenylphosphine oxide can sometimes co-elute with products of similar polarity.

  • Alternative Reagents:

    • Polymer-supported Triphenylphosphine: Using a polymer-supported version of PPh₃ allows for the easy removal of the resulting phosphine oxide by simple filtration.

    • Modified Azodicarboxylates: Various modified azodicarboxylates have been developed to facilitate byproduct removal.

Experimental Protocol: Mitsunobu Reaction

cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up and Purification A Dissolve 2-bromo-3-hydroxypyridine, tetrahydrofuran-3-ol, and PPh3 in anhydrous THF B Cool the mixture to 0°C A->B C Add DIAD dropwise B->C D Stir at room temperature overnight C->D E Concentrate the reaction mixture D->E F Purify directly by column chromatography E->F

Caption: A typical experimental workflow for the Mitsunobu reaction.

ParameterRecommended ConditionRationale
Phosphine Triphenylphosphine (PPh₃)Standard and effective phosphine for the Mitsunobu reaction.
Azodicarboxylate DIAD (Diisopropyl azodicarboxylate)Generally preferred over DEAD due to lower toxicity and easier handling.
Solvent Anhydrous THFAprotic and effectively solubilizes the reactants.
Temperature 0°C to room temperatureControlled addition at low temperature minimizes side reactions.
Purification Silica Gel Column ChromatographyEssential for removing phosphine oxide and reduced azodicarboxylate byproducts.

Product Characterization

Accurate characterization of the final product is crucial to confirm its identity and purity.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring, as well as signals for the protons of the tetrahydrofuran ring. The chemical shifts and coupling patterns will be characteristic of the structure.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₉H₁₀BrNO₂). The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

References

  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335–656.
  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (1), 1–28.
  • Deminski, R. M.; Stille, J. K. The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2022, 27(19), 6284.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

  • Recombinant expression, purification, and characterization of ThmD, the oxidoreductase component of tetrahydrofuran monooxygenase - PubMed. [Link]

  • SYNTHESIS OF TETRAHYDROFURFURYLAMINES RELATED TO MUSCARINE Roberto Fernández de la Pradilla,* Pilar Manzano, Alma Viso, Javier. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. [Link]

    • The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. [Link]

  • Experiment 06 Williamson Ether Synthesis. [Link]

  • Mitsunobu reaction - Organic Synthesis. [Link]

  • WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)
  • (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts - Comptes Rendus de l'Académie des Sciences. [Link]

  • Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The - DergiPark. [Link]

  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed. [Link]

  • Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google P
  • DIHYDRO-PYRROLO-PYRIDINE DERIVATIVES - European Patent Office - EP 3642202 B1 - Googleapis.com. [Link]

  • Mitsunobu reaction - Organic Synthesis. [Link]

  • Wiley-VCH 2007 - Supporting Information. [Link]

  • EP 2 368 550 B1. [Link]

  • Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols a - ResearchGate. [Link]

  • CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google P
  • Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap. [Link]

  • (PDF) 2-Bromo-3-hydroxy-6-methylpyridine - ResearchGate. [Link]

  • WO2022053994A1 - A process for the preparation of substituted pyridine compounds and intermediates thereof - Google P

Sources

Technical Support Center: Synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during this synthesis. Our approach is rooted in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your experimental design.

The synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is typically achieved via a Williamson ether synthesis. This involves the deprotonation of 2-bromo-3-hydroxypyridine to form a pyridinoxide nucleophile, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an electrophilic 3-substituted tetrahydrofuran (e.g., 3-bromotetrahydrofuran or 3-tosyloxytetrahydrofuran).[1][2] While conceptually straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine?

A1: The most prevalent and direct method is the Williamson ether synthesis.[1][2] The key steps are:

  • Deprotonation of 2-bromo-3-hydroxypyridine with a suitable base to generate the corresponding alkoxide.

  • Nucleophilic attack of the resulting pyridinoxide on a 3-substituted tetrahydrofuran, where the substituent is a good leaving group (e.g., Br, I, OTs, OMs).[1]

Q2: What are the primary competing side reactions in this synthesis?

A2: The two most significant side reactions are:

  • N-alkylation: The ambident nature of the pyridinoxide nucleophile can lead to alkylation at the nitrogen atom of the pyridine ring, forming an N-alkylated pyridone byproduct.[3]

  • Elimination (E2): The basic conditions required for the deprotonation of the hydroxypyridine can promote an E2 elimination reaction with the 3-substituted tetrahydrofuran, yielding 2,3-dihydrofuran.

Q3: How can I distinguish between the desired O-alkylated product and the N-alkylated byproduct?

A3: Spectroscopic methods are essential for this differentiation.

  • ¹³C NMR: The chemical shift of the carbons in the pyridine ring will differ significantly. Notably, the carbon bearing the oxygen (C3) will have a different chemical shift compared to the corresponding carbon in the N-alkylated isomer. In the O-alkylated product, the pyridine ring retains its aromatic character, which is reflected in the chemical shifts.

  • ¹H NMR: The proton environments will be distinct. The proton on the carbon attached to the ether oxygen in the tetrahydrofuran ring may show a different chemical shift and coupling pattern compared to the N-alkylated product.

  • HMBC/HSQC: Two-dimensional NMR techniques can definitively establish the connectivity between the tetrahydrofuran moiety and either the oxygen or nitrogen of the pyridine ring.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine.

Problem 1: Low or No Product Formation

Symptom: Your reaction shows a low yield of the desired product, or primarily unreacted starting materials upon analysis (e.g., TLC, LC-MS).

Potential Causes & Solutions:

  • Incomplete Deprotonation: The hydroxypyridine may not be fully deprotonated, resulting in a low concentration of the active nucleophile.

    • Troubleshooting:

      • Use a Stronger Base: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH).[1] NaH will irreversibly deprotonate the alcohol, driving the equilibrium towards the formation of the alkoxide.[1]

      • Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent and glassware are scrupulously dry. Water will quench the base, rendering it ineffective.

  • Poor Leaving Group: The leaving group on the tetrahydrofuran electrophile may not be sufficiently reactive.

    • Causality: The rate of the SN2 reaction is dependent on the ability of the leaving group to depart.

    • Troubleshooting:

      • Leaving Group Reactivity: The reactivity of halogens as leaving groups follows the trend I > Br > Cl. If you are using 3-chlorotetrahydrofuran, consider switching to 3-bromotetrahydrofuran or, even better, preparing 3-iodotetrahydrofuran in situ.

      • Use a Sulfonate Ester: Sulfonate esters like tosylates (OTs) and mesylates (OMs) are excellent leaving groups and are often more reactive than halides.[1][2] Consider using 3-tosyloxy- or 3-mesyloxytetrahydrofuran.

  • Suboptimal Solvent Choice: The solvent may not be suitable for an SN2 reaction.

    • Causality: Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation of the alkoxide, leaving the anionic nucleophile more available for reaction. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.

    • Troubleshooting:

      • Solvent Selection: Use polar aprotic solvents such as DMF, DMSO, or acetonitrile.[4] These solvents will increase the rate of the reaction.

Problem 2: Significant Formation of N-Alkylated Byproduct

Symptom: Your product mixture contains a significant amount of an isomer, which is later identified as the N-alkylated pyridone.

Potential Causes & Solutions:

  • Reaction Conditions Favoring N-Alkylation: The regioselectivity of alkylating ambident nucleophiles is highly dependent on the reaction conditions.

    • Causality: The distribution between N- and O-alkylation is influenced by factors such as the solvent, counter-ion, and temperature. Harder electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom.

    • Troubleshooting:

      • Solvent Choice: The choice of solvent can influence the site of alkylation. While polar aprotic solvents are generally recommended for the Williamson ether synthesis, exploring less polar solvents might alter the N/O ratio. However, this may come at the cost of a slower reaction rate.

      • Counter-ion Effects: The nature of the cation associated with the pyridinoxide can influence the regioselectivity. While not always straightforward to control, using different bases (e.g., NaOH vs. KH) can be explored.

      • Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate may favor one isomer over the other.

Problem 3: Formation of an Alkene Byproduct (2,3-Dihydrofuran)

Symptom: You observe a volatile, low molecular weight byproduct consistent with 2,3-dihydrofuran.

Potential Causes & Solutions:

  • E2 Elimination Competes with SN2 Substitution: The 3-substituted tetrahydrofuran is a secondary electrophile, making it susceptible to elimination reactions, especially under basic conditions.

    • Causality: Strong, sterically hindered bases favor E2 elimination. Higher temperatures also tend to favor elimination over substitution.

    • Troubleshooting:

      • Choice of Base: Avoid sterically hindered bases like potassium tert-butoxide. Use a non-hindered, strong base like NaH.

      • Temperature Control: Run the reaction at a lower temperature. Elimination reactions generally have a higher activation energy than substitution reactions, so lowering the temperature will favor the SN2 pathway.

      • Use a Better Leaving Group: A more reactive leaving group (like tosylate or iodide) can promote the SN2 reaction at a lower temperature, further minimizing the competing elimination.

Summary of Recommended Reaction Conditions

ParameterRecommendationRationalePotential Side Reactions if Not Optimized
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that ensures complete and irreversible deprotonation.[1]Incomplete reaction (if a weaker base is used).
Electrophile 3-TosyloxytetrahydrofuranTosylate is an excellent leaving group, promoting the SN2 reaction at lower temperatures.[1][2]Incomplete reaction (with poor leaving groups like Cl).
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents accelerate SN2 reactions.[4]Slow or incomplete reaction (in protic or nonpolar solvents).
Temperature 25-60 °C (start at RT)Balances reaction rate with minimizing elimination.Increased elimination (at higher temperatures).
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the base by atmospheric moisture.Incomplete deprotonation and low yield.

Reaction Pathway and Side Reactions

The following diagram illustrates the desired synthetic pathway and the major competing side reactions.

G cluster_main Williamson Ether Synthesis (SN2) cluster_side_N Side Reaction: N-Alkylation cluster_side_E2 Side Reaction: Elimination (E2) SM1 2-Bromo-3-hydroxypyridine Intermediate Pyridinoxide anion SM1->Intermediate Deprotonation SM2 3-Tosyloxytetrahydrofuran Product 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (Desired O-Alkylation Product) SM2->Product Side_Product_N N-Alkylated Pyridone (Side Product) SM2->Side_Product_N Side_Product_E2 2,3-Dihydrofuran (Elimination Side Product) SM2->Side_Product_E2 Base NaH Base->SM1 Base->SM2 E2 Elimination Intermediate->Product O-Alkylation (SN2) Intermediate->Side_Product_N N-Alkylation (SN2)

Sources

Technical Support Center: Suzuki Coupling of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this substrate. We will delve into common experimental issues, provide in-depth troubleshooting strategies, and answer frequently asked questions, all grounded in established scientific principles.

Introduction: Understanding the Substrate's Challenges

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation. However, the unique structural features of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine present a distinct set of challenges that can lead to suboptimal reaction outcomes. These challenges primarily stem from a combination of electronic and steric factors inherent to the molecule.

  • Pyridine Nitrogen Inhibition: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a well-documented issue with 2-substituted pyridines.[1]

  • Steric Hindrance: The bulky tetrahydrofuran-3-yl ether group at the C3 position, ortho to the bromine, can sterically hinder the approach of the palladium catalyst for the crucial oxidative addition step.

  • Electronic Effects: The oxygen atom of the ether linkage is electron-donating, which can modulate the electron density of the pyridine ring and influence the reactivity of the carbon-bromine bond.

This guide will provide a structured approach to overcoming these challenges and achieving successful coupling reactions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: Low to No Product Formation

Q: I am observing very low or no conversion of my starting material, 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. What are the likely causes and how can I resolve this?

A: Low to no product formation is a common issue and can be attributed to several factors, primarily related to catalyst activity and reaction conditions. Suboptimal parameter combinations can reduce reaction yield and increase side products or impurities.[2]

Potential Causes & Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can bind to the palladium center, effectively poisoning the catalyst.[1]

    • Solution: Employ ligands that are sterically bulky enough to prevent the pyridine nitrogen from coordinating to the palladium. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices as they create a bulky catalytic complex that favors the desired catalytic cycle.

  • Inefficient Oxidative Addition: The steric bulk of the ortho-tetrahydrofuran-3-yl ether group can impede the oxidative addition of the palladium catalyst to the C-Br bond.

    • Solution:

      • Ligand Choice: As mentioned above, bulky, electron-rich phosphine ligands can promote oxidative addition.

      • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential substrate or product degradation at excessive temperatures.

  • Inappropriate Catalyst System: Not all palladium catalysts are suitable for this sterically hindered and potentially coordinating substrate.

    • Solution: Screen a panel of palladium pre-catalysts and ligands. A good starting point would be Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky phosphine ligand. For challenging couplings of aryl chlorides, palladium-imidazol-2-ylidene complexes have shown high efficiency and may be worth exploring for this bromide.[3]

Problem 2: Significant Side Product Formation (Debromination & Protodeboronation)

Q: My reaction is producing a significant amount of 3-((tetrahydrofuran-3-yl)oxy)pyridine (debrominated starting material) and the parent arene from my boronic acid. How can I suppress these side reactions?

A: The formation of debrominated and protodeboronated side products indicates that undesired reaction pathways are competing with the desired cross-coupling.

Potential Causes & Solutions:

  • Dehalogenation (Debromination): This occurs when the aryl-palladium intermediate undergoes hydrogenolysis instead of transmetalation.[4] This can be promoted by certain bases or impurities in the reaction mixture.

    • Solution:

      • Choice of Base: Use a milder base. While strong bases like NaOH or NaOEt can be effective, they can also promote side reactions. Consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄). The choice of base can be critical and is often substrate-dependent.[5]

      • Reaction Time: Prolonged reaction times at high temperatures can lead to increased dehalogenation. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

  • Protodeboronation: Boronic acids, especially heteroaryl boronic acids, can be unstable under basic conditions and hydrolyze to the corresponding arene.[4][6]

    • Solution:

      • Use of Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than their corresponding boronic acids.[4]

      • Anhydrous Conditions: While many Suzuki couplings tolerate water, for sensitive boronic acids, using anhydrous solvents and reagents can minimize protodeboronation.

      • Base Selection: Weaker bases can sometimes mitigate the rate of protodeboronation.

Experimental Workflow & Optimization

A systematic approach to optimizing the Suzuki coupling of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is crucial for success. The following workflow and decision-making diagram can guide your experimental design.

Recommended Starting Protocol

This protocol provides a robust starting point for your optimization efforts.

Parameter Recommendation Justification
Palladium Pre-catalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Readily available and effective with a range of ligands.[7]
Ligand SPhos or XPhos (4 mol%)Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst inhibition.
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)Mild bases that are generally effective and minimize side reactions.[5][8]
Boronic Acid/Ester 1.2 - 1.5 equivalentsA slight excess ensures complete consumption of the limiting halide.
Solvent 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Common solvent systems for Suzuki couplings, providing good solubility for both organic and inorganic reagents.[5]
Temperature 80-110 °CA good starting range to balance reaction rate and stability.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the phosphine ligand and palladium(0) species.
Troubleshooting Logic Diagram

This diagram illustrates a decision-making process for troubleshooting common issues.

troubleshooting_workflow start_node start_node decision_node decision_node process_node process_node bad_outcome_node bad_outcome_node good_outcome_node good_outcome_node start Start Reaction with Standard Protocol check_conversion Monitor Reaction (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 20% after 4h good_conversion Good Conversion check_conversion->good_conversion > 80% troubleshoot_conversion Troubleshoot Catalyst/Conditions low_conversion->troubleshoot_conversion check_byproducts Analyze Product Mixture good_conversion->check_byproducts clean_reaction Reaction Successful check_byproducts->clean_reaction < 5% byproducts byproducts Significant Byproducts check_byproducts->byproducts > 10% byproducts troubleshoot_byproducts Troubleshoot Side Reactions byproducts->troubleshoot_byproducts increase_temp Increase Temperature troubleshoot_conversion->increase_temp change_ligand Screen Ligands (e.g., RuPhos, cataCXium A) troubleshoot_conversion->change_ligand change_catalyst Change Pd Source (e.g., Pd(dppf)Cl2) troubleshoot_conversion->change_catalyst increase_temp->check_conversion change_ligand->check_conversion change_catalyst->check_conversion change_base Screen Bases (e.g., K3PO4, Cs2CO3) troubleshoot_byproducts->change_base use_boronic_ester Use Boronic Ester instead of Acid troubleshoot_byproducts->use_boronic_ester optimize_time Reduce Reaction Time troubleshoot_byproducts->optimize_time change_base->check_conversion use_boronic_ester->check_conversion optimize_time->check_conversion

Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which boronic acid equivalent is better to use: the free acid or a pinacol ester?

A1: For this substrate, starting with the boronic pinacol ester is often advantageous. Boronic esters exhibit greater stability and are less prone to protodeboronation, a common side reaction with boronic acids, especially under prolonged heating or with strong bases.[4] This can lead to cleaner reactions and higher yields.

Q2: What is the role of water in the Suzuki coupling reaction?

A2: Water can play several beneficial roles. It helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitates the transmetalation step by activating the boronic acid.[3] However, an excess of water can promote protodeboronation of the boronic acid. A common practice is to use a solvent mixture such as dioxane/water (e.g., 10:1 v/v).[5]

Q3: Can I run this reaction under air, or is an inert atmosphere essential?

A3: An inert atmosphere (Nitrogen or Argon) is highly recommended. The active Pd(0) catalyst and the phosphine ligands are susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields. While some modern catalyst systems show air stability, it is best practice to degas the solvent and run the reaction under an inert atmosphere for reproducibility, especially during optimization.

Q4: How do I choose the right base for my reaction?

A4: The choice of base is critical and can significantly impact the reaction outcome. The base activates the boronic acid for transmetalation.[3] For this substrate, starting with a moderately strong, non-nucleophilic base like K₂CO₃ or K₃PO₄ is a good strategy.[5][8] If the reaction is sluggish, a stronger base like Cs₂CO₃ could be tried. Stronger bases like hydroxides or alkoxides should be used with caution as they can promote side reactions like dehalogenation and substrate degradation.

Q5: What is the general mechanism of the Suzuki coupling reaction?

A5: The catalytic cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine to form a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L_n ar_pd_x Ar-Pd(II)L_n-X pd0->ar_pd_x oxidative_addition Oxidative Addition transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar_prime Ar-Pd(II)L_n-Ar' ar_pd_x->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->pd0 ar_pd_ar_prime->reductive_elimination product Ar-Ar' (Product) ar_x Ar-X (2-Bromo-3-(...)) ar_x->oxidative_addition ar_prime_b Ar'-B(OR)₂ (Boronic Acid/Ester) ar_prime_b->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Barrett, A. G. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Luo, J., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Biscoe, M. R., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Lennox, A. J. J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • Malig, T. C., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters.
  • Snieckus, V., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Liu, C., et al. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Tetrahedron Letters.
  • Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Buchwald, S. L., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

Sources

Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for optimizing the Buchwald-Hartwig amination using the challenging substrate, 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the efficiency of this specific C-N cross-coupling reaction. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower your experimental design and execution.

Introduction: Navigating the Challenges of a Unique Substrate

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency.[1][2] However, the success of this palladium-catalyzed reaction is highly dependent on the specific substrates involved. The molecule 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine presents a unique set of challenges that require careful consideration beyond standard protocols.

Its structure combines three key features that can impede the catalytic cycle:

  • An Electron-Deficient Pyridine Ring: The pyridine nitrogen can act as a competing ligand, coordinating to the palladium center and inhibiting catalytic activity.

  • An Electron-Donating Alkoxy Group: The 3-((tetrahydrofuran-3-yl)oxy) group increases electron density on the pyridine ring, which can slow the crucial oxidative addition step.

  • Steric Hindrance: The bulky tetrahydrofuran-based substituent near the reaction center can hinder the approach of the amine and slow the final reductive elimination step.

This guide provides a systematic approach to overcoming these hurdles, structured as a series of frequently asked questions and in-depth troubleshooting guides.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the amination of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine.

Q1: My reaction shows low or no conversion, with starting material recovered. What is the most likely cause?

A1: This is the most frequent issue and typically points to catalyst inhibition or inactivity. Given the substrate, the primary suspect is the pyridine nitrogen coordinating to the palladium center, effectively poisoning the catalyst.

  • Immediate Action:

    • Ligand Choice: Your first line of defense is a bulky, electron-rich phosphine ligand. Ligands like tBuXPhos , BrettPhos , or RuPhos are designed to create a sterically crowded coordination sphere around the palladium. This bulkiness physically discourages the planar pyridine ring from binding effectively while still allowing the catalytic cycle to proceed.

    • Precatalyst Generation: Ensure your active Pd(0) catalyst is forming efficiently. Using a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) is often more reliable than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3][4] Precatalysts are designed for clean, rapid activation with a base, minimizing side reactions that can lead to inactive palladium species.[3]

Q2: I'm observing a significant amount of 3-((tetrahydrofuran-3-yl)oxy)pyridine (debrominated starting material). How can I prevent this side reaction?

A2: Debromination is a common side reaction in palladium-catalyzed couplings. It often arises from a β-hydride elimination pathway if the amine coupling partner has β-hydrogens, or from protonolysis of the Ar-Pd(II)-Br intermediate.

  • Troubleshooting Steps:

    • Base Selection: A very strong, sterically hindered base like lithium bis(trimethylsilyl)amide (LHMDS) can sometimes favor the desired amination over competing pathways. However, a common strategy is to switch from a very strong base like NaOtBu to a weaker, but highly soluble base like Cs₂CO₃ or a carefully dried K₃PO₄.[3][5] This can modulate the reactivity and suppress certain side reactions. The physical properties of the base matter; grinding inorganic bases before use can increase their surface area and reactivity.[3]

    • Amine Stoichiometry: Ensure you are using a slight excess of the amine coupling partner (typically 1.1-1.4 equivalents). This helps ensure that the amine is readily available to displace the halide on the palladium center after oxidative addition, outcompeting the debromination pathway.

Q3: The reaction is sluggish and requires high temperatures (>100°C) and long reaction times. How can I increase the reaction rate?

A3: Sluggishness is often tied to a slow oxidative addition step, which is a known challenge for electron-rich aryl halides.

  • Optimization Strategy:

    • Solvent Choice: While toluene and dioxane are common, switching to a more polar aprotic solvent like t-amyl alcohol or CPME can sometimes accelerate the reaction.[3] However, ensure your base is soluble in the chosen solvent.[6] Avoid chlorinated solvents, acetonitrile, or pyridine itself, as they inhibit the catalyst. [3]

    • Catalyst Loading: While not ideal for atom economy, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can overcome a slow turnover rate.[5] This is a practical step to take once other parameters have been explored.

Q4: My reaction works, but the yield is inconsistent between batches. What could be causing this variability?

A4: Reproducibility issues in Buchwald-Hartwig reactions almost always trace back to atmospheric or reagent quality.

  • Self-Validation Checklist:

    • Inert Atmosphere: The Pd(0) active species is sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). This involves using Schlenk techniques or a glovebox.[5]

    • Solvent and Reagent Purity: Use anhydrous, degassed solvents. Water can interfere with the base and the catalyst. Ensure the amine is pure and the base (especially NaOtBu) is fresh and has been handled under inert conditions.

    • Stirring: For reactions with insoluble inorganic bases like K₃PO₄, the rate of agitation is critical.[3] If the base settles at the bottom, the reaction will be slow and irreproducible. Use effective magnetic stirring or overhead mechanical stirring for larger scales.

Potential Failure Pathways Diagram

The following diagram illustrates the key decision points and potential failure modes when working with this substrate.

Start Reaction Setup Catalyst Active Pd(0) Catalyst Generation Start->Catalyst OA Oxidative Addition (Ar-Br + Pd(0)) Catalyst->OA Inhibition Catalyst Inhibition (Pyridine Binding) Catalyst->Inhibition Pyridine N coordination AmineCoord Amine Coordination & Deprotonation OA->AmineCoord OA->Inhibition Wrong Ligand/Solvent Stalled Slow / Stalled Reaction OA->Stalled e--rich ring RE Reductive Elimination (C-N Bond Formation) AmineCoord->RE Debromination Side Reaction (Debromination) AmineCoord->Debromination Incorrect Base / H₂O Product Desired Product RE->Product RE->Stalled Steric Hindrance

Caption: Logical flow of potential failure points in the catalytic cycle.

Section 2: Deep Dive into Reaction Parameters

A successful reaction is a well-balanced system. Here we dissect the role of each component in the context of our specific substrate.

Palladium Source & Ligand: The Heart of the Catalyst

The combination of the palladium source and the phosphine ligand dictates the catalyst's activity and stability. For heteroaryl substrates, bulky, electron-rich biarylphosphine ligands are the industry standard.

LigandKey Features & Application Notes
XPhos / tBuXPhos General Workhorse. XPhos is often a good starting point. The more sterically demanding tBuXPhos can be superior in preventing pyridine coordination and promoting reductive elimination.
RuPhos Excellent for N-Heterocycles. Specifically developed for coupling reactions involving nitrogen-containing heterocycles. Often provides higher turnover numbers.
BrettPhos Handles Steric Hindrance. Very effective for coupling sterically hindered amines and aryl halides.[7] A strong candidate for this substrate, especially if the amine partner is also bulky.

Recommendation: Start with a screening of XPhos , RuPhos , and BrettPhos using a G3 or G4 precatalyst (e.g., XPhos Pd G3).

Base Selection: The Engine of the Reaction

The base plays a critical role in deprotonating the amine to form the palladium-amido complex, which precedes reductive elimination.[5] The choice of base is a trade-off between reactivity and functional group tolerance.[8]

BasepKaHProsCons
NaOtBu ~19Highly reactive, often enables lower temperatures and catalyst loadings.Incompatible with base-sensitive functional groups (e.g., esters, some protecting groups).[5] Can promote side reactions.
LHMDS ~26Very strong and non-nucleophilic. Can be effective at low temperatures.Solid is air-sensitive; solutions can degrade upon storage.
Cs₂CO₃ ~10Good functional group tolerance.[5] Good solubility in some organic solvents.[3]Weaker base, may require higher temperatures or catalyst loadings.
K₃PO₄ ~12.3Excellent functional group tolerance, economical.[5]Often requires higher temperatures and can be difficult to stir due to low solubility.[5]

Recommendation: For initial screening, compare NaOtBu (for maximum reactivity) and Cs₂CO₃ (for a milder alternative).

Section 3: Validated Experimental Protocol

This protocol provides a robust starting point for the amination of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine with a generic secondary amine.

Reagents & Equipment
  • 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • RuPhos Pd G3 Precatalyst (2 mol%)

  • RuPhos Ligand (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

  • Schlenk flask or glovebox, magnetic stirrer, heating mantle, inert gas line (Argon or N₂)

Step-by-Step Procedure
  • Preparation (Inert Atmosphere): In a glovebox or under a positive flow of argon, add the RuPhos Pd G3 precatalyst (0.02 equiv), additional RuPhos ligand (0.02 equiv), and NaOtBu (1.4 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (1.0 equiv).

  • Solvent and Amine: Add anhydrous, degassed toluene to achieve a concentration of ~0.1 M with respect to the aryl bromide. Finally, add the amine (1.2 equiv) via syringe.

  • Reaction: Seal the flask, remove it from the glovebox (if used), and place it under a positive pressure of argon. Begin vigorous stirring and heat the reaction to 90-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small, quenched aliquots. A typical reaction time is 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the final product.

Experimental Workflow Diagram

Caption: A standard workflow from reaction setup to product purification.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. [Link]

  • Fitzner, M., Wuitschik, G., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (2023). NROChemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2022). YouTube. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024). YouTube. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. DSpace@MIT. [Link]

Sources

"2-pyridyl problem" with "2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Initial Research

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Analyzing the Problem

I've been gathering details about the "2-pyridyl problem" within Suzuki-Miyaura reactions. Early findings highlight that 2-halopyridines are tricky substrates. I've pinpointed catalyst inhibition by the pyridine nitrogen as a central issue, among others.

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Technical Support Center: Catalyst Inhibition in Cross-Coupling of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions involving 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine . This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific substrate. Our goal is to provide in-depth, field-proven insights and actionable protocols to overcome common issues, particularly those related to catalyst inhibition and deactivation.

Introduction: The "2-Pyridyl Problem" in a Modern Context

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is a valuable building block in medicinal chemistry. However, like many 2-halopyridines, it presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The primary issue, often termed the "2-pyridyl problem," stems from the ability of the pyridine nitrogen to coordinate strongly with the palladium catalyst.[1][2] This coordination can sequester the active catalytic species, preventing it from participating in the catalytic cycle and leading to low or no product formation.[3][4]

This guide will deconstruct the potential pitfalls when using this substrate and provide a logical, question-and-answer framework for systematic troubleshooting.

Core Principles of Catalyst Inhibition with Pyridyl Substrates

Before diving into specific problems, it's crucial to understand the underlying mechanisms of inhibition. The palladium-catalyzed cross-coupling cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] Inhibition can occur at any of these stages.

  • Inhibition of Oxidative Addition: The lone pair on the pyridine nitrogen can act as a ligand, coordinating to the active Pd(0) species. This can form a stable, off-cycle complex that is reluctant to undergo oxidative addition with the C-Br bond, effectively halting the reaction before it begins.[3]

  • Hindrance of Subsequent Steps: Even if oxidative addition occurs, the pyridyl nitrogen can remain coordinated to the Pd(II) intermediate. This can electronically and sterically hinder the subsequent transmetalation and reductive elimination steps.[3]

  • Product Inhibition: In some cases, the coupled product, now a 2-substituted pyridine, can be an even stronger ligand for palladium than the starting material. This leads to the catalyst being trapped by the product as it forms, causing the reaction to stall.[1]

The key to success lies in selecting a catalytic system where the ancillary ligand (typically a phosphine or N-heterocyclic carbene) outcompetes the pyridine nitrogen for coordination to the palladium center, thereby keeping the catalytic cycle turning over.[8]

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of common problems encountered in the lab. For each issue, we explore the probable causes and provide step-by-step solutions.

Problem 1: Low or No Conversion of Starting Material

Q: I've set up my Suzuki-Miyaura (or other cross-coupling) reaction with 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, but after several hours, LC-MS analysis shows only starting material. What's going wrong?

A: This is the most common failure mode and almost always points to severe catalyst inhibition or an inactive catalytic system.

Primary Cause: Direct inhibition of the catalyst by the pyridine nitrogen. The default ligands you might use for a simple aryl bromide (e.g., PPh₃) are often not sufficient to prevent the pyridine from coordinating to the palladium and shutting down the catalytic cycle.[3]

Diagnostic & Solution Workflow:
  • Re-evaluate Your Ligand Choice: Standard, less bulky ligands like triphenylphosphine are often ineffective for 2-halopyridines. You need to employ bulky, electron-rich ligands that promote the formation of a monoligated, highly active Pd(0) species and sterically disfavor pyridine coordination.[8]

    • Action: Switch to a state-of-the-art ligand designed for challenging substrates. Excellent starting points are dialkylbiarylphosphine ligands (e.g., RuPhos, XPhos) or bulky N-heterocyclic carbenes (NHCs) like IPr.[8]

  • Assess Your Palladium Source (Precatalyst): Using a simple source like Pd(OAc)₂ or Pd₂(dba)₃ requires an in situ reduction to the active Pd(0) species. This step can be inefficient and lead to the formation of inactive palladium black.

    • Action: Use a modern, air-stable Pd(II) precatalyst that cleanly and rapidly generates the active Pd(0)L species upon activation by the base. Buchwald or Nolan-type precatalysts are highly recommended as they are designed for this purpose.

  • Verify Reagent and Solvent Quality:

    • Base: The choice and quality of the base are critical. Ensure it is anhydrous and finely powdered for solid bases (like K₂CO₃ or K₃PO₄) to maximize surface area. For Suzuki couplings, the base is required to activate the boronic acid for transmetalation.[9]

    • Solvent: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can oxidatively degrade both the phosphine ligands and the Pd(0) catalyst itself, leading to rapid deactivation.[2]

    • Boronic Acid/Ester Quality: Boronic acids can degrade over time, especially through dehydration to form cyclic boroxines. Check the purity of your coupling partner.

Troubleshooting Flowchart for No Conversion

G start Start: No or Low Conversion ligand Is the ligand a bulky, electron-rich phosphine (e.g., RuPhos) or NHC? start->ligand precatalyst Is the palladium source a modern precatalyst (e.g., G3-XPhos)? ligand->precatalyst Yes action1 Action: Switch to a ligand like RuPhos, XPhos, or IPr. ligand->action1 No reagents Are solvent/reagents anhydrous and properly degassed? precatalyst->reagents Yes action2 Action: Use a G2, G3, or G4 Buchwald precatalyst. precatalyst->action2 No end_success Reaction Optimized reagents->end_success Yes action3 Action: Use fresh, anhydrous solvent. Degas with N2/Ar for 20-30 min. reagents->action3 No end_fail Consult Specialist action1->precatalyst action2->reagents action3->end_success

Caption: Troubleshooting workflow for low or no reaction conversion.

Problem 2: Significant Side Product Formation

Q: My reaction is working, but I'm getting a messy mixture with significant homocoupling of my boronic acid and/or debromination of my starting material. How can I improve selectivity?

A: The formation of side products indicates that while your catalyst is active, undesirable reaction pathways are competing with the desired cross-coupling.

Cause 1: Boronic Acid Homocoupling (e.g., in Suzuki Reactions) This side reaction, which produces a biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen or when the transmetalation step is slow compared to other pathways.[10] A Pd(II) species can cause homocoupling before being reduced to the active Pd(0) catalyst.[10]

  • Solution 1: Rigorous Degassing. This is the most critical factor. Ensure your solvent and the reaction headspace are free of oxygen. A common technique is to bubble argon or nitrogen through the solvent for 20-30 minutes before adding the catalyst and reagents.

  • Solution 2: Base Selection. Use a base that effectively activates the boronic acid for transmetalation without being overly aggressive. Aqueous solutions of bases like K₂CO₃ or Cs₂CO₃ are often effective.

  • Solution 3: Use a Boronic Ester. Pinacol esters of boronic acids (BPin) are often more stable and less prone to homocoupling than the corresponding boronic acids.

Cause 2: Debromination of the Starting Material This occurs when the 2-bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is converted to 3-((tetrahydrofuran-3-yl)oxy)pyridine.

  • Solution 1: Check Your Base. Strong, non-nucleophilic bases, particularly in the presence of trace water, can sometimes facilitate a hydro-debromination pathway. Consider a milder base (e.g., K₃PO₄ instead of NaOt-Bu in some contexts).

  • Solution 2: Lower the Temperature. High reaction temperatures can promote catalyst decomposition and other side reactions. If your catalyst system is highly active, you may be able to run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).

Frequently Asked Questions (FAQs)

Q1: How do I screen for the optimal ligand and base combination efficiently?

A: High-throughput experimentation (HTE) is ideal, but a systematic, parallel screen in vials is also effective. Set up an array of reactions testing 3-4 different ligands against 2-3 different bases under identical conditions.

Table 1: Example Ligand & Base Screening Matrix
EntryLigand (1.5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)
1PPh₃K₂CO₃Dioxane100<5
2SPhosK₂CO₃Dioxane10075
3RuPhosK₂CO₃Dioxane10092
4XPhosK₂CO₃Dioxane10088
5RuPhosK₃PO₄Dioxane10085
6RuPhosCs₂CO₃Dioxane10091

Yields are hypothetical, based on typical outcomes for challenging substrates, and determined by LC-MS analysis against an internal standard.

Q2: Can the tetrahydrofuran (THF) ether oxygen also inhibit the catalyst?

A: While less common than inhibition by the pyridine nitrogen, Lewis basic oxygen atoms can have a secondary, non-covalent interaction with the palladium center. However, this is usually a much weaker interaction and is easily overcome by using a strongly coordinating phosphine ligand. The primary inhibitor in this substrate is unequivocally the pyridine nitrogen.

Q3: Is microwave heating a good option for this reaction?

A: Yes, microwave-assisted heating can be highly effective.[11] It can significantly reduce reaction times and sometimes improve yields by minimizing the time the catalyst is exposed to high temperatures, thereby reducing the potential for thermal decomposition. If you are experiencing stalled reactions under conventional heating, a microwave protocol is a worthwhile experiment.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol uses a modern precatalyst and ligand system designed to mitigate inhibition.

  • Vessel Preparation: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the aryl boronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (if not part of the precatalyst, 1.1-1.2 mol% relative to Pd).

  • Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate and backfill the vial with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (1.0 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, 0.2 M) via syringe.

  • Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or TLC.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography.

Visualizing the Core Problem: Catalyst Inhibition Pathway

The following diagram illustrates how the pyridine substrate can intercept and deactivate the active Pd(0) catalyst, preventing it from entering the productive catalytic cycle.

Inhibition_Cycle cluster_cycle Productive Catalytic Cycle cluster_inhibition Inhibitory Off-Cycle Pathway Pd0 Pd(0)L (Active Catalyst) OA Oxidative Addition Pd0->OA Inactive_Complex Py-Pd(0)L (Inactive Complex) Pd0->Inactive_Complex Coordination (Inhibition) PdII R-Pd(II)L(Br) OA->PdII Trans Transmetalation PdII->Trans PdII_R R-Pd(II)L(R') Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regenerates Catalyst Product R-R' RE->Product Inhibitor 2-Bromo-3-(OR)-Pyridine (Substrate) Inhibitor->Inactive_Complex

Caption: Inhibition of the Pd(0) catalyst by the 2-pyridyl substrate.

References

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Gagnier, S. V., & Gribble, M. W. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 14317–14372. [Link]

  • Shen, D., & Chen, Q. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 23(1), 133. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Allais, C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28233-28237. [Link]

  • Li, X., et al. (2019). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 17(3), 564-568. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Itami, K., Nokami, T., & Yoshida, J. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides: Complete Switch from the Carbometalation Pathway to the Transmetalation Pathway. Journal of the American Chemical Society, 123(23), 5600–5601. [Link]

  • Yoo, K. S., et al. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 128(43), 14042–14043. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic letters, 11(13), 2844–2847. [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3747–3750. [Link]

  • Liao, L. Y., et al. (2010). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 75(21), 7142–7147. [Link]

  • Gildner, P. G., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 14(12), 3150–3153. [Link]

  • ResearchGate. (n.d.). Oxygen as an oxidant in palladium/copper-cocatalyzed oxidative C-H/C-H cross-coupling between two heteroarenes. Retrieved from [Link]

  • Al-dujaili, A. H. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(10), 1205. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Liu, J., et al. (2018). Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling. Journal of the American Chemical Society, 140(49), 17187–17194. [Link]

  • Liao, L. Y., et al. (2010). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 75(21), 7142–7147. [Link]

  • Ghaffari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1229-1262. [Link]

  • Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Biochemistry, 55(40), 5585–5604. [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Garg, N. K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(18), 6038-6054. [Link]

  • Liu, Y., et al. (2020). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 10(61), 37249-37263. [Link]

  • Macmillan Group. (2018, December 5). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Princeton University. [Link]

  • ResearchGate. (2017). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Retrieved from [Link]

  • Chtchigrovsky, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

  • Nobel Prize Outreach AB. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]

  • Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. RSC Advances, 8(31), 17181-17193. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Savitha, B., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Australian Journal of Chemistry, 69(3), 335. [Link]

  • Oxford Academic. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]

  • ChemOrgChem. (2024, March 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

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Stability of "2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides in-depth information and troubleshooting advice on the chemical stability of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. As a key intermediate in pharmaceutical synthesis, understanding its behavior in various chemical environments is critical for successful reaction optimization, process development, and impurity profiling. This document is structured in a question-and-answer format to directly address potential issues encountered by researchers in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary points of chemical instability for 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine?

Answer: The structure of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine contains three key functional groups that dictate its reactivity and stability:

  • 2-Bromopyridine System: The bromine atom at the C-2 position of the pyridine ring is a leaving group. This position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen. This is the primary site of instability under basic conditions.

  • Aryl-Alkyl Ether Linkage: The bond connecting the pyridinol oxygen and the tetrahydrofuran ring is an ether linkage. Ethers are generally robust but are susceptible to cleavage under strong acidic conditions.[1][2][3]

  • Tetrahydrofuran (THF) Ring: As a cyclic ether, the THF moiety is also prone to acid-catalyzed ring-opening, especially in the presence of strong nucleophilic acids like HBr or HI.[1][4]

Therefore, the stability of the molecule is highly dependent on the pH of the medium. It is significantly more labile under strong acidic or strong basic conditions than at neutral pH.

Q2: My experiment is running under acidic conditions (e.g., HCl, H₂SO₄), and I'm observing significant degradation. What is happening?

Answer: Under strong acidic conditions, the most probable degradation pathway is the cleavage of the ether bond between the pyridine ring and the tetrahydrofuran moiety. Ethers are cleaved by strong acids, a reaction that is initiated by the protonation of the ether oxygen.[3] This protonation converts the alkoxy group into a good leaving group (an alcohol).

The reaction proceeds via two potential mechanisms, SN1 or SN2, depending on the structure of the ether.[2] For this specific molecule, the subsequent step involves nucleophilic attack by a counter-ion (e.g., Cl⁻) on the carbon atom of the THF ring attached to the ether oxygen.

Expected Degradation Products:

  • Primary Product: 2-Bromo-3-hydroxypyridine (also known as 2-bromo-3-pyridinol)

  • Co-product: A ring-opened and substituted tetrahydrofuran derivative. For example, with HBr, this would be 1,4-dibromobutan-2-ol.

If the acid used is a strong nucleophilic acid like HBr or HI, cleavage of the THF ring itself is also a competing possibility.[1][4]

Q3: Can you illustrate the mechanism for acid-catalyzed degradation?

Answer: Certainly. The degradation primarily follows an acid-catalyzed ether cleavage pathway. The first and rate-determining step is the protonation of the ether oxygen, which creates a better leaving group.

Acid_Cleavage Start 2-Bromo-3-((THF-3-yl)oxy)pyridine Protonated Protonated Ether Intermediate Start->Protonated Products Products: - 2-Bromo-3-hydroxypyridine - Halogenated/Ring-Opened THF Protonated->Products 2. Nucleophilic Attack (SN2) Acid Strong Acid (H-X) Acid->Start 1. Protonation Nucleophile Nucleophile (X⁻) Nucleophile->Protonated

Caption: Acid-catalyzed ether cleavage workflow.

Q4: I'm using a strong base like NaOH or KOH and seeing a new major product. The ether linkage should be stable. What's the cause?

Answer: You are correct that ether linkages are generally very stable under basic conditions. The point of instability here is the 2-bromopyridine moiety. The bromine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) by hydroxide ions (OH⁻).

This reaction displaces the bromide ion and results in the formation of 2-hydroxy-3-((tetrahydrofuran-3-yl)oxy)pyridine . This product exists in equilibrium with its tautomeric form, 3-((tetrahydrofuran-3-yl)oxy)pyridin-2(1H)-one . This pyridone is often the thermodynamically favored isomer. The hydrolysis of 2-halopyridines to their corresponding 2-pyridones is a well-documented transformation.[5]

Base_Hydrolysis Start 2-Bromo-3-((THF-3-yl)oxy)pyridine Intermediate Meisenheimer-like Intermediate Start->Intermediate Product 3-((THF-3-yl)oxy)pyridin-2(1H)-one Intermediate->Product 2. Loss of Bromide LeavingGroup Br⁻ Intermediate->LeavingGroup Base Base (OH⁻) Base->Start 1. Nucleophilic Attack

Caption: Base-catalyzed nucleophilic aromatic substitution.

Q5: What is the recommended stability profile for this compound?

Answer: Based on fundamental chemical principles, we can summarize the expected stability as follows. Experimental validation via a forced degradation study is always recommended.

ConditionReagent ExampleTemperatureStabilityPrimary Degradation PathwayKey Degradant(s)
Strongly Acidic 1 M HCl, 1 M H₂SO₄Elevated (e.g., 60-80 °C)Low Ether Cleavage2-Bromo-3-hydroxypyridine
Weakly Acidic pH 4-6 BufferAmbient / ElevatedModerate to High Minimal degradation expected-
Neutral pH 7 Buffer, WaterAmbient / ElevatedHigh Generally stable-
Weakly Basic pH 8-10 BufferAmbient / ElevatedModerate to High Minimal degradation expected-
Strongly Basic 1 M NaOH, 1 M KOHAmbient / ElevatedLow to Moderate SNAr3-((THF-3-yl)oxy)pyridin-2(1H)-one
Oxidative 3-10% H₂O₂AmbientModerate N-Oxidation, Ring OxidationPyridine N-oxide derivatives
Photolytic UV/Vis Light (ICH Q1B)AmbientModerate C-Br bond cleavage (radical)Debrominated species
Q6: How should I set up a forced degradation study to confirm these pathways?

Answer: A forced degradation or stress testing study is essential to experimentally identify degradation products and establish the stability of your molecule.[6] Here is a standard protocol.

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation:

    • Prepare a stock solution of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions Setup:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of purified water.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂).

    • Thermal Degradation: Store the stock solution in a sealed vial at a high temperature (e.g., 80 °C).

    • Control Sample: Keep 1 mL of stock solution mixed with 1 mL of the initial solvent at 4 °C in the dark.

  • Incubation:

    • Place all samples (except the control) in a controlled environment (e.g., water bath) at a set temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours). Protect the oxidative sample from light.

  • Sample Quenching and Analysis:

    • At each time point, withdraw an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples (e.g., add an equivalent amount of 1 M NaOH to the acid sample and 1 M HCl to the base sample).

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples, including the control, by a stability-indicating analytical method, typically Reverse-Phase HPLC with UV or MS detection.[7][8]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of the parent compound.

    • Identify and quantify any new peaks (degradation products).

    • If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradants to help elucidate their structures.

Caption: Workflow for a forced degradation study.

References

  • Butin, A. V., & Abaev, V. T. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 29(18), 4418. [Link]

  • Craig, L. C. (1933). 2-bromopyridine. Organic Syntheses, 13, 20. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Homework.Study.com. (n.d.). While ethers like diethyl ether and tetrahydrofuran are typically resistant to the effects of dilute acids... [Link]

  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(10), 934-940. [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • Saste, G., et al. (2016). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

Sources

Technical Support Center: Ether Cleavage of the Tetrahydrofuran Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the ether cleavage of the tetrahydrofuran (THF) moiety. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this common but often stubborn transformation. Here, we move beyond simple protocols to explore the underlying chemical principles, helping you diagnose issues and rationally design solutions for your specific system.

Section 1: Fundamental Concepts & Initial Considerations

This section addresses the foundational knowledge required to understand and plan a successful THF cleavage reaction.

Question: What is the general mechanism for the acid-catalyzed cleavage of THF?

Answer: The cleavage of tetrahydrofuran, a cyclic ether, with strong acids is a classic example of nucleophilic substitution. Due to the stability of the ether linkage, the oxygen must first be activated.[1] The reaction typically proceeds via an SN2 mechanism, especially with strong nucleophilic acids like hydroiodic acid (HI) or hydrobromic acid (HBr).[2][3]

The process can be broken down into two key steps:

  • Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, transforming the alkoxy group into a good leaving group (an alcohol).[4][5] This step is a rapid equilibrium that lies to the side of the unprotonated ether, which is why forcing conditions like heat are often necessary.[1][2]

  • Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (e.g., I⁻ or Br⁻), attacks one of the α-carbons adjacent to the protonated oxygen.[2][3] This attack occurs from the backside, leading to the opening of the THF ring and the formation of a halo-alcohol.

If an excess of the acid is used, the alcohol group of the initial product can be subsequently converted into a second alkyl halide.[2][4][5]

THF_Cleavage_Mechanism THF THF Protonated_THF Protonated THF THF->Protonated_THF + H⁺ H_X H-X X_neg X⁻ H_X->X_neg Protonated_THF_2 Protonated THF X_neg_2 X⁻ Product 4-Halobutanol Protonated_THF_2->Product X_neg_2->Product

Caption: SN2 mechanism for acid-catalyzed THF ring-opening.

Question: My substrate contains sensitive functional groups. What are my options for cleaving a THF ring?

Answer: This is a critical consideration, as the "forcing conditions" (strong acid and heat) required for classic THF cleavage can be destructive to many molecules.[2][3] Your choice of reagent is a trade-off between reactivity and selectivity.

Table 1: Comparison of Common Reagents for THF Ether Cleavage

Reagent SystemTypical ConditionsAdvantagesDisadvantages & Causality
HI or HBr Concentrated acid, often with heat (reflux)Potent and effective for unreactive ethers.Low Selectivity: The harsh, strongly acidic conditions can cleave other acid-labile protecting groups (e.g., Boc, acetals) and may cause undesired side reactions like elimination or rearrangement.[2][5]
BBr₃ or BCl₃ Anhydrous CH₂Cl₂, often at low temp (-78 °C to RT)Highly effective, often works at lower temperatures than HBr/HI.Extreme Moisture Sensitivity: Boron trihalides react violently with water. The reaction must be performed under strictly inert conditions. They are also strong Lewis acids that can coordinate to other functional groups.
Lewis Acids + Nucleophile Varies (e.g., AlCl₃, FeCl₃ with AcCl or NaI)Can be tuned for milder conditions. The Lewis acid activates the ether, allowing a separate, potentially softer nucleophile to attack.[6]Stoichiometric Requirement: Often requires stoichiometric or excess Lewis acid, which can complicate workup. The choice of Lewis acid and nucleophile is substrate-dependent.
Frustrated Lewis Pairs (FLPs) Anhydrous, non-protic solvent, often RTCan operate under very mild, neutral conditions. The FLP activates THF without protonation, enabling ring-opening.[7][8]Specialized Reagents: FLPs are specialized, often air-sensitive reagents that may not be commercially available and require synthesis. Their reactivity is highly specific.[7]

For substrates with sensitive groups, starting with a Lewis acid-based system is a logical first step. If that fails or proves too harsh, exploring specialized reagents like FLPs may be necessary.

Section 2: Common Problems & Troubleshooting

This section provides direct answers to common experimental failures.

Question: I've set up my reaction with HBr, and after several hours of reflux, my starting material is unchanged. What's going wrong?

Answer: This is a common issue indicating insufficient activation of the ether. Several factors could be at play:

  • Acid Concentration/Purity: The concentration of aqueous HBr is critical. Commercially available 48% HBr is standard. If your acid is old or has been exposed to air, its effective concentration may have decreased. Furthermore, ethers are relatively non-basic, so the equilibrium for protonation may not be favorable enough without a sufficiently high concentration of strong acid.[1]

  • Temperature: While reflux is a common condition, some substituted or sterically hindered THF moieties may require higher temperatures than the boiling point of your solvent allows. Ensure your reaction is reaching and maintaining the target temperature.

  • Insufficient Activation: The THF ring is inherently stable. For particularly robust substrates, HBr may simply not be a strong enough acid/nucleophile combination.

Troubleshooting Workflow:

Troubleshooting_No_Reaction start Reaction Stalled (No Conversion) check_reagents Verify Reagent Quality (Fresh HBr/HI, Anhydrous Solvent) start->check_reagents increase_temp Increase Reaction Temperature (Ensure efficient reflux) check_reagents->increase_temp Reagents OK result_ok Reaction Proceeds check_reagents->result_ok Problem Solved stronger_acid Switch to a Stronger Reagent System (e.g., BBr₃ or HI) increase_temp->stronger_acid Still Stalled increase_temp->result_ok Problem Solved stronger_acid->result_ok Problem Solved result_fail Still No Reaction stronger_acid->result_fail Consult Specialist

Caption: Decision workflow for a stalled THF cleavage reaction.

Recommendation: Before resorting to harsher reagents, consider using HI, which is both a stronger acid and a better nucleophile than HBr.[1] A combination of KI and phosphoric acid can generate HI in situ, which is often more convenient.[2][3]

Question: My reaction is working, but I'm getting a complex mixture of byproducts. How can I improve the selectivity?

Answer: Byproduct formation is often a direct consequence of the harsh reaction conditions required for THF cleavage. The likely culprits are carbocations.

  • Causality of Byproducts: When the reaction proceeds even partially through an SN1-like mechanism (e.g., on a sterically hindered or electronically stabilized carbon), a carbocation intermediate is formed. This intermediate can be trapped by other nucleophiles in the mixture, or it can undergo rearrangement or elimination, leading to a host of undesired products. Furthermore, the strongly acidic conditions can degrade other parts of your molecule.[4]

  • The Role of Scavengers: In many acid-mediated reactions, particularly in peptide chemistry where acid-labile protecting groups release carbocations, "scavengers" are used.[9] These are nucleophilic species added to the reaction mixture to trap reactive electrophiles (like carbocations) before they can react with your desired product.

Table 2: Potential Scavengers for Suppressing Side Reactions

ScavengerMechanism of ActionUse Case
Triisopropylsilane (TIS) Hydride donor; reduces carbocations.Excellent for trapping t-butyl cations released from Boc or t-Bu protecting groups.[10]
Thioanisole Aromatic nucleophile; traps carbocations via electrophilic aromatic substitution.Effective for scavenging benzyl-type cations.
Water Weak nucleophile; can trap carbocations to form alcohols.Often a component of cleavage cocktails, but can lead to hydration byproducts.[10]
Phenol Aromatic nucleophile; similar to thioanisole.Commonly used in cleavage cocktails to protect sensitive residues like tryptophan.[10]

Recommendation:

  • Lower the Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will disfavor high-energy side reactions.

  • Add a Scavenger: Introduce a scavenger like triisopropylsilane (TIS, ~5% v/v) to your reaction mixture. It can reduce carbocation intermediates as they form, preventing downstream side reactions.

Section 3: Experimental Protocols & Data Analysis

Question: How can I monitor the progress of my THF cleavage reaction effectively?

Answer: Monitoring the reaction is crucial to avoid over-running it, which can lead to byproduct formation, or stopping it prematurely. Thin-Layer Chromatography (TLC) is the most common and accessible method.

Protocol 1: Reaction Monitoring by TLC

  • Prepare the TLC Plate: Use a standard silica gel plate. Draw a light pencil line ~1 cm from the bottom.

  • Spotting:

    • On the left, spot a dilute solution of your starting material (SM).

    • In the middle, carefully take a micro-sample from the reaction mixture using a glass capillary. Quench it immediately in a small vial containing a basic solution (e.g., saturated NaHCO₃) and a water-immiscible organic solvent (e.g., ethyl acetate). Mix well, and spot the organic layer. This is your reaction (Rxn) spot.

    • On the right, co-spot the starting material and the reaction mixture on the same point. This helps confirm the identity of the SM spot in the reaction lane.

  • Elution: Choose an appropriate solvent system (eluent) that gives your starting material an Rf value of ~0.4-0.5. A common starting point is a mixture of hexane and ethyl acetate. Place the plate in a chamber saturated with the eluent.

  • Visualization: After the solvent front reaches the top, remove the plate and dry it. Visualize the spots under a UV lamp (if your compounds are UV-active). Then, stain the plate using a suitable stain, such as potassium permanganate (KMnO₄), which is excellent for visualizing alcohols—the likely product of a successful cleavage.

  • Interpretation: As the reaction proceeds, you should see the spot corresponding to your starting material diminish in intensity, while a new, typically more polar (lower Rf) spot corresponding to your halo-alcohol product appears and intensifies. The reaction is complete when the starting material spot is no longer visible in the reaction lane.

Question: Can you provide a general starting protocol for a Lewis acid-mediated THF cleavage?

Answer: The following protocol is a robust starting point for using boron tribromide (BBr₃), a powerful reagent for ether cleavage.

!!! SAFETY WARNING !!! Boron tribromide is highly corrosive and reacts violently with water. This procedure must be performed in a certified fume hood under a strictly anhydrous, inert atmosphere (e.g., Nitrogen or Argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 2: BBr₃-Mediated Cleavage of a THF Moiety

  • System Preparation:

    • Thoroughly flame-dry or oven-dry all glassware (round-bottom flask, dropping funnel, condenser).

    • Assemble the glassware while hot under a positive pressure of inert gas. Maintain the inert atmosphere throughout the experiment.

  • Reaction Setup:

    • Dissolve your THF-containing substrate (1.0 eq) in anhydrous dichloromethane (DCM). The concentration should be approximately 0.1 M.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition:

    • BBr₃ is often supplied as a 1.0 M solution in DCM. Using a dry, inert-gas-flushed syringe, slowly add BBr₃ (1.1-1.5 eq) dropwise to the stirred solution of your substrate over 15-30 minutes. A color change is often observed.

  • Reaction:

    • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour.

    • Monitor the reaction by TLC (see Protocol 1). If the reaction is sluggish, allow the bath to slowly warm to 0 °C or even room temperature.

  • Quenching:

    • Once the reaction is complete, cool the mixture back down to 0 °C.

    • EXTREME CAUTION: Slowly and carefully quench the reaction by adding methanol dropwise. The quench is highly exothermic. This will neutralize the excess BBr₃.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can then be purified by flash column chromatography on silica gel.

References

  • James Ashenhurst. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • James Ashenhurst. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [Link]

  • Wang, Y. L., et al. (2022). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. National Center for Biotechnology Information. [Link]

  • Zhang, Y., et al. (2023). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. [Link]

  • Farrell, K. L., et al. (2012). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. ResearchGate. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails. [Link]

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Validation & Comparative

A Senior Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process, providing unparalleled insight into molecular architecture.[1][2] This guide presents an in-depth analysis of the ¹H and ¹³C NMR spectra for the compound 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine .

Given the absence of publicly available, experimentally verified spectra for this specific molecule, this document serves as a predictive guide. By dissecting the molecule into its constituent fragments—a 2-bromopyridine core and a tetrahydrofuran-3-yl (THF) ether substituent—we can apply established chemical shift principles and coupling constant patterns to forecast a detailed spectral map. This predictive approach is an essential skill for researchers, enabling them to anticipate spectral features, confirm synthesis outcomes, and identify impurities.

Predicted Spectral Analysis

The structure and numbering scheme for the target molecule are shown below. This convention will be used for all subsequent spectral assignments.

Chemical structure of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine with atom numbering
¹H NMR Spectroscopy: A Tale of Two Moieties

The ¹H NMR spectrum is predicted to be distinctly divided into two regions: the downfield aromatic region corresponding to the pyridine ring protons and the upfield aliphatic region for the protons of the THF ring.[3]

Aromatic Region (Pyridine Protons):

The pyridine ring contains three protons (H-4, H-5, and H-6). Their chemical shifts are dictated by the electronic effects of the nitrogen atom, the electron-withdrawing bromine atom, and the electron-donating alkoxy group.

  • H-6: This proton is ortho to the ring nitrogen, which exerts a strong deshielding effect. It is expected to be the most downfield of the three aromatic protons. It will appear as a doublet of doublets (dd) due to coupling with H-5 (ortho coupling) and H-4 (meta coupling).

  • H-4: Positioned ortho to the electron-donating oxygen and para to the bromine, this proton will be moderately deshielded. It will also appear as a doublet of doublets (dd) from coupling to H-5 (ortho) and H-6 (meta).

  • H-5: This proton is expected to be the most upfield in the aromatic region. It will present as a doublet of doublets (dd) due to two distinct ortho couplings to H-4 and H-6.

Aliphatic Region (Tetrahydrofuran Protons):

The THF moiety introduces significant complexity. The presence of a chiral center at C-3' renders the geminal protons on C-2' (H-2'a, H-2'b) and C-4' (H-4'a, H-4'b) diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.

  • H-3': This methine proton is directly attached to the carbon bearing the ether oxygen, causing it to be the most deshielded proton in the aliphatic set. It will appear as a multiplet (m) due to coupling with the four neighboring protons on C-2' and C-4'.

  • H-2', H-4', H-5': These methylene protons will appear as complex, overlapping multiplets in the upfield region. The diastereotopic protons on C-2' and C-4' will exhibit both geminal and vicinal couplings, further complicating the signal pattern. Protons on C-5', being adjacent to the THF ring oxygen, will also be deshielded relative to a simple alkane.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants (CDCl₃, 400 MHz)

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-67.95 - 8.10dd³J(H6-H5) ≈ 4.5, ⁴J(H6-H4) ≈ 1.5
H-47.20 - 7.35dd³J(H4-H5) ≈ 8.0, ⁴J(H4-H6) ≈ 1.5
H-57.05 - 7.15dd³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 4.5
H-3'4.90 - 5.10m-
H-5'a, H-5'b3.90 - 4.10m-
H-2'a, H-2'b3.80 - 4.00m-
H-4'a, H-4'b2.10 - 2.30m-

Note: These are estimated values based on typical ranges for similar functional groups.[4][5] Actual experimental values may vary.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are largely influenced by hybridization and the electronegativity of attached atoms.[6]

  • Pyridine Carbons (C-2 to C-6):

    • C-3: Directly bonded to the electronegative ether oxygen, this carbon will be the most deshielded in the aromatic region.

    • C-2: Attached to bromine, this carbon will also be significantly deshielded, though the direct effect of bromine on ¹³C shifts can be complex.

    • C-6 & C-4: These carbons, ortho and para to the nitrogen respectively, are deshielded.[7]

    • C-5: This carbon is predicted to be the most shielded of the pyridine carbons.

  • Tetrahydrofuran Carbons (C-2' to C-5'):

    • C-3': Bonded to the ether oxygen, this carbon will be the most deshielded of the aliphatic carbons, typically appearing in the 70-80 ppm range.[6]

    • C-5' & C-2': These carbons are adjacent to the THF ring oxygen and will be deshielded compared to a standard alkane carbon.

    • C-4': This carbon is the most shielded, exhibiting a chemical shift typical for a saturated alkane.

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Carbon AssignmentPredicted δ (ppm)Rationale
C-3155 - 160Attached to ether oxygen (deshielded)
C-6145 - 150Alpha to pyridine nitrogen
C-4123 - 128Gamma to pyridine nitrogen
C-5118 - 122Shielded aromatic carbon
C-2110 - 115Attached to bromine
C-3'78 - 83CH-O ether linkage
C-5'68 - 72CH₂-O ether linkage
C-2'65 - 70CH₂-O ether linkage
C-4'32 - 37Aliphatic CH₂

Note: Values are estimated based on substituent effects and data for analogous structures.[8][9] DEPT-135 experiments would be invaluable to confirm the assignments of CH and CH₂ groups.

Comparative Analysis: The Impact of the THF Substituent

To appreciate the unique spectral signature of the tetrahydrofuran-3-yl group, it is useful to compare it with a simpler analogue, such as 2-Bromo-3-methoxypyridine.

Feature2-Bromo-3-((tetrahydrofuran-3-yl )oxy)pyridine2-Bromo-3-methoxy pyridine
¹H Aliphatic Signals 4 complex multiplets (8H total)1 sharp singlet (3H)
¹³C Aliphatic Signals 4 signals1 signal
Chirality Yes (at C-3')No
Diastereotopicity Yes (protons on C-2' and C-4')No

The comparison clearly shows that the THF moiety introduces significant complexity and a wealth of structural information, particularly in the ¹H NMR spectrum, due to its chiral center and the resulting diastereotopicity of neighboring protons. The simple methoxy group, by contrast, provides only a single, uncoupled singlet.

Standard Operating Procedure for NMR Data Acquisition

Trustworthy and reproducible data begins with meticulous sample preparation and standardized acquisition parameters.[10]

1. Sample Preparation:

  • Accurately weigh 10-15 mg of the analyte for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, dry vial.[11]
  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.[12]
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
  • Vortex the sample until the analyte is fully dissolved.
  • Transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette.
  • Cap the NMR tube securely.

2. NMR Spectrometer Setup & Acquisition:

  • Insert the sample into the spectrometer's autosampler or manually into the magnet.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp lines and accurate coupling information.
  • For ¹H NMR:
  • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
  • Use a 30° or 45° pulse angle.
  • Set the relaxation delay (D1) to at least 1-2 seconds.
  • Acquire 8 to 16 scans for a sufficient signal-to-noise ratio.
  • For ¹³C NMR:
  • Use a standard proton-decoupled pulse program.
  • Set the spectral width to cover 0-220 ppm.
  • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Data Interpretation Workflow

The logical process of moving from raw experimental data to a confirmed structure is crucial. This workflow ensures that all spectral information is systematically considered.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis cluster_3 Structure Confirmation A Sample Preparation B 1H & 13C NMR Acquisition A->B C Fourier Transform (FID -> Spectrum) B->C D Phase & Baseline Correction C->D E Chemical Shift Analysis D->E F Integration (Proton Ratios) E->F G Coupling Constant (J) Analysis F->G H 2D NMR (COSY, HSQC) (If acquired) G->H I Assign Signals to Atoms H->I J Compare with Predictions I->J K Final Structure Validation J->K

Caption: Workflow for NMR-based structure elucidation.

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by comparing the target with simpler analogues, researchers can confidently interpret experimental data to confirm the synthesis of this and structurally related molecules. The provided protocols for sample preparation and data acquisition represent best practices that ensure the integrity and quality of the final spectral data.

References

  • Gable, K. (2022). ¹³C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Gable, K. (2022). ¹H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper where 2-Bromopyridine NMR is discussed]. Retrieved from RSC Publishing.
  • Kleinmaier, R., et al. (2013). Solvent effects on 15N NMR coordination shifts. Magnetic Resonance in Chemistry: MRC. Sourced via Semantic Scholar.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Cuncha, M., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). Magnetic Resonance in Chemistry. PubMed.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3,5-difluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Claramunt, R. M., et al. (2000). ¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules. MDPI.
  • ResearchGate. (n.d.). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • chemmunicate ! (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • NMR Sample Preparation Guidelines. (n.d.).
  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • ResearchGate. (n.d.). ¹H NMR spectrum for compound 3 in pyridine-d5. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). (Br) Bromine NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample preparation.
  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values. Retrieved from [Link]

  • ResearchGate. (n.d.). Roles of the Ether Oxygen in Hydration of Tetrahydrofuran Studied by IR, NMR, and DFT Calculation Methods. Retrieved from [Link]

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A Comparative Crystallographic Guide to 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives are integral to a vast array of biologically active compounds.[1] This guide delves into the structural intricacies of a specific class of these derivatives: 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridines. While a definitive crystal structure for the parent compound, 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, is not publicly available in the Cambridge Structural Database (CSD) as of the latest search, this guide provides a comprehensive comparative analysis based on the crystallographic data of closely related analogues.[2] By examining the constituent moieties—the 2-bromopyridine core and the 3-substituted tetrahydrofuran ring—we can extrapolate and predict the key structural features that will govern the solid-state conformation and intermolecular interactions of this class of molecules.

This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of these and similar compounds, offering insights into potential crystal packing motifs, conformational preferences, and the influence of substituents on the overall molecular architecture. Such understanding is critical for structure-activity relationship (SAR) studies and the rational design of new chemical entities.

I. Predicted Molecular Conformation and Intermolecular Interactions

The overall conformation of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine will be dictated by the interplay of several factors: the planarity of the pyridine ring, the puckering of the tetrahydrofuran ring, and the rotational freedom around the C-O-C ether linkage.

A. The 2-Bromopyridine Moiety:

The 2-bromopyridine fragment is expected to be essentially planar. The bromine atom, being a large and polarizable substituent, will significantly influence the electronic distribution within the pyridine ring and play a crucial role in directing intermolecular interactions within the crystal lattice. In the absence of strong hydrogen bond donors, halogen bonding (Br···N or Br···O interactions) and π-π stacking are anticipated to be dominant forces in the crystal packing. For instance, in the crystal structure of 3-bromopyridine N-oxide, a herringbone pattern is observed, with Br···Br intermolecular distances of 4.0408 (16) Å.[3]

B. The Tetrahydrofuran (THF) Moiety:

The tetrahydrofuran ring is not planar and adopts a puckered conformation to relieve ring strain. The two most common conformations are the envelope (Cs symmetry) and the twist (C2 symmetry).[4] The energy barrier between these conformations is low, leading to a dynamic equilibrium in solution. In the solid state, the ring is "frozen" into one of these low-energy conformations. The specific conformation adopted by the 3-oxy-substituted THF in our target molecule will be influenced by the steric bulk of the pyridine ring and the potential for intramolecular interactions. Computational modeling, such as Density Functional Theory (DFT), can be a powerful tool to predict the most stable conformer.[5]

C. The Ether Linkage:

The C(pyridine)-O-C(THF) linkage provides rotational flexibility. The dihedral angle defined by these atoms will be a key determinant of the overall molecular shape. Crystal packing forces will favor a conformation that allows for efficient space filling and maximizes favorable intermolecular interactions.

II. Comparative Crystallographic Data

To provide a quantitative basis for our predictions, we will compare the expected bond lengths and angles of our target molecule with those observed in structurally related compounds that have been characterized by X-ray crystallography.

Table 1: Comparison of Key Bond Lengths (Å)

BondExpected in Target Molecule2-Bromopyridine[6]3-Bromo-2-hydroxypyridine[1]Substituted Tetrahydrofuran[7]
C-Br~1.891.8981.884-
C-N (pyridine)~1.341.3351.354-
C-O (ether)~1.37 (pyridine), ~1.43 (THF)-1.3621.425

Table 2: Comparison of Key Bond Angles (°)

AngleExpected in Target Molecule2-Bromopyridine[6]3-Bromo-2-hydroxypyridine[1]Substituted Tetrahydrofuran[7]
C-C-Br~120121.3119.8-
C-N-C~117117.2118.1-
C-O-C~118--112.1

Note: The values for the target molecule are predictive and based on the analysis of related structures. The data for related compounds are sourced from their respective crystallographic information files.

III. Experimental Protocol: Single-Crystal X-ray Diffraction

For researchers who successfully synthesize and crystallize derivatives of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, the following is a generalized, yet comprehensive, protocol for single-crystal X-ray diffraction analysis.

A. Crystal Growth:

Slow evaporation of a saturated solution is a common and effective method for growing high-quality single crystals. A suitable solvent system would likely be a mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poorer solvent (e.g., hexane, heptane).

B. Data Collection:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer: Data is collected on a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

  • Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations. Software is used to determine the optimal data collection strategy to ensure high completeness and redundancy.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

C. Structure Solution and Refinement:

  • Space Group Determination: The unit cell parameters and space group are determined from the diffraction data.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and anisotropic displacement parameters are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

X_ray_Crystallography_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF file)

Caption: Workflow for Single-Crystal X-ray Diffraction.

IV. Synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine Derivatives

The synthesis of the title compound and its derivatives would likely proceed via a nucleophilic aromatic substitution or a Williamson ether synthesis. A plausible synthetic route is outlined below.

Synthesis_Workflow Reactant1 2,3-Dibromopyridine Reaction Reaction Mixture Reactant1->Reaction Reactant2 Tetrahydrofuran-3-ol Reactant2->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, THF) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine Purification->Product

Caption: Plausible Synthetic Route.

This proposed synthesis involves the reaction of 2,3-dibromopyridine with tetrahydrofuran-3-ol in the presence of a suitable base. The regioselectivity of the reaction, favoring substitution at the 3-position, is a critical consideration. Alternative routes, such as those involving copper-catalyzed coupling reactions, could also be explored.[8]

V. Conclusion

While the definitive crystal structure of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine remains to be determined, a comprehensive analysis of its constituent fragments and related compounds provides valuable insights into its likely solid-state properties. This comparative guide serves as a foundational resource for researchers working with this and similar classes of compounds, offering a framework for understanding their structural chemistry and guiding future synthetic and crystallographic efforts. The interplay of the brominated pyridine and substituted tetrahydrofuran moieties suggests a rich and complex structural landscape, with opportunities for crystal engineering through the modulation of intermolecular interactions.

VI. References

  • Crystal structure of 3-bromo-pyridine N-oxide. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o869–o870. [Link]

  • Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. (2023). Molecules, 28(5), 2217. [Link]

  • Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. (2022). Molecules, 27(23), 8527. [Link]

  • Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. (2022). ResearchGate. [Link]

  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. (2011). Journal of Medicinal Chemistry, 54(15), 5456–5466. [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2018). ChemistrySelect, 3(32), 9239-9247. [Link]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (2022). Molecules, 27(19), 6296. [Link]

  • Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. (2023). Molecules, 28(6), 2634. [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

  • Acetylenic Substituent: Influence on the Structure, Electrochemical, Photophysical, and Thermal Properties of Rhenium(I) and Platinum(II) Complexes. (2021). International Journal of Molecular Sciences, 22(4), 1801. [Link]

  • X-ray crystal structure of BODIPY derivative 3. (2017). ResearchGate. [Link]

  • The Cambridge Structural Database. (2016). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]

  • The crystal structure of 4–bromo-3,5-dinitropyrazole. (2024). Zeitschrift für Kristallographie - New Crystal Structures, 240(2), 213-214. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). Molecules, 27(19), 6598. [Link]

  • Conformational Analysis of Medium Rings. (2003). Macmillan Group Meeting. [Link]

  • Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][3][9][10]triazines. (2022). International Journal of Molecular Sciences, 23(24), 16183. [Link]

  • 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. PubChem. [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2018). IUCrData, 3(10), x181439. [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • 2-bromo-3-(difluoromethyl)pyridine (C6H4BrF2N). PubChemLite. [Link]

  • 2-Bromopyridine. PubChem. [Link]

  • 2-Amino-5-bromo-3-hydroxypyridine. PubChem. [Link]

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A Comparative Guide to the Reactivity of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine and its 2-Chloro Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Pyridine rings, in particular, are prevalent motifs in a vast array of pharmaceuticals. The ability to selectively introduce molecular complexity to these structures is paramount. This guide provides an in-depth technical comparison of the reactivity of two key synthetic intermediates: 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine and its corresponding 2-chloro analog.

These compounds serve as versatile building blocks, with the halogen at the 2-position acting as a linchpin for a variety of transformations. The choice between the bromo and chloro derivative can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This guide will delve into the fundamental principles governing their reactivity in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). By understanding the inherent electronic and steric differences, researchers can make more informed decisions in their synthetic endeavors.

Synthesis of the Core Scaffolds

The synthesis of the title compounds typically begins with the corresponding 2-halo-3-hydroxypyridine. These precursors can be prepared through various methods, including the diazotization of 2-amino-3-hydroxypyridine in the presence of the appropriate halide source.[1][2] Another route to 2-chloro-3-hydroxypyridine involves the direct chlorination of 3-hydroxypyridine.[3][4]

Once the 2-halo-3-hydroxypyridine is obtained, the tetrahydrofuran-3-yloxy moiety is introduced via a Williamson ether synthesis.[5][6][7][8] This involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then displaces a leaving group on a tetrahydrofuran-3-yl electrophile (e.g., tetrahydrofuran-3-yl tosylate or mesylate).

G cluster_synthesis Synthetic Pathway A 2-Halo-3-hydroxypyridine I1 Alkoxide formation A->I1 B Base (e.g., NaH) B->I1 C Tetrahydrofuran-3-yl-LG (LG = OTs, OMs) I2 SN2 Reaction (Williamson Ether Synthesis) C->I2 D 2-Halo-3-((tetrahydrofuran-3-yl)oxy)pyridine I1->I2 I2->D

Caption: General workflow for the synthesis of the title compounds.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[9][10] In these reactions, the reactivity of the halide is a critical factor, with the generally accepted trend being I > Br > Cl.[11]

This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The C-Br bond is weaker than the C-Cl bond, making the oxidative addition of the aryl halide to the palladium(0) catalyst—often the rate-determining step—more facile for the bromo derivative.[12]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.[9]

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 ArPdXL2 Ar-Pd(II)(X)L2 Pd0->ArPdXL2 Oxidative Addition ArX Ar-X (2-Halo-3-alkoxypyridine) ArPdRL2 Ar-Pd(II)(R)L2 ArPdXL2->ArPdRL2 Transmetalation Base Base BoronicAcid R-B(OR')2 ArPdRL2->Pd0 Reductive Elimination Product Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Comparative Reactivity:

  • 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine: This compound is expected to be significantly more reactive in Suzuki-Miyaura couplings. Reactions can often be carried out under milder conditions (lower temperatures, shorter reaction times) and with a broader range of palladium catalysts and ligands. Standard catalyst systems like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective.

  • 2-Chloro-3-((tetrahydrofuran-3-yl)oxy)pyridine: The chloro analog is less reactive and typically requires more forcing conditions to achieve comparable yields. This often necessitates the use of more specialized and electron-rich ligands, such as biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which enhance the rate of oxidative addition. Higher temperatures and longer reaction times are also common.

Feature2-Bromo Analog2-Chloro Analog
Reactivity HighModerate to Low
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ with bulky phosphine ligands
Reaction Temp. Room temp. to 80 °C80 °C to 120 °C
Reaction Time Generally shorterGenerally longer
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[10] Similar to the Suzuki coupling, the reactivity is largely dependent on the ease of oxidative addition.

Comparative Reactivity:

  • 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine: The bromo derivative is the more reactive substrate, allowing for amination with a wider variety of amines under relatively mild conditions.

  • 2-Chloro-3-((tetrahydrofuran-3-yl)oxy)pyridine: The chloro analog is more challenging to aminate and often requires a carefully selected catalyst system, typically involving a bulky, electron-rich phosphine ligand to facilitate the oxidative addition of the C-Cl bond.[13][14]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling reactions, the reactivity trend in SNAr reactions of 2-halopyridines can be less straightforward. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[11] The rate of this reaction is influenced by both the ability of the pyridine ring to stabilize the negative charge and the leaving group ability of the halide.

G cluster_snar SNAr Mechanism Start 2-Halopyridine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition Nuc Nucleophile (Nu⁻) Product 2-Substituted Pyridine Intermediate->Product Elimination LeavingGroup Halide (X⁻)

Caption: General mechanism for nucleophilic aromatic substitution.

The electron-withdrawing nature of the pyridine nitrogen activates the 2-position towards nucleophilic attack.[15] While bromide is a better leaving group than chloride in many contexts, in SNAr reactions, the C-F bond is often the most labile due to the high electronegativity of fluorine, which strongly activates the carbon for nucleophilic attack. Between bromine and chlorine, the differences in reactivity can be less pronounced and highly dependent on the nucleophile and reaction conditions.[16] For many nucleophiles, the rate-determining step is the initial attack, making the electronic activation of the ring more critical than the leaving group's ability.

Comparative Reactivity:

  • 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine vs. 2-Chloro Analog: For SNAr reactions, the reactivity difference between the bromo and chloro analogs is expected to be smaller than in cross-coupling reactions. Both compounds are activated towards nucleophilic attack at the 2-position. While the bromo derivative may exhibit slightly faster reaction rates due to the better leaving group ability of bromide, the chloro analog is often a viable and more cost-effective substrate. Reaction conditions, such as the choice of solvent and temperature, will play a significant role in determining the reaction efficiency for both substrates.[17]

Experimental Protocols

The following are representative, general protocols for key transformations. Optimization for specific substrates is highly recommended.

Representative Protocol: Suzuki-Miyaura Coupling of the 2-Bromo Analog
  • To a reaction vessel, add 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water).

  • The reaction mixture is heated to 80 °C and stirred until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Representative Protocol: Buchwald-Hartwig Amination of the 2-Chloro Analog
  • To a reaction vessel, add Pd₂(dba)₃ (0.02 equiv.) and a suitable bulky phosphine ligand (e.g., XPhos, 0.08 equiv.).

  • Add a strong base (e.g., NaOt-Bu, 1.4 equiv.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas.

  • Add a solution of 2-Chloro-3-((tetrahydrofuran-3-yl)oxy)pyridine (1.0 equiv.) and the desired amine (1.2 equiv.) in an anhydrous, degassed solvent (e.g., toluene).

  • The reaction mixture is heated to 100-110 °C and stirred until completion.

  • After cooling, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The product is purified by column chromatography.

Conclusion

The choice between 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine and its 2-chloro analog is a strategic decision based on the desired chemical transformation. For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, the bromo derivative offers superior reactivity, often leading to higher yields under milder conditions. However, the development of advanced catalyst systems has made the more economical chloro-analog a viable option, particularly for large-scale synthesis. In nucleophilic aromatic substitution reactions, the reactivity difference is less pronounced, and the choice of substrate may be guided by factors such as cost and availability. A thorough understanding of the underlying mechanistic principles is crucial for the successful application of these versatile building blocks in the synthesis of complex molecular targets.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. ([Link])

  • Organic Syntheses. 2-Bromopyridine. Org. Synth.1949 , 29, 18. ([Link])

  • Google Patents.
  • Google Patents. Process for the preparation of 2-chloro-3-hydroxy pyridine. EP0939079B1. ()
  • Master Organic Chemistry. Williamson Ether Synthesis. ([Link])

  • Chemistry LibreTexts. Williamson Ether Synthesis. ([Link])

  • Wikipedia. Nucleophilic aromatic substitution. ([Link])

  • YouTube. Nucleophilic Aromatic Substitution of Heteroarenes. ([Link])

  • Canadian Journal of Chemistry. Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-(aminoethylsulfanyl)pyridine derivatives. 2007 , 85, 563-568. ([Link])

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. ([Link])

  • ChemRxiv. We report on the application of the [Pd(cinnamyl)Cl]2/Mor-DalPhos catalyst system in the Buchwald–Hartwig amination of (hetero)aryl chlorides... ([Link])

  • Wikipedia. Buchwald–Hartwig amination. ([Link])

  • Wikipedia. Suzuki reaction. ([Link])

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. ([Link])

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. ([Link])

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical scaffolds is the cornerstone of innovation. The 2-bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine core represents a promising, yet underexplored, scaffold. This guide provides a comprehensive comparative analysis of its potential structure-activity relationships (SAR), drawing upon established principles from related chemical series to inform future drug discovery efforts. While direct, extensive SAR studies on this specific analog series are not yet prevalent in published literature, we can construct a robust predictive framework by examining the SAR of its constituent parts: the 2-halopyridine system, the 3-alkoxy-pyridine moiety, and the tetrahydrofuran (THF) ring.

This guide is structured to provide a logical progression from the foundational chemistry of the scaffold to its potential biological applications, supported by detailed experimental protocols and illustrative diagrams.

The Core Scaffold: Physicochemical Properties and Synthetic Versatility

The 2-bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine scaffold possesses a unique combination of features that make it an attractive starting point for library synthesis. The 2-bromo substituent serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] This allows for the introduction of a wide range of substituents at this position, enabling extensive exploration of the chemical space.

The 3-((tetrahydrofuran-3-yl)oxy) group imparts several important properties. The ether linkage is generally stable to metabolic degradation, and the THF ring itself is a common motif in approved drugs, often contributing to improved pharmacokinetic properties.[2] The chirality of the 3-substituted THF ring also introduces a three-dimensional element that can be crucial for target engagement.

Comparative SAR Analysis of Analog Series

Based on the analysis of related chemical series, we can propose a systematic approach to the SAR exploration of 2-bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine analogs. The following sections outline key modification points and their anticipated impact on biological activity.

Modifications at the 2-Position of the Pyridine Ring

The 2-position is a prime site for diversification. The bromine atom can be readily replaced with a variety of aryl, heteroaryl, alkyl, and amino groups.

Table 1: Predicted Impact of Substituents at the 2-Position

Analog Series Rationale for Synthesis Predicted Impact on Activity Potential Target Class
2-Aryl/Heteroaryl Analogs Introduce additional binding interactions (π-stacking, H-bonding).Potency may be significantly enhanced depending on the target's topology.Kinases, GPCRs
2-Amino Analogs Introduce a hydrogen bond donor/acceptor and a basic center.Can improve solubility and introduce key interactions with acidic residues.Proteases, Transferases
2-Alkynyl Analogs Introduce a rigid linker for further functionalization or direct interaction.May provide a vector for reaching deeper into a binding pocket.Various enzymes
Modifications of the Tetrahydrofuran Ring

The THF moiety offers several avenues for modification, including ring size, stereochemistry, and substitution.

Table 2: Predicted Impact of Modifications to the Cyclic Ether

Analog Series Rationale for Synthesis Predicted Impact on Activity Potential Target Class
Stereoisomers (R vs. S) Explore the impact of 3D geometry on binding.One enantiomer is likely to be significantly more active.All targets with chiral pockets
Ring Homologation (Oxetane, Tetrahydropyran) Vary the size and conformational flexibility of the cyclic ether.May optimize the vector and positioning of the pyridine core.Kinases, Ion Channels
Substituted THF Analogs Introduce additional functional groups for new interactions.Can enhance potency and selectivity.Various enzymes
Modifications at Other Positions of the Pyridine Ring

While the 2- and 3-positions are the primary focus, substitutions at the 4-, 5-, and 6-positions can also modulate activity and physicochemical properties.

Table 3: Predicted Impact of Further Pyridine Substitution

Analog Series Rationale for Synthesis Predicted Impact on Activity Potential Target Class
5-Fluoro Analogs Introduce a polar group and block potential metabolism.May improve metabolic stability and cell permeability.Broadly applicable
6-Methyl Analogs Introduce a small lipophilic group.Can fill small hydrophobic pockets and improve potency.Kinases, GPCRs

Potential Biological Targets and Therapeutic Areas

Given the prevalence of the pyridine and THF motifs in bioactive molecules, analogs of 2-bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine could exhibit a wide range of biological activities. Structurally related pyridine derivatives have shown promise as anticancer agents.[3][4] Furthermore, compounds with a tetrahydrothieno[2,3-c]pyridine scaffold have been identified as mGluR1 antagonists for the potential treatment of neuropathic pain.[5] The versatility of the core scaffold allows for its application in diverse therapeutic areas, including oncology, neuroscience, and infectious diseases.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of the core scaffold and a key analog.

Synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

This procedure is based on a standard Williamson ether synthesis.

Materials:

  • 2-Bromo-3-hydroxypyridine

  • (R)- or (S)-3-Bromotetrahydrofuran

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 2-bromo-3-hydroxypyridine (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add (R)- or (S)-3-bromotetrahydrofuran (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired product.

Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-3-((tetrahydrofuran-3-yl)oxy)pyridine Analogs

This protocol is a representative example for the diversification at the 2-position.[1]

Materials:

  • 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 2-bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Heat the reaction mixture to 90 °C and stir for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing SAR: Predictive Diagrams

The following diagrams illustrate the key points of diversification and the hypothesized SAR trends.

SAR_Exploration cluster_pyridine Pyridine Modifications cluster_thf THF Modifications Core 2-Bromo-3-((THF-3-yl)oxy)pyridine Pos2 2-Position (Aryl, Amino, Alkynyl) Core->Pos2 Versatile handle for cross-coupling Pos5 5-Position (Halogen) Core->Pos5 Modulate properties Stereo Stereochemistry (R vs. S) Core->Stereo Explore 3D space RingSize Ring Size (Oxetane, THP) Core->RingSize Optimize geometry

Caption: Key diversification points for SAR studies of the core scaffold.

Biological_Potential Scaffold 2-Bromo-3-((THF-3-yl)oxy)pyridine Analogs Oncology Oncology Scaffold->Oncology Antiproliferative Activity Neuroscience Neuroscience Scaffold->Neuroscience mGluR1 Antagonism InfectiousDisease Infectious Diseases Scaffold->InfectiousDisease Broad Spectrum Potential

Caption: Potential therapeutic areas for the analog series.

Conclusion and Future Directions

The 2-bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine scaffold represents a fertile ground for the discovery of novel bioactive compounds. While direct SAR data is currently limited, a systematic exploration of the chemical space around this core, guided by the principles outlined in this guide, holds significant promise. The synthetic tractability of the scaffold, coupled with the favorable properties often associated with its constituent motifs, makes it a high-priority target for library synthesis and screening campaigns. Future research should focus on the parallel synthesis of diverse analog libraries and their evaluation in a broad range of biological assays to uncover the full potential of this exciting chemical series.

References

  • Synthesis and biological activity of a 2-bromoethylamine (mustard) derivative of hemicholinium-3 and hemicholinium-15. PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. PubMed. [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. [Link]

  • Antiplasmodial Activity, Cytotoxicity and Structure-Activity Relationship Study of Cyclopeptide Alkaloids. MDPI. [Link]

  • Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. [Link]

  • The Discovery and Structure-Activity Relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine Autoreceptor Agonists and Potential Antipsychotic Agents. PubMed. [Link]

  • Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. PubMed. [Link]

  • Synthesis and in vitro anti-proliferative effects of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives on various cancer cell lines. PubMed. [Link]

  • Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC. [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. ResearchGate. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

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Illuminating the Core: A Comparative Guide to the Structural Confirmation of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its presence in a multitude of FDA-approved drugs underscores its importance as a privileged structure.[2] Among the vast array of functionalized pyridines, 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine has emerged as a particularly valuable building block. The strategic placement of a reactive bromine atom at the 2-position, coupled with a chiral tetrahydrofuran ether linkage at the 3-position, offers a unique three-dimensional profile and multiple avenues for synthetic diversification. This guide provides an in-depth technical comparison of common palladium-catalyzed cross-coupling reactions utilized to functionalize this scaffold, with a focus on the rigorous structural confirmation of the resulting products. For researchers, scientists, and drug development professionals, the unambiguous characterization of these novel chemical entities is paramount for establishing structure-activity relationships (SAR) and advancing lead optimization programs.

The Synthetic Utility: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine serves as a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. This section will delve into three of the most powerful and widely adopted methods: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. For each reaction, we will present a detailed, optimized protocol adapted for our substrate of interest, discuss the rationale behind the choice of catalytic system, and provide a comparative analysis of expected outcomes.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl Boronic Acids

The Suzuki-Miyaura coupling is a robust and highly versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in many pharmaceutical agents.[3]

The choice of a palladium catalyst and ligand is critical for achieving high efficiency in the Suzuki coupling of 2-bromopyridines. The lone pair of the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[4] To mitigate this, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed. These ligands promote the crucial oxidative addition and reductive elimination steps while sterically hindering catalyst deactivation.[5] The use of a phosphate base like K₃PO₄ is common as it is effective and generally does not lead to significant side reactions. A mixed solvent system of 1,4-dioxane and water is often optimal for dissolving both the organic and inorganic reagents.

Catalyst SystemTypical Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)Key Advantages
Pd(PPh₃)₄3-5K₂CO₃Toluene/H₂O10012-2460-75Readily available, cost-effective.
Pd₂(dba)₃ / SPhos1-2K₃PO₄1,4-Dioxane/H₂O1004-12>90High efficiency for heteroaryl couplings.
PEPPSI™-IPr1-3K₂CO₃t-BuOH806-12>95Air and moisture stable pre-catalyst.

Note: This data is a representative compilation from literature on similar 2-bromopyridine substrates and serves as a guideline for optimization.[4]

  • To a dry Schlenk tube under an argon atmosphere, add 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Seal the tube and heat the reaction mixture at 100 °C for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Confirmation Start Crude Product Purification Flash Chromatography Start->Purification NMR 1H & 13C NMR Spectroscopy Purification->NMR MS High-Resolution Mass Spectrometry Purification->MS Structure Confirmed Structure: 2-Phenyl-3-((tetrahydrofuran-3-yl)oxy)pyridine NMR->Structure MS->Structure

Caption: Workflow for the structural confirmation of the Suzuki coupling product.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general method for the formation of C-N bonds.[6][7] This is particularly valuable for introducing primary and secondary amines, which are common pharmacophores.

Similar to the Suzuki coupling, the choice of ligand is crucial to overcome catalyst inhibition by the pyridine nitrogen. Bulky biarylphosphine ligands like RuPhos have shown excellent performance in the amination of 2-halopyridines.[8] A strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) is often required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous THF is a suitable solvent for this moisture-sensitive reaction.

Catalyst SystemTypical Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)Key Advantages
Pd₂(dba)₃ / BINAP2-4NaOt-BuToluene80-10012-2470-85Good for a range of amines.
Pd(OAc)₂ / RuPhos1-2LiHMDSTHF6516>80High reactivity for challenging substrates.[8]
XPhos Pd G31-2K₃PO₄t-BuOH1004-12>90Air and moisture stable pre-catalyst.

Note: This data is a representative compilation from literature on similar 2-bromopyridine substrates and serves as a guideline for optimization.[8]

  • To a dry Schlenk tube under an argon atmosphere, add 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (1.0 eq) and RuPhos Pd G3 (2 mol%).

  • Add anhydrous THF.

  • Add benzylamine (1.2 eq).

  • Add LiHMDS (1.0 M in THF, 2.5 eq) dropwise.

  • Seal the Schlenk tube and heat the reaction mixture at 65 °C with stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ProductTechniqueExpected Key Signals
2-Phenyl-3-((tetrahydrofuran-3-yl)oxy)pyridine¹H NMRAromatic protons of the phenyl and pyridine rings, characteristic signals for the tetrahydrofuran moiety.
¹³C NMRQuaternary carbons of the biaryl linkage, signals for the pyridine and phenyl rings, and the tetrahydrofuran carbons.
HRMSAccurate mass corresponding to the molecular formula C₁₅H₁₅NO₂.
N-Benzyl-3-((tetrahydrofuran-3-yl)oxy)pyridin-2-amine¹H NMRSignals for the benzyl group protons, aromatic protons of the pyridine ring, and the tetrahydrofuran moiety.
¹³C NMRSignals for the benzyl carbons, pyridine ring carbons, and tetrahydrofuran carbons.
HRMSAccurate mass corresponding to the molecular formula C₁₆H₁₈N₂O₂.
III. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of arylalkynes.[9] These motifs are valuable in materials science and as precursors for further synthetic transformations.

The classic Sonogashira reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[10] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. A common catalytic system is Pd(PPh₃)₂Cl₂ with CuI. An amine base, such as triethylamine (Et₃N), is typically used both as a base and often as the solvent.

  • To a dry flask under an inert atmosphere, add 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Add degassed triethylamine.

  • Add phenylacetylene (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Alternative Synthetic Strategies: A Comparative Overview

While functionalization of the pre-formed 2-bromo-3-alkoxypyridine is a common approach, alternative strategies involving the de novo synthesis of the substituted pyridine ring can also be employed.

Alt_Synthesis cluster_0 De Novo Synthesis cluster_1 Functionalization Approach Amino_Acid Amino Acids Cyclization "Anti-Wacker"-Type Cyclization Amino_Acid->Cyclization Propargyl_Alcohol Propargyl Alcohols Propargyl_Alcohol->Cyclization Arylboronic_Acid Arylboronic Acids Arylboronic_Acid->Cyclization Hydroxypyridine Polysubstituted 3-Hydroxypyridine Cyclization->Hydroxypyridine Final_Product_Alt Target Molecule Hydroxypyridine->Final_Product_Alt Alkylation Start_Material 2-Bromo-3-hydroxypyridine Alkylation Williamson Ether Synthesis Start_Material->Alkylation Intermediate 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine Alkylation->Intermediate Coupling Palladium-Catalyzed Coupling Intermediate->Coupling Final_Product_Func Target Molecule Coupling->Final_Product_Func

Caption: Comparison of a de novo synthesis approach versus a functionalization strategy.

One such de novo method involves the "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids to construct polysubstituted 3-hydroxypyridines.[2] The resulting 3-hydroxy group can then be alkylated to introduce the tetrahydrofuran moiety. This approach offers the advantage of building complexity from simpler starting materials and allows for different substitution patterns on the pyridine ring. However, it typically involves more synthetic steps compared to the direct functionalization of a pre-existing 2-bromopyridine scaffold.

Conclusion: A Roadmap for Structural Elucidation

The structural confirmation of novel derivatives of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is a critical step in the drug discovery process. This guide has provided a comparative overview of key palladium-catalyzed cross-coupling reactions, offering detailed experimental protocols and the underlying scientific rationale for their application. By leveraging a combination of one- and two-dimensional NMR spectroscopy, high-resolution mass spectrometry, and, when possible, single-crystal X-ray diffraction, researchers can confidently elucidate the structures of their reaction products. The choice between a direct functionalization strategy and a de novo synthesis will depend on the desired final structure and the availability of starting materials. Ultimately, a thorough understanding of these synthetic methods and analytical techniques will empower scientists to efficiently explore the chemical space around this versatile scaffold and accelerate the discovery of new therapeutic agents.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. Acc. Chem. Res.1998, 31 (12), 852–860.
  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653 (1–2), 46–49.
  • Dömling, A.; Ugi, I. Multicomponent Reactions with Isocyanides. Angew. Chem. Int. Ed.2000, 39 (18), 3168–3210.
  • Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 2017 , 6, 121-133. [Link]

  • Shipps, G. W., Jr., et al. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Org. Lett.2008, 10 (19), 4347–4350.
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41 (22), 4176–4211.
  • Wolfe, J. P.; Buchwald, S. L. Palladium-Catalyzed Amination of Aryl Halides and Triflates. J. Org. Chem.2000, 65 (4), 1144–1157.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules2023 , 28(3), 1337. [Link]

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A Comparative Guide to Validated Analytical Standards for 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precision and reliability of analytical data are paramount. This guide provides a comprehensive overview of the analytical standards for "2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine," a key intermediate in the synthesis of various novel compounds. As a Senior Application Scientist, this document is structured to offer not just methods, but a rationale for their application, ensuring scientific integrity and empowering researchers to make informed decisions.

Introduction to 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine and the Imperative for Validated Standards

"2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine" (CAS No. 1049023-88-2) is a substituted pyridine derivative. Its structural motif, combining a halogenated pyridine ring with a tetrahydrofuran ether linkage, makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The purity and characterization of such intermediates are critical, as any impurities can have a significant impact on the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

Validated analytical standards and methods are the bedrock of quality control in the pharmaceutical industry.[2] They provide a benchmark for confirming the identity, purity, and strength of a compound, ensuring lot-to-lot consistency and compliance with stringent regulatory requirements set forth by agencies like the FDA and EMA.[3][4] The use of well-characterized reference materials is not just a matter of good practice; it is a fundamental requirement for reproducible and reliable scientific outcomes.[2]

Comparative Analysis of Analytical Techniques for Characterization

The selection of an appropriate analytical technique is crucial for the comprehensive characterization of "2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine." Given its chemical structure, a multi-technique approach is recommended to ensure a thorough understanding of its identity, purity, and potential impurities.

Chromatographic Techniques: The Workhorse of Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary tools for assessing the purity of pharmaceutical intermediates.[5][6]

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile and thermally labile compounds like our target molecule. A reverse-phase HPLC (RP-HPLC) method is the most common approach for pyridine derivatives.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, especially for identifying volatile impurities.[9][10] However, care must be taken to ensure the compound does not degrade at the injection port temperatures.

.

Chromatographic Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine Sample Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile/Water) Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_System HPLC System (C18 column) Filtration->HPLC_System GC_System GC-MS System (Capillary column) Filtration->GC_System Detection UV Detector (e.g., 254 nm) HPLC_System->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition MS_Detection Mass Spectrometer GC_System->MS_Detection MS_Detection->Data_Acquisition Purity_Report Purity & Impurity Profile Report Data_Acquisition->Purity_Report

Caption: Chromatographic analysis workflow for purity determination.

Table 1: Comparison of Chromatographic Techniques

ParameterHPLCGC-MS
Principle Separation based on polaritySeparation based on volatility and polarity
Applicability Non-volatile, thermally stable/labile compoundsVolatile, thermally stable compounds
Detection UV, DAD, MSMass Spectrometry (MS)
Primary Use Purity determination, quantification of impuritiesIdentification of volatile impurities, structural elucidation
Strengths Wide applicability, robust quantificationHigh sensitivity, definitive identification of impurities
Limitations May require specific columns and mobile phasesPotential for thermal degradation of the analyte
Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods provide invaluable information about the molecular structure of "2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine," confirming its identity and providing insights into its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation. Both ¹H and ¹³C NMR should be employed to confirm the connectivity of atoms within the molecule.[11][12]

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. Key vibrational frequencies can confirm the presence of the pyridine ring, the C-Br bond, and the ether linkage.

Mass Spectrometry (MS) , often coupled with chromatography (GC-MS or LC-MS), determines the molecular weight of the compound and provides fragmentation patterns that can aid in structural confirmation.

.

Spectroscopic_Characterization cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Analyte 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine NMR NMR Spectroscopy (¹H, ¹³C) Analyte->NMR IR Infrared (IR) Spectroscopy Analyte->IR MS Mass Spectrometry (MS) Analyte->MS Structure Structural Elucidation (Atom Connectivity) NMR->Structure Functional_Groups Functional Group Identification (C-O, C-Br, Pyridine) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight

Caption: Spectroscopic techniques for structural confirmation.

Experimental Protocols for Method Validation

The validation of analytical methods is a mandatory step to ensure they are fit for their intended purpose.[2][3] The following protocols are based on established guidelines from the International Council for Harmonisation (ICH).[3]

Proposed HPLC Method for Purity Determination

This protocol provides a starting point for developing a validated stability-indicating HPLC method.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from high aqueous to high organic content will likely be necessary to elute the target compound and any potential impurities. A starting point could be 95% A to 5% A over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or scan with DAD to find the optimal wavelength)

  • Injection Volume: 10 µL

Validation Parameters to be Assessed:

  • Specificity: Demonstrated by the separation of the main peak from potential degradation products generated during forced degradation studies.[13][14]

  • Linearity: Assessed by analyzing a series of solutions of known concentrations.

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on signal-to-noise ratios.

  • Robustness: Assessed by making small, deliberate changes to method parameters (e.g., flow rate, column temperature).

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating methods. The compound should be subjected to the following stress conditions:[13][14][15]

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

Comparison with Alternative Analytical Standards

While a specific certified reference material (CRM) for "2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine" may not be readily available from major pharmacopeias, high-purity standards can be sourced from various chemical suppliers. It is crucial to obtain a certificate of analysis (CoA) that details the purity and the methods used for its determination.

For comparative purposes, researchers can utilize certified reference materials of structurally similar compounds, such as other halogenated pyridine derivatives.

Table 2: Comparison of Potential Reference Standards

Standard Type"2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine" (High Purity)Certified Reference Material (CRM) of a Related Compound (e.g., 2-Bromopyridine)
Purity Typically >98% (as stated on CoA)Certified purity value with uncertainty (e.g., 99.9 ± 0.1%)
Traceability Traceable to the manufacturer's internal standardsMetrologically traceable to national or international standards
Documentation Certificate of Analysis (CoA)Comprehensive certificate with characterization data and uncertainty budget
Regulatory Acceptance Suitable for research and early developmentRequired for late-stage development, quality control, and regulatory submissions
Availability Available from various chemical suppliersAvailable from pharmacopeias (e.g., USP, EP) and certified reference material producers

.

Reference_Standard_Hierarchy Primary_Standard Primary Reference Standard (e.g., USP, EP) CRM Certified Reference Material (CRM) (ISO 17034) Primary_Standard->CRM Traceability Secondary_Standard Secondary/Working Standard (Characterized against a primary standard) CRM->Secondary_Standard Calibration High_Purity_Material High Purity Material (from chemical supplier with CoA) Secondary_Standard->High_Purity_Material Qualification

Caption: Hierarchy of analytical reference standards.

Conclusion and Recommendations

The robust analytical characterization of "2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine" is a critical step in its use as a pharmaceutical intermediate. While a specific pharmacopeial standard may not exist, a combination of high-purity material from a reputable supplier and a thoroughly validated, stability-indicating HPLC method provides a scientifically sound approach for quality assessment.

Key Recommendations:

  • Multi-Technique Approach: Employ a combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR, IR, MS) techniques for comprehensive characterization.

  • Method Validation: Rigorously validate the primary analytical method (e.g., HPLC) according to ICH guidelines to ensure it is fit for purpose.

  • Forced Degradation: Conduct thorough forced degradation studies to understand the stability of the molecule and to develop a stability-indicating analytical method.

  • Reference Standard Sourcing: When a certified reference material is unavailable, source high-purity material with a detailed Certificate of Analysis. For later-stage development, consider the custom synthesis and certification of a reference standard.

By adhering to these principles of scientific integrity and analytical rigor, researchers and drug development professionals can ensure the quality and consistency of "2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine," thereby contributing to the development of safe and effective medicines.

References

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. Available at: [Link]

  • (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... ResearchGate. Available at: [Link]

  • Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. ACS Publications. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

  • CN104130183A - Synthetic method for 3-bromopyridine. Google Patents.
  • Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. Available at: [Link]

  • Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PubMed Central. Available at: [Link]

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. Available at: [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the vanguard of drug development, the meticulous management of chemical reagents is a cornerstone of both laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, a halogenated pyridine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are predicated on the known hazards of its constituent chemical groups—brominated pyridines and tetrahydrofuran ethers—to ensure a conservative and safety-centric approach.

I. Hazard Assessment and Waste Profile

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine incorporates a brominated pyridine ring and a tetrahydrofuran (THF) ether moiety. This structure necessitates a cautious approach, treating the compound as hazardous due to the combined potential risks of its components.

  • Brominated Pyridine Hazards: Brominated pyridines are classified as irritants and can be harmful if swallowed, inhaled, or in contact with skin. They may cause skin and serious eye irritation, as well as respiratory irritation. Upon combustion, they can decompose to release toxic fumes, including nitrogen oxides and hydrogen bromide.

  • Tetrahydrofuran (THF) Hazards: THF is a highly flammable liquid and can form explosive peroxides upon exposure to air and light. These peroxides can detonate when concentrated by distillation or evaporation. Therefore, containers of THF and its derivatives should be dated upon opening and tested for peroxides periodically.

Given these properties, all waste containing 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, including unadulterated compound, solutions, contaminated laboratory materials, and personal protective equipment (PPE), must be categorized and managed as hazardous chemical waste.

Table 1: Hazard Profile and Disposal Recommendations

Hazard ClassificationGHS Pictograms (Anticipated)Primary RisksRecommended Disposal Route
Flammable Liquid (based on THF)GHS02 (Flame)Flammable liquid and vapor.Incineration in a licensed hazardous waste facility.
Acute Toxicity (Oral, Dermal)GHS07 (Exclamation Mark)Harmful if swallowed or in contact with skin.Professional hazardous waste disposal service.
Skin/Eye IrritantGHS07 (Exclamation Mark)Causes skin and serious eye irritation.Segregated hazardous waste collection.
Specific Target Organ ToxicityGHS07 (Exclamation Mark)May cause respiratory irritation.Collection in a designated, labeled, and sealed container.
II. Personal Protective Equipment (PPE) and Handling Precautions

When handling 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, strict adherence to PPE protocols is mandatory to mitigate exposure risks.

  • Eye and Face Protection: Always wear chemical safety goggles and, for larger quantities or when there is a risk of splashing, a face shield.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected for integrity before each use and disposed of as contaminated waste immediately after handling the compound.

  • Body Protection: A laboratory coat is essential. For tasks with a higher risk of exposure, additional protective clothing may be necessary to prevent skin contact.

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area, ideally within a certified chemical fume hood, to prevent the inhalation of any potential vapors or aerosols.

III. Step-by-Step Disposal Protocol

The proper segregation and containment of chemical waste are critical to prevent hazardous reactions and ensure compliant disposal.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, along with contaminated items such as weighing boats, spatulas, and disposable labware, in a dedicated hazardous waste container. This container should be constructed of a compatible material, for instance, high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is in a solution, collect this waste in a clearly labeled, leak-proof hazardous waste container. It is imperative not to mix this waste with other, incompatible waste streams.

  • Contaminated PPE: Dispose of all contaminated PPE, including gloves and disposable lab coats, in a designated hazardous waste bag.

2. Labeling:

  • All waste containers must be unambiguously labeled with "Hazardous Waste," the full chemical name "2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine," and the approximate quantity of the waste. The date of waste generation should also be included.

3. Storage:

  • Store waste containers in a designated, secure, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.

  • Ensure that the storage area is segregated from incompatible materials, particularly strong oxidizing agents and acids.

4. Final Disposal:

  • The ultimate disposal of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine waste must be conducted through a licensed hazardous waste disposal company.

  • The most appropriate disposal method for halogenated organic compounds is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.

IV. Emergency Procedures

In the event of an accidental release or exposure, immediate and decisive action is crucial.

Spill Response
  • Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert, dry absorbent such as vermiculite, sand, or earth. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: In the case of a significant spill, evacuate the area immediately and alert your institution's emergency response team or environmental health and safety (EHS) office. Prevent the spill from entering drains or waterways.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek prompt medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or ceases, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

V. Logical Framework for Disposal

The following diagram illustrates the decision-making process and workflow for the safe disposal of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine.

Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Handling of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine ppe Don Appropriate PPE start->ppe handling Handle in Fume Hood ppe->handling waste_gen Waste Generated handling->waste_gen solid_waste Solid Waste Collection waste_gen->solid_waste liquid_waste Liquid Waste Collection waste_gen->liquid_waste ppe_waste Contaminated PPE waste_gen->ppe_waste container Seal in Compatible Container solid_waste->container liquid_waste->container ppe_waste->container labeling Label Container Correctly container->labeling storage Store in Designated Area labeling->storage disposal Arrange Professional Disposal storage->disposal end End: Safe Disposal disposal->end

Caption: Disposal workflow for 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine.

References

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. For. Pyridine. Washington State University. [Link]

  • 3-Bromopyridine Safety Data Sheet. Jubilant Ingrevia. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Pyridine: incident management. GOV.UK. [Link]

  • Safety D

A Senior Application Scientist's Guide to Handling 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine has been published. The guidance herein is synthesized from safety data for structurally analogous compounds, including bromopyridines, pyridine derivatives, and tetrahydrofuran. It is imperative to treat 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine with the caution appropriate for a novel chemical entity whose toxicological properties have not been fully investigated.[1] This guide is intended to establish a robust baseline for safe laboratory operations.

Foundational Hazard Assessment: A Structural-Analog Approach

As drug development professionals, our primary responsibility is to anticipate risk. The molecular structure of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine presents a composite hazard profile derived from its three core components: the bromopyridine ring, the ether linkage, and the tetrahydrofuran (THF) moiety.

  • Bromopyridine Core: This functional group is the primary driver of the compound's anticipated toxicity and reactivity. Analogs like 2- and 3-bromopyridine are classified as harmful if swallowed, causing serious skin and eye irritation, and may lead to respiratory irritation.[2][3][4] Dermal contact is a significant exposure route, as pyridine derivatives can be absorbed through the skin.[5]

  • Tetrahydrofuran (THF) Moiety: The presence of the THF ring introduces a critical, often overlooked, handling risk: peroxide formation.[6] Like pure THF, this compound may form explosive peroxides upon prolonged exposure to air and light.[6]

  • General Profile: The compound should be presumed to be a combustible liquid that is incompatible with strong oxidizing agents and strong acids.[1][2]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. Each component is selected to counteract a specific, identified risk based on the hazard assessment. Adherence to these standards forms the basis of a self-validating safety protocol.

Protection TypeSpecific RequirementRationale & Causality
Eye & Face Protection Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] A full-face shield is required when handling larger quantities (>100 mL).Protects against splashes that can cause serious, irreversible eye irritation and damage.[2] The pyridine structure suggests high tissue irritancy.
Hand Protection Primary: Butyl rubber or Polyvinyl Alcohol (PVA) gloves. Secondary: Heavy-duty nitrile gloves may be used for short-duration tasks ONLY if manufacturer compatibility data confirms resistance.Pyridine and its derivatives are known to penetrate standard nitrile gloves with prolonged contact.[5] Butyl rubber offers superior resistance to this chemical class. Always check manufacturer-specific breakthrough times.
Body Protection A flame-resistant laboratory coat, fully buttoned.[5] Consider a chemically resistant apron for transfers and large-scale work.Prevents skin contact from drips and splashes.[7] Prolonged skin contact can cause irritation and potential systemic absorption.[1]
Respiratory Protection Mandatory: All handling must occur within a certified chemical fume hood.[5][8] Emergency/Spill: A NIOSH/MSHA-approved full-face respirator with an organic vapor cartridge is necessary for spill response or if engineering controls fail.[1]Vapors are expected to cause respiratory tract irritation.[2][3] The fume hood is the primary engineering control to prevent inhalation exposure.

Procedural Guidance: From Receipt to Disposal

Safe handling is a complete workflow. The following step-by-step protocols provide a validated system for minimizing exposure at every stage.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage within a fume hood.

  • Label: Ensure the container is clearly labeled with the chemical name, date received, and hazard pictograms (Flammable, Irritant, Health Hazard).

  • Store Securely: Store in a cool, dry, well-ventilated, and locked cabinet away from heat sources and direct sunlight to prevent peroxide formation.[1][2][7]

  • Segregate: Keep container tightly closed and store separately from strong oxidizing agents and acids.[1][2] For long-term storage, consider an inert atmosphere (e.g., under nitrogen) to mitigate peroxide risk.[1]

Operational Plan: Handling and Use
  • Designate Area: All work must be conducted in a designated area within a certified chemical fume hood.[5]

  • Assemble Equipment: Before handling the compound, ensure an emergency eyewash station and safety shower are directly accessible and tested.[1][5]

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Aliquot Compound: Use only non-sparking tools for transfers.[1][2] Ground and bond containers when transferring larger volumes to prevent static discharge.[2]

  • Post-Use: After handling, thoroughly wash hands and forearms.[2][4] Decontaminate any surfaces that may have come into contact with the chemical.

Disposal Plan
  • Waste Collection: All waste materials, including contaminated consumables and rinse aid, must be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container.[5][9]

  • Compatibility: Do not mix with incompatible waste streams.

  • Disposal: Dispose of the waste container through an approved hazardous waste disposal plant.[1] Under no circumstances should this chemical be discharged into drains. [1]

Emergency Protocols: A Validated Response System

Immediate and correct action is critical in mitigating the consequences of an accidental exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[4]

  • Skin Contact: Take off immediately all contaminated clothing.[1] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][4] If symptoms like headache, dizziness, or respiratory irritation develop, call a poison center or doctor immediately.[1]

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth thoroughly with water and seek immediate medical attention.[1][4]

  • Small Spill (in fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite). Place the contaminated material into the designated halogenated organic waste container.

  • Large Spill: Evacuate the laboratory immediately. Secure the area, prevent entry, and contact your institution's emergency response team.[5]

Visualization of Safety Workflow

The following diagram outlines the critical decision points for handling 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine safely.

G Figure 1: PPE Selection and Emergency Response Workflow cluster_prep Preparation Phase cluster_handling Handling & Post-Use cluster_disposal Disposal cluster_emergency Emergency Response start Task: Handle Chemical fume_hood Work in Certified Fume Hood? start->fume_hood ppe_check Don Full PPE: - Butyl Gloves - Goggles - Lab Coat fume_hood->ppe_check Yes handle Perform Experiment ppe_check->handle decontaminate Decontaminate Workspace & Wash Hands handle->decontaminate spill Spill or Exposure Occurs handle->spill waste Collect Waste in 'Halogenated Organic' Container decontaminate->waste exposure_type Exposure Type? spill->exposure_type skin_eye Skin/Eye: Flush for 15 min exposure_type->skin_eye Dermal/ Ocular inhalation Inhalation: Move to Fresh Air exposure_type->inhalation Inhalation ingestion Ingestion: Rinse Mouth, No Vomiting exposure_type->ingestion Ingestion medical Seek Immediate Medical Attention skin_eye->medical inhalation->medical ingestion->medical

Caption: PPE Selection and Emergency Response Workflow

References

  • Fisher Scientific. (2025, December 18).
  • University of Washington. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Carl ROTH. (2025, March 31).
  • Jubilant Ingrevia.
  • U.S. Environmental Protection Agency. (1983, December).
  • Jubilant Ingrevia Limited.
  • NICNAS. (2015, September 1).
  • Sigma-Aldrich. (2024, September 8).
  • BASF. Tetrahydrofuran (THF) Storage and Handling.
  • Chemtalk.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • TCI AMERICA. (2023, February 1).
  • AK Scientific, Inc.
  • BLD Pharmatech. Safety Data Sheet: 2-BroMo-3-(thiazol-2-yloxy)-pyridine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.